molecular formula C8H7FO2 B1295579 3-Fluoro-2-methylbenzoic acid CAS No. 699-90-1

3-Fluoro-2-methylbenzoic acid

Cat. No.: B1295579
CAS No.: 699-90-1
M. Wt: 154.14 g/mol
InChI Key: XMKZAIHFVHJGPV-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzoic acid is an aryl fluorinated building block.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methylbenzoic acid
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InChI

InChI=1S/C8H7FO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMKZAIHFVHJGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40289271
Record name 3-Fluoro-2-methylbenzoic acid
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Molecular Weight

154.14 g/mol
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CAS No.

699-90-1
Record name 3-Fluoro-2-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 699-90-1

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Fluoro-2-methylbenzoic acid, a versatile fluorinated building block with significant applications in pharmaceutical development and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering insights into its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to enhance pharmacological and material properties. This compound (CAS 699-90-1) is a prime example of a fluorinated aryl building block that has garnered considerable attention.[1] Its unique substitution pattern—a fluorine atom at the 3-position and a methyl group at the 2-position of the benzoic acid core—imparts specific steric and electronic characteristics that are highly valuable in the design of complex molecular architectures.

This guide will explore the fundamental aspects of this compound, from its core physicochemical properties to its role as a key intermediate in the synthesis of high-value compounds.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 699-90-1[2]
Molecular Formula C8H7FO2[2][3]
Molecular Weight 154.14 g/mol [2]
Appearance White powder/solid[2]
Melting Point 158-160 °C[2]
Purity >98%[2]
Linear Formula FC6H3(CH3)CO2H
Synonyms 3-Fluoro-o-toluic acid[2]

Synthesis of this compound: A Methodological Overview

The synthesis of fluorinated benzoic acids often requires specialized methods to achieve the desired regioselectivity. While various synthetic routes exist, a common approach involves the ortho-lithiation of a fluorotoluene derivative followed by carboxylation.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a fluorinated methylbenzoic acid, highlighting the key transformations.

Synthesis_Workflow Start Starting Material (e.g., m-Fluorotoluene) Step1 Reaction Step 1 (e.g., Friedel-Crafts Acylation) Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Reaction Step 2 (e.g., Hydrolysis & Acidification) Intermediate1->Step2 Mixture Isomeric Mixture Step2->Mixture Step3 Purification (e.g., Recrystallization) Mixture->Step3 Final Target Product (4-Fluoro-2-methylbenzoic acid) Step3->Final

Caption: Conceptual workflow for the synthesis of a fluoro-methylbenzoic acid isomer, showcasing key reaction and purification stages.

A patent describes a method for synthesizing the related isomer, 4-fluoro-2-methylbenzoic acid, starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis and acidification.[4] The resulting isomers are then separated by recrystallization.[4] This highlights a common industrial approach to synthesizing such compounds.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile intermediate for synthesizing a range of functional molecules.

Pharmaceutical Applications
  • SGLT2 Inhibitors: This compound is a key building block for the synthesis of diarylmethanes, which are precursors to sodium-glucose cotransporter 2 (SGLT2) inhibitors.[2] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. The synthesis involves a Friedel-Crafts acylation followed by a reduction.[2]

  • Antibiotic Activity: Derivatives of this compound, such as acetoxy-methylbenzoic anhydride, have demonstrated antibiotic properties.[2]

  • Antiviral and Anticancer Agents: The broader class of fluorinated benzoic acids is instrumental in developing various therapeutic agents. For instance, 5-Fluoro-2-methylbenzoic acid is used in synthesizing HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells.[5]

Materials Science Applications
  • Liquid Crystals: The specific arrangement of the functional groups in this compound makes it a suitable structural scaffold for the development of bent-core liquid crystals.[2] These advanced materials have potential applications in display technologies and photonics.[6]

  • Polymers and Specialty Chemicals: As an intermediate, it is also used in the creation of polymers and other specialty chemicals where the fluorine atom can impart unique properties such as thermal stability and altered electronic characteristics.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: It is known to cause serious eye irritation.[7] It may also cause skin irritation.[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Handling: Use in a well-ventilated area.[7] Avoid breathing dust.[8] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, well-ventilated place.[7]

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in both drug discovery and materials science. Its unique structural features, imparted by the strategic placement of the fluoro and methyl groups, enable the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

  • Thermo Fisher Scientific. (2025). This compound - SAFETY DATA SHEET. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 3-Fluorobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-Fluoro-2-methylbenzoic acid (CAS No. 699-90-1), a key building block in the synthesis of pharmaceuticals and advanced materials. This document delves into the nuanced structural features, spectroscopic signature, and synthetic pathways of this versatile molecule. It is intended to serve as a critical resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, offering field-proven insights and detailed experimental protocols to support and accelerate research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-fluoro-o-toluic acid, is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₇FO₂.[1] Its strategic importance in chemical synthesis stems from the unique interplay of its constituent functional groups: a carboxylic acid moiety, a methyl group, and a fluorine atom positioned on the benzene ring. This specific arrangement imparts distinct reactivity and physical properties, making it a valuable intermediate in various applications.

In the pharmaceutical industry, this compound is a crucial precursor in the synthesis of novel therapeutic agents. Notably, it serves as a building block for diarylmethanes, which are key components of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1] Furthermore, its derivatives have been explored for their potential antibiotic activities.[1]

Beyond its pharmaceutical applications, the molecule's structural characteristics make it a valuable component in materials science. The presence and positioning of the fluorine atom and the carboxylic acid group make it a suitable scaffold for the design of bent-core liquid crystals, which are of interest for advanced display technologies.[1]

This guide will provide a detailed exploration of the molecular architecture of this compound, its spectroscopic characterization, established synthetic protocols, and its pivotal role in modern chemical research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior and utility. A comprehensive understanding of its atomic arrangement, bond parameters, and electronic distribution is essential for predicting its reactivity and designing synthetic strategies.

Core Structural Features

The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a fluorine atom at position 3. This ortho- and meta-substitution pattern creates a sterically hindered and electronically modulated aromatic system.

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 699-90-1[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Melting Point 158-160 °C[1]
Appearance White to off-white powder/crystals[1]
Purity >98% (typical)[1]
Crystallographic Analysis (Comparative)

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly deposited. However, valuable structural insights can be gleaned from the crystallographic data of the closely related isomer, 3-Fluoro-4-methylbenzoic acid .

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule exhibits a nearly planar conformation, with a small dihedral angle between the benzene ring and the carboxyl group.[2] A key feature of its solid-state structure is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[2] This hydrogen bonding is a common motif in the crystal packing of carboxylic acids. It is highly probable that this compound adopts a similar dimeric structure in the solid state.

Diagram of Postulated Dimeric Structure:

G cluster_0 Molecule A cluster_1 Molecule B a_c1 C a_c2 C-CH₃ a_c1->a_c2 a_cooh_c C a_c1->a_cooh_c a_c3 C-F a_c2->a_c3 a_c4 C a_c3->a_c4 a_c5 C a_c4->a_c5 a_c6 C a_c5->a_c6 a_c6->a_c1 a_cooh_o1 O a_cooh_c->a_cooh_o1 = a_cooh_o2 O-H a_cooh_c->a_cooh_o2 b_cooh_o1 O a_cooh_o2->b_cooh_o1 H-bond b_c1 C b_c2 C-CH₃ b_c1->b_c2 b_cooh_c C b_c1->b_cooh_c b_c3 C-F b_c2->b_c3 b_c4 C b_c3->b_c4 b_c5 C b_c4->b_c5 b_c6 C b_c5->b_c6 b_c6->b_c1 b_cooh_c->b_cooh_o1 = b_cooh_o2 O-H b_cooh_c->b_cooh_o2 b_cooh_o2->a_cooh_o1 H-bond

Caption: Postulated hydrogen-bonded dimer of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral features based on data from spectral databases and analogous compounds.[3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl protons will likely appear as a singlet, and the carboxylic acid proton as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbon attached to the fluorine atom will be significantly influenced by the fluorine's high electronegativity, resulting in a characteristic C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~1250C-F stretchAryl fluoride
~920 (broad)O-H bendCarboxylic acid

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of the carboxylic acid in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the fluorine atom.

Synthesis of this compound: A Reliable Protocol

While several synthetic routes to fluorinated benzoic acids exist, a common and effective method for the preparation of this compound involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway starts from the commercially available 1-bromo-3-fluoro-2-methylbenzene. This precursor can undergo lithium-halogen exchange or directed ortho-metalation, followed by reaction with carbon dioxide to introduce the carboxylic acid group.

Diagram of Retrosynthetic Pathway:

G target This compound intermediate Aryl Lithium Intermediate target->intermediate Carboxylation (CO₂) precursor 1-Bromo-3-fluoro-2-methylbenzene intermediate->precursor Lithium-Halogen Exchange (e.g., n-BuLi)

Caption: Retrosynthetic analysis for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol is based on established methodologies for the synthesis of benzoic acid derivatives from aryl halides.

Materials:

  • 1-Bromo-3-fluoro-2-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Initial Charge: Dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous diethyl ether or THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

  • Carboxylation: Crush a sufficient amount of dry ice into a fine powder and add it portion-wise to the reaction mixture. A vigorous reaction will occur. Continue stirring and allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by carefully adding water. Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable synthon for a range of applications.

Pharmaceutical Intermediate

As previously mentioned, this compound is a key intermediate in the synthesis of SGLT2 inhibitors.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, a common strategy in medicinal chemistry known as "fluorine scanning." The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

Diagram of a General Synthetic Application:

G start This compound intermediate Activated Acid (e.g., Acyl Chloride) start->intermediate Activation (e.g., SOCl₂) product Amide/Ester Derivative intermediate->product Nucleophilic Acyl Substitution (Amine/Alcohol) api Active Pharmaceutical Ingredient (API) product->api Further Synthetic Steps

Caption: General synthetic utility of this compound in API synthesis.

Liquid Crystal Development

The bent shape of this compound, a consequence of the 1,2,3-substitution pattern, makes it an attractive building block for bent-core liquid crystals.[1] These materials exhibit unique mesophases and electro-optical properties that are of interest for next-generation display technologies.

Conclusion

This compound is a molecule of significant interest to the scientific and industrial communities. Its carefully orchestrated arrangement of functional groups provides a powerful platform for the synthesis of complex and valuable molecules. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, a reliable synthetic protocol, and its key applications. It is our hope that this in-depth technical resource will empower researchers to effectively utilize this versatile building block in their pursuit of scientific innovation.

References

  • SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Zhdankin, V. V., & Pervukhin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(9), 1-14.
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoic Acid

Abstract

This compound (CAS No. 699-90-1) is a pivotal fluorinated building block in the fields of medicinal chemistry, materials science, and biochemistry. Its unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, including novel sodium-glucose transporter 2 (SGLT2) inhibitors and bent-core liquid crystals.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative overview for researchers, chemists, and drug development professionals. Each methodology is presented with a focus on the underlying chemical principles, detailed experimental protocols, and an evaluation of its strategic advantages and limitations.

Introduction and Strategic Importance

This compound is a derivative of ortho-toluic acid, distinguished by a fluorine substituent at the meta-position relative to the carboxylic acid.[1] This structural arrangement is critical for its application in advanced organic synthesis. For instance, it serves as a precursor for diarylmethanes, which are key components of SGLT2 inhibitors, through Friedel-Crafts acylation and subsequent reduction.[1] The presence of the fluorine atom can significantly enhance the biological properties of target molecules, improving metabolic stability, membrane permeability, and protein binding affinity.[2][3] This guide aims to deconstruct the most effective and scientifically robust methods for its preparation, empowering researchers to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from several strategic disconnections. The most common strategies involve the formation of the C-C bond between the aromatic ring and the carboxyl group as the final key step, typically via carboxylation of an organometallic intermediate. Alternative routes build the aromatic substitution pattern on a pre-existing benzoic acid core or transform a different functional group into the desired carboxyl moiety.

cluster_path1 Pathway 1 & 2: Organometallic Carboxylation cluster_path3 Pathway 3: Nitrile Hydrolysis cluster_path4 Pathway 4: Oxidation/Hydrolysis Target This compound Organometallic Aryl Grignard or Aryllithium (from 2-Bromo-6-fluorotoluene or 3-Fluorotoluene) Organometallic->Target Carboxylation CO2 CO2 (Dry Ice) Nitrile 3-Fluoro-2-methylbenzonitrile Nitrile->Target Hydrolysis Amino 2-Amino-6-fluorotoluene Amino->Nitrile Sandmeyer Reaction Acyl Acylated 3-Fluorotoluene Intermediate Acyl->Target Haloform Reaction / Hydrolysis Fluorotoluene 3-Fluorotoluene Fluorotoluene->Acyl Friedel-Crafts Acylation

Caption: Key retrosynthetic strategies for this compound.

Detailed Synthesis Pathways

Pathway 1: Grignard Reaction and Carboxylation

This classical and reliable method relies on the formation of an organomagnesium (Grignard) reagent from a suitable aryl halide, which then acts as a potent nucleophile to attack carbon dioxide.

Core Principle: The reaction begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromo-6-fluorotoluene. The resulting arylmagnesium bromide is a powerful carbanion equivalent. This nucleophile readily adds to the electrophilic carbon of solid carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.[4] The use of anhydrous conditions is paramount, as any trace of water will protonate and destroy the highly basic Grignard reagent.[5]

start 2-Bromo-6-fluorotoluene intermediate Grignard Reagent (3-Fluoro-2-methylphenyl)magnesium bromide start->intermediate Formation reagent1 Mg, Anhydrous Ether reagent1->start product This compound intermediate->product Carboxylation reagent2 1. CO2 (solid) 2. H3O+ (work-up) reagent2->intermediate

Caption: Synthesis via Grignard reaction and carboxylation.

Experimental Protocol:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Grignard Reagent Formation: To a flask containing magnesium turnings, add a small crystal of iodine to activate the magnesium surface. A solution of 2-bromo-6-fluorotoluene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated, often evidenced by gentle refluxing, and maintained until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled in an ice bath and slowly poured over a slurry of crushed dry ice. The dry ice must be in large excess to prevent the Grignard reagent from reacting with the newly formed carboxylate salt.[6]

  • Work-up and Isolation: After the excess CO2 has sublimed, the reaction mixture is quenched with a dilute acid (e.g., HCl).[4] This protonates the carboxylate and dissolves any remaining magnesium salts. The aqueous and organic layers are separated. The product is extracted from the organic layer using a basic aqueous solution (e.g., NaOH), which converts the benzoic acid into its water-soluble sodium salt. The basic aqueous extracts are then combined, washed with ether to remove non-acidic impurities, and re-acidified to precipitate the pure this compound. The solid product is collected by vacuum filtration and dried.

Pathway 2: Directed ortho-Lithiation (DoM) and Carboxylation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[7]

Core Principle: In this context, the fluorine atom on a fluoroarene can act as a DMG, directing lithiation to the adjacent C-H bond.[8] The interaction between the Lewis basic heteroatom (fluorine) and the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) pre-coordinates the base, leading to selective deprotonation at the C2 position of 3-fluorotoluene.[7] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, CO2. This reaction must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the elimination of lithium fluoride to form a reactive benzyne intermediate.[9]

start 3-Fluorotoluene intermediate Aryllithium Intermediate start->intermediate Ortho-Lithiation reagent1 n-BuLi, THF, -78 °C reagent1->start product This compound intermediate->product Carboxylation reagent2 1. CO2 (solid) 2. H3O+ (work-up) reagent2->intermediate

Caption: Synthesis via Directed ortho-Lithiation.

Experimental Protocol:

  • Reaction Setup: Under a strict inert atmosphere, a solution of 3-fluorotoluene in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete formation of the aryllithium species.

  • Carboxylation and Work-up: The reaction is quenched by adding an excess of crushed dry ice. The mixture is allowed to slowly warm to room temperature. The work-up procedure is analogous to that of the Grignard pathway, involving acidification, extraction into a basic aqueous phase, and re-precipitation by adding acid.

Pathway 3: From an Amino Precursor via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[10] This pathway can be adapted to synthesize the target acid, typically by introducing a cyano group that is subsequently hydrolyzed.

Core Principle: The synthesis starts with an appropriately substituted aniline, such as 2-methyl-3-aminobenzoic acid or a precursor like 3-amino-2-methylbenzonitrile. The primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile (cyano) group.[10][11] The final step involves the hydrolysis of the nitrile to the carboxylic acid under acidic or basic conditions.

start 3-Amino-2-methylfluorobenzene intermediate 3-Fluoro-2-methylbenzonitrile start->intermediate Sandmeyer Reaction reagent1 1. NaNO2, HBr, 0-5 °C 2. CuCN reagent1->start product This compound intermediate->product Nitrile Hydrolysis reagent2 H3O+, Heat reagent2->intermediate

Caption: Synthesis via Sandmeyer reaction and nitrile hydrolysis.

Experimental Protocol:

  • Diazotization: The starting aniline is dissolved in a cold aqueous solution of a strong acid (e.g., HBr). A solution of sodium nitrite in water is added slowly while maintaining the temperature between 0 and 5 °C.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction is often warmed to room temperature or gently heated to drive the substitution to completion, which is usually indicated by the cessation of nitrogen gas evolution.

  • Isolation of Nitrile: The reaction mixture is worked up by extraction with an organic solvent. The crude 3-fluoro-2-methylbenzonitrile is purified, for example, by distillation or chromatography.

  • Hydrolysis: The purified nitrile is heated under reflux with a strong acid (e.g., aqueous H2SO4 or HCl) or a strong base (e.g., aqueous NaOH). After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the this compound, which is then collected by filtration.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on factors such as starting material availability, required scale, laboratory capabilities, and safety considerations.

Parameter Pathway 1: Grignard Reaction Pathway 2: ortho-Lithiation Pathway 3: Sandmeyer Reaction
Starting Material 2-Bromo-6-fluorotoluene3-Fluorotoluene3-Amino-2-methylfluorobenzene
Key Reagents Mg, CO₂, Anhydrous Solventsn-BuLi, CO₂, Anhydrous SolventsNaNO₂, CuCN, Strong Acids
Reaction Conditions Mild (refluxing ether)Cryogenic (-78 °C)Low temperature (0-5 °C) then heat
Yield & Purity Generally good to highCan be very high, but sensitiveVariable, can be moderate to good
Scalability Well-established for large scaleChallenging due to cryogenic needsSuitable for scale-up
Advantages Reliable, well-understood, high yieldsHigh regioselectivity, starts from a simpler materialTolerant of some functional groups
Disadvantages Requires strict anhydrous conditions; sensitive to functional groupsRequires cryogenic temperatures and handling of pyrophoric n-BuLiUse of highly toxic cyanides; multi-step process

Purification and Characterization

Regardless of the synthetic pathway, the crude this compound typically requires purification.

  • Purification: The most common method is recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or water/methanol).[12][13] This technique is effective for removing isomers and other impurities. For highly pure samples, column chromatography on silica gel may be employed.[14]

  • Characterization: The identity and purity of the final product are confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight (154.14 g/mol ).[15]

    • Melting Point: A sharp melting point is indicative of high purity.

    • Infrared Spectroscopy (IR): Shows characteristic absorptions for the carboxylic acid O-H and C=O bonds.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice between Grignard carboxylation, directed ortho-lithiation, and the Sandmeyer reaction route depends on a careful evaluation of starting material availability, scalability requirements, and safety protocols. The organometallic routes (Grignard and lithiation) offer a more direct conversion but demand stringent control over reaction conditions, particularly the exclusion of moisture and, for DoM, the use of cryogenic temperatures. The Sandmeyer reaction provides an alternative that avoids pyrophoric reagents but introduces the hazard of toxic cyanides. For industrial applications, routes that begin with inexpensive starting materials and avoid extreme conditions or highly toxic reagents are generally preferred.[13] This guide provides the foundational knowledge for researchers to select and optimize the most appropriate method for their specific objectives.

References

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC. Retrieved from [Link]

  • Bayer AG. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.
  • Sumitomo Chemical Company, Limited. (2001). Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved from [Link]

  • Szpera, R., Moseley, D. F. J., Smith, L. B., & Gouverneur, V. (2019). The Fluorination of C−H Bonds: Developments and Perspectives. ResearchGate. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chongqing Tianyi Henga Technology Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Welch, J. T., & Kirsch, P. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]

  • Utepova, I. A., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Scribner. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. Fluorinated benzoic acid derivatives, in particular, represent a class of compounds with significant potential, serving as crucial building blocks in the synthesis of pharmaceuticals and advanced materials. This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Fluoro-2-methylbenzoic acid (CAS No. 699-90-1), a key aryl fluorinated building block. As a Senior Application Scientist, my objective is to not only present the spectroscopic data but also to instill a deeper understanding of the underlying principles and experimental considerations that enable confident structural verification and guide further research.

This document is structured to provide a comprehensive yet flexible framework for understanding the spectroscopic profile of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, predicted spectral features based on analogous compounds, and the logic behind data interpretation.

Section 1: Compound Profile and Significance

Chemical Identity:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 699-90-1
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Structure
Physical Form Solid
Melting Point 158-160 °C

This compound is a valuable intermediate in organic synthesis. Its utility has been demonstrated in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique fingerprint for each type of proton. Spin-spin coupling between adjacent protons results in the splitting of signals, revealing information about neighboring protons.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Based on the analysis of isomeric compounds such as 3-fluoro-4-methylbenzoic acid and general principles of NMR, the following proton signals are anticipated:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
~7.8-8.0Doublet of doublets1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5 and H-4.
~7.1-7.3Triplet1HH-5This proton is coupled to H-4 and H-6.
~7.0-7.2Triplet of doublets1HH-4This proton is coupled to H-5 and the fluorine at C-3.
~2.3-2.5Singlet3H-CH₃The methyl protons are adjacent to the aromatic ring and will appear as a singlet.

Experimental Workflow for ¹H NMR Acquisition:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy probes the carbon nuclei. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

Drawing parallels with 3-fluorobenzoic acid and 3-methylbenzoic acid, the following carbon signals are expected:

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-COOHThe carboxylic acid carbon is highly deshielded due to the two oxygen atoms.
~160-165 (d, ¹JCF)C-3The carbon directly bonded to fluorine will show a large one-bond coupling constant and be significantly downfield.
~135-140C-2The carbon bearing the methyl group.
~130-135 (d, ³JCF)C-1The carbon attached to the carboxylic acid group will show a smaller three-bond coupling to fluorine.
~125-130 (d, ³JCF)C-5This aromatic carbon will exhibit a three-bond coupling to fluorine.
~120-125 (d, ²JCF)C-4This carbon will show a two-bond coupling to the fluorine atom.
~115-120 (d, ²JCF)C-6This carbon will also exhibit a two-bond coupling to fluorine.
~15-20-CH₃The methyl carbon will appear in the aliphatic region.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

Principle: ¹⁹F NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift range is much wider than for ¹H NMR, making it highly sensitive to subtle changes in the electronic environment.

Predicted ¹⁹F NMR Spectrum (CDCl₃, 376 MHz):

Based on data for 3-fluorobenzoic acid, a single resonance is expected.

Chemical Shift (δ, ppm)MultiplicityRationale
-110 to -115MultipletThe fluorine atom will be coupled to the neighboring aromatic protons (H-2 and H-4), resulting in a multiplet.

Section 3: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum (KBr Pellet):

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid dimer
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1470Medium-StrongC=C aromatic ring stretches
~1200-1300StrongC-O stretch of the carboxylic acid
~1100-1200StrongC-F stretch

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Section 4: Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern.

Predicted Mass Spectrum (EI):

m/zProposed FragmentRationale
154[C₈H₇FO₂]⁺˙Molecular ion (M⁺˙)
137[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid
125[M - CHO]⁺Loss of a formyl radical
109[M - COOH]⁺Loss of the carboxylic acid group
95[C₆H₄F]⁺Fluorophenyl cation

Data Interpretation Logic:

fragmentation_pathway M [C₈H₇FO₂]⁺˙ m/z = 154 F1 [C₈H₆FO]⁺ m/z = 137 M->F1 - OH F2 [C₇H₆F]⁺ m/z = 109 M->F2 - COOH F3 [C₆H₄F]⁺ m/z = 95 F2->F3 - CH₂

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, based on the analysis of structurally similar compounds, offer a robust framework for the characterization of this important synthetic building block. The detailed experimental protocols and interpretation logic serve as a practical resource for researchers in the field.

Future work should focus on acquiring and publishing the complete experimental spectroscopic data for this compound to validate these predictions. Further investigation into its solid-state structure through X-ray crystallography would also provide valuable insights into its molecular and supramolecular properties.

References

  • SpectraBase. 3-Fluoro-2-methyl-benzoic acid. [Link]

  • NIST WebBook. 3-Fluorobenzoic acid, methyl ester. [Link]

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  • Royal Society of Chemistry. Supplementary Information. [Link]

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  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

An In-Depth Technical Guide to the NMR Spectra Analysis of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Architecture with Precision

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. 3-Fluoro-2-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and liquid crystals, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its substituted aromatic ring, featuring a fluorine atom, a methyl group, and a carboxylic acid, creates a unique electronic environment. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this molecule, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for unambiguous structural elucidation and quality control. We will delve into the theoretical underpinnings of the observed spectral features, provide detailed experimental protocols for acquiring high-fidelity data, and present a rigorous analysis of the spectral data, grounded in established principles and supported by authoritative references.

Theoretical Framework: Predicting the NMR Landscape

The structure of this compound dictates a predictable yet nuanced NMR signature. The interplay of the electron-withdrawing fluorine and carboxylic acid groups with the electron-donating methyl group governs the chemical shifts and coupling patterns of the aromatic protons and carbons.

1.1. Substituent Effects on Chemical Shifts

In ¹H NMR spectroscopy, the chemical shifts of aromatic protons are highly sensitive to the electronic nature of the substituents on the benzene ring. Electron-donating groups (EDGs) increase electron density, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the protons and shifting their signals downfield (to higher ppm values). The carboxylic acid group is a moderate deactivating (electron-withdrawing) group, while the methyl group is a weak activating (electron-donating) group. The fluorine atom exhibits a dual nature: it is inductively electron-withdrawing but can be a weak π-donor through resonance.[1][2]

For this compound, we can anticipate the following trends:

  • The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[3]

  • The methyl protons will appear as a singlet in the aliphatic region, likely around 2.0-2.5 ppm.

  • The aromatic protons will exhibit a complex splitting pattern. Their chemical shifts will be influenced by the combined effects of all three substituents.

In ¹³C NMR spectroscopy, similar principles apply. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing around 165-175 ppm. The aromatic carbons will have their chemical shifts modulated by the substituents, with the carbon directly attached to the fluorine atom showing a large C-F coupling constant.[4]

1.2. Spin-Spin Coupling: Deciphering Connectivity

The splitting of NMR signals into multiplets is due to spin-spin coupling between neighboring nuclei. In the ¹H NMR spectrum of this compound, we expect to see:

  • H-H coupling: Coupling between the aromatic protons, with typical ortho (³JHH), meta (⁴JHH), and para (⁵JHH) coupling constants.

  • H-F coupling: Coupling between the fluorine atom and the aromatic protons. The magnitude of this coupling decreases with the number of bonds separating the nuclei.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is crucial for accurate analysis. The following protocols provide a robust framework for the analysis of this compound.

2.1. Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[5]

  • Concentration: A concentration of 5-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), provides a reference point for chemical shifts (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following is a generalized workflow for acquiring 1D NMR spectra. Instrument-specific parameters may require optimization.[6]

Workflow for 1D NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-20 mg in 0.6 mL deuterated solvent prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis: Unveiling the Structure of this compound

3.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of information. The following analysis is based on a spectrum reported in the literature.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~12-13br s1HCOOH
2~7.8-7.9m1HAr-H
3~7.4-7.5m1HAr-H
4~7.1-7.2m1HAr-H
5~2.3s3HCH₃

Table 1: ¹H NMR Spectral Data for this compound.

Detailed Interpretation:

  • Carboxylic Acid Proton (COOH): The broad singlet observed at a very downfield chemical shift is characteristic of a carboxylic acid proton, which is highly deshielded and often undergoes exchange.

  • Methyl Protons (CH₃): The singlet at approximately 2.3 ppm corresponds to the three protons of the methyl group. The absence of coupling indicates no adjacent protons.

  • Aromatic Protons (Ar-H): The three aromatic protons appear as a complex multiplet system in the region of 7.1-7.9 ppm. A definitive assignment of these protons requires a more detailed analysis of their coupling patterns, including H-H and H-F couplings. Advanced techniques like 2D COSY can be invaluable in confirming the connectivity between these protons.[7][8]

Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with key protons highlighted.

3.2. ¹³C NMR Spectrum Analysis (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
COOH~168-172-
C1~130-135Small (⁴JCF)
C2~135-140Small (³JCF)
C3~158-162 (d)Large (¹JCF)
C4~115-120 (d)Moderate (²JCF)
C5~130-135Small (³JCF)
C6~125-130 (d)Moderate (²JCF)
CH₃~15-20Small (³JCF)

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Expected Features:

  • The carbonyl carbon will be the most downfield signal.

  • The carbon directly bonded to the fluorine atom (C3 ) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz.

  • The carbons ortho (C2, C4 ) and meta (C1, C5 ) to the fluorine will also exhibit smaller C-F couplings.

  • The chemical shifts of the aromatic carbons are influenced by the additive effects of the fluoro, methyl, and carboxyl groups.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, 2D NMR techniques are invaluable for making definitive assignments.[7][8][9]

  • COSY (Correlation Spectroscopy): This experiment reveals H-H coupling networks, allowing for the definitive assignment of adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different spin systems within the molecule.

Workflow for 2D NMR-based Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR nmr_1h ¹H NMR (Proton Environments) cosy COSY (H-H Connectivity) nmr_1h->cosy hmbc HMBC (Long-Range C-H Correlation) nmr_1h->hmbc nmr_13c ¹³C NMR (Carbon Environments) hsqc HSQC (Direct C-H Correlation) nmr_13c->hsqc nmr_13c->hmbc structure Final Structure Confirmation cosy->structure hsqc->structure hmbc->structure

Caption: A logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.

Conclusion: A Powerful Tool for Molecular Insight

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound demonstrates the profound capability of NMR spectroscopy to elucidate complex molecular structures. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a systematic approach to data acquisition and interpretation, researchers can confidently characterize this and other important chemical entities. The integration of 1D and advanced 2D NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity required in research, development, and quality assurance. This guide serves as a valuable resource for scientists and professionals who rely on the precision of NMR to drive innovation in their respective fields.

References

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3-Fluoro-2-methylbenzoic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Crystal Structure of 3-Fluoro-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is paramount. It dictates not only the physical properties of the bulk material but also its interactions in a biological or functional context. This guide is dedicated to a molecule of growing interest: this compound. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of writing, this document serves as a comprehensive technical exploration of its anticipated crystal structure. By leveraging established principles of crystallography and drawing parallels with a closely related, structurally characterized isomer, 3-Fluoro-4-methylbenzoic acid, we can construct a robust and scientifically grounded model. This guide is designed for the discerning researcher, offering not just a prediction, but a detailed rationale behind the expected intermolecular interactions and packing motifs that define the solid state of this compound.

Introduction: The Significance of Fluorinated Benzoic Acids

This compound (CAS 699-90-1) is a fluorinated aromatic carboxylic acid with applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystals.[1][2] The introduction of a fluorine atom onto an organic scaffold can profoundly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of particular interest in drug discovery, where fluorine substitution is a common strategy to enhance the efficacy and pharmacokinetic profile of a drug candidate. Furthermore, the specific positioning of substituents on the benzoic acid ring, as in this compound, can lead to unique molecular shapes and electronic distributions that are advantageous in the design of advanced materials like bent-core liquid crystals.[1]

Molecular Structure and Conformational Analysis

The molecular structure of this compound, with the chemical formula C₈H₇FO₂, is presented below.

Caption: Molecular structure of this compound.

A critical feature of benzoic acid derivatives is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. For steric reasons, the methyl group at the ortho position (C2) is likely to cause a slight torsion of the carboxylic acid group out of the plane of the aromatic ring.

The Crystal Structure of 3-Fluoro-4-methylbenzoic Acid: A Case Study

To understand the likely crystal packing of this compound, we will perform an in-depth analysis of its structurally characterized isomer, 3-Fluoro-4-methylbenzoic acid. The crystallographic data for this compound was reported by Batsanov in Acta Crystallographica Section E in 2004.[3]

Parameter 3-Fluoro-4-methylbenzoic acid
Chemical FormulaC₈H₇FO₂
Molecular Weight154.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8132 (5)
b (Å)6.0226 (8)
c (Å)30.378 (4)
β (°)92.50 (2)
Volume (ų)696.98 (16)
Z4
T (K)120
Table 1: Crystallographic data for 3-Fluoro-4-methylbenzoic acid.[3]
Key Structural Features and Intermolecular Interactions

The crystal structure of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecule, with a dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group.[3] The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3] This is a very common and stable motif in the crystal structures of carboxylic acids.

Crystal_Structure_Determination_Workflow A Synthesis and Purification of This compound B Single Crystal Growth A->B High Purity Sample (>98%) C Single-Crystal X-ray Diffraction B->C Suitable Single Crystal D Data Collection and Processing C->D Diffraction Pattern E Structure Solution and Refinement D->E Processed Data F Structural Analysis and Validation (CIF) E->F Refined Structure

Caption: Workflow for the determination of a single-crystal structure.

Step-by-Step Methodology
  • Synthesis and Purification:

    • Synthesize this compound using an appropriate synthetic route.

    • Purify the compound to a high degree (>98%), for example, by recrystallization or sublimation, as impurities can inhibit crystal growth.

  • Single Crystal Growth:

    • Employ various crystallization techniques to obtain single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, toluene) and allow the solvent to evaporate slowly at room temperature.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature.

    • Vapor Diffusion: Place a solution of the compound in a vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

  • Single-Crystal X-ray Diffraction:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection and Processing:

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

    • Integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and beam intensity variations.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

    • Refine the atomic positions and displacement parameters against the experimental data using least-squares methods until the model converges with the data.

  • Structural Analysis and Validation:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Validate the structure using software like PLATON and generate a Crystallographic Information File (CIF).

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis based on its structural isomer, 3-Fluoro-4-methylbenzoic acid, and fundamental principles of crystallography provides a strong predictive model. We anticipate a structure dominated by the formation of hydrogen-bonded carboxylic acid dimers, with the overall crystal packing being a delicate balance of weaker intermolecular forces. The experimental determination of this structure would be a valuable contribution to the fields of crystal engineering, pharmaceutical science, and materials science, providing crucial insights into the solid-state properties of this important building block.

References

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E60, o1948-o1949. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-Fluoro-2-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 3-Fluoro-2-methylbenzoic acid in organic solvents. In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's solubility is paramount for process development, formulation, and ensuring bioavailability. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides detailed experimental protocols to empower researchers in their work with this molecule.

Introduction to this compound: A Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring functionalized with a carboxylic acid group, a fluorine atom, and a methyl group, makes it a valuable building block in medicinal chemistry and material science. The strategic placement of the fluorine and methyl groups can significantly influence its physicochemical properties, including its solubility, acidity, and lipophilicity, thereby affecting its behavior in various chemical and biological systems.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline. For this compound, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This polar group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This allows for favorable interactions with polar and protic solvents.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, favoring interactions with nonpolar solvents through van der Waals forces.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine can participate in dipole-dipole interactions and weak hydrogen bonds. Its presence can also modulate the acidity of the carboxylic acid and the overall electronic distribution of the molecule.

  • Methyl Group (-CH₃): This nonpolar alkyl group enhances the lipophilicity of the molecule.

The overall solubility in a given solvent is a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of the solute molecules by the solvent.

Predicted Solubility Profile of this compound

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining data for benzoic acid and its fluorinated isomers.

General Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the carboxylic acid group, this compound is expected to exhibit good solubility in alcohols. These solvents can effectively form hydrogen bonds with the solute, disrupting the crystal lattice and solvating the individual molecules.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their carbonyl groups can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The solubility is expected to be lower in nonpolar solvents. While the benzene ring and methyl group favor these interactions, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility.

  • Ethers (e.g., Diethyl Ether): Ethers are expected to be moderately good solvents, capable of acting as hydrogen bond acceptors.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative context, the following table summarizes the solubility of 4-Fluorobenzoic acid in various organic solvents. This data, from a study by researchers at the Journal of Chemical & Engineering Data, can serve as a valuable reference point for estimating the solubility of this compound.[1]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol283.150.2015
298.150.3052
313.150.4328
Ethanol283.150.1698
298.150.2583
313.150.3714
Acetone283.150.2451
298.150.3456
313.150.4623
Ethyl Acetate283.150.1589
298.150.2471
313.150.3582
Acetonitrile283.150.1023
298.150.1764
313.150.2815

Data extracted from "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations"[1]

The position of the fluorine and methyl groups on the benzoic acid ring will influence solubility. For instance, an ortho-substituent can sometimes lead to intramolecular hydrogen bonding, which may affect how the molecule interacts with solvents compared to its meta and para isomers.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[2][3][4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a calibrated analytical instrument.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Settle or Centrifuge equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter with syringe filter sep2->sep3 ana1 Dilute sample sep3->ana1 ana2 Quantify using HPLC/UV-Vis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The quantitative data for 4-Fluorobenzoic acid clearly demonstrates this trend.[1]

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant. A solvent that can effectively interact with all parts of the solute molecule will generally be a better solvent.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to different solubilities for the same compound.

  • pH (in aqueous or mixed aqueous/organic systems): For ionizable compounds like carboxylic acids, the pH of the medium can have a dramatic effect on solubility. In a more basic environment, the carboxylic acid will be deprotonated to form the more polar and generally more soluble carboxylate anion.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By leveraging theoretical principles and comparative data from analogous compounds, researchers can make informed predictions about its solubility behavior. For definitive quantitative data, the detailed shake-flask experimental protocol offers a reliable and validated methodology. A thorough understanding of solubility is a critical early step in the successful development of new chemical entities for a wide range of applications.

References

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  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. OKCHEM. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

  • 3-Fluorobenzoic acid - Wikipedia. Wikipedia. [Link]

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  • Will toluene be able to dissolve fluorene, 2-chlorobenzoic acid, and 1,4-dibromobenzene? Quora. [Link]

  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem. [Link]

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  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. [Link]

  • Structure-property Relationships in Halogenbenzoic Acids: Thermodynamics of Sublimation, Fusion, Vaporization and Solubility. PubMed. [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. [Link]

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The Strategic Role of Fluorine in Modulating the Reactivity of 3-Fluoro-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of a Single Atom

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties.[1][2][3] Although the smallest of the halogens, fluorine's extreme electronegativity and the unique strength of the carbon-fluorine bond grant it a profound influence over the electronic and steric characteristics of a molecule.[2][3] This guide provides an in-depth technical exploration of the role of fluorine in dictating the reactivity of a key building block: 3-Fluoro-2-methylbenzoic acid. For researchers, scientists, and drug development professionals, understanding these nuances is critical for leveraging this molecule's full potential in the synthesis of novel therapeutics and advanced materials.[4][5][6]

The Duality of Fluorine's Electronic Influence

The reactivity of this compound is fundamentally governed by the electronic interplay between the fluorine, methyl, and carboxylic acid substituents on the benzene ring. Fluorine's influence is a delicate balance of two opposing effects: the inductive effect and the resonance effect.

1. The Inductive Effect (-I): An Electron-Withdrawing Powerhouse

Fluorine is the most electronegative element, giving it a powerful ability to pull electron density towards itself through the sigma bond network.[7][8][9] This strong electron-withdrawing inductive effect (-I) has several key consequences for the reactivity of this compound:

  • Increased Acidity: The fluorine atom inductively withdraws electron density from the aromatic ring and, by extension, from the carboxylate group. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid (lowering its pKa) compared to 2-methylbenzoic acid.[3][7][9]

  • Deactivation of the Aromatic Ring: The strong -I effect reduces the overall electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to toluene or benzoic acid.[10][11]

2. The Resonance Effect (+R): A Counterintuitive Electron Donation

Despite its powerful inductive pull, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+R effect).[8][12][13] This effect is most pronounced at the ortho and para positions. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine's resonance effect is significantly weaker than its inductive effect.[10] This is a crucial distinction from other halogens like chlorine and bromine, where the balance is different.[10]

In this compound, the fluorine is meta to the carboxylic acid group. At the meta position, the resonance effect is negligible. Therefore, the electronic character at the carboxylic acid group is dominated by the strong electron-withdrawing inductive effect of the fluorine.

The "Ortho Effect" and Steric Considerations

The presence of the methyl group ortho to the carboxylic acid introduces significant steric hindrance, a phenomenon known as the "ortho effect".[12][14][15]

  • Steric Inhibition of Resonance: The bulky methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring.[14][15][16][17] This loss of planarity disrupts the conjugation between the carboxylic acid's pi-system and the aromatic ring. While this might seem destabilizing, it actually enhances the acidity. The cross-conjugation with the ring is inhibited, allowing for more effective resonance stabilization within the carboxylate anion itself.[16][17][18]

  • Influence on Reaction Rates: The steric bulk of the ortho-methyl group can hinder the approach of reagents to the carboxylic acid, potentially slowing down reactions like esterification.[19]

Below is a diagram illustrating the key electronic and steric influences on the molecule.

G cluster_molecule This compound cluster_effects Dominant Effects on Reactivity C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 F F C3->F C5 C C4->C5 C6 C C5->C6 C6->C1 Inductive Strong Inductive Effect (-I) of Fluorine Inductive->C3 -I Resonance Weak Resonance Effect (+R) of Fluorine Resonance->C3 +R (weak) Steric Ortho Effect (Steric Hindrance) from Methyl Group Steric->C2 Steric Hindrance

Caption: Electronic and steric effects in this compound.

Impact on Key Chemical Transformations

The unique electronic and steric profile of this compound dictates its behavior in various chemical reactions.

Acidity and pKa

As previously discussed, the combination of the fluorine's strong inductive effect and the ortho effect from the methyl group leads to a significant increase in the acidity of this compound compared to benzoic acid and 2-methylbenzoic acid.

CompoundpKa (approximate)Key Influencing Factor(s)
Benzoic Acid4.20Baseline
2-Methylbenzoic Acid3.91Ortho effect
3-Fluorobenzoic Acid3.86Inductive effect of Fluorine
This compound ~3.6 Inductive effect of Fluorine & Ortho effect

Note: The pKa value for this compound is an educated prediction based on the additive effects of the substituents.

Esterification

The esterification of this compound, typically via Fischer esterification, is a balance between electronic activation and steric hindrance.

  • Electronic Activation: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[19]

  • Steric Hindrance: The ortho-methyl group can impede the approach of the alcohol, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to a less hindered benzoic acid.[19]

Experimental Protocol: Fischer Esterification of this compound

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol, ethanol) in large excess to serve as both the reactant and the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

G start Start setup 1. Combine Acid in Flask start->setup add_reagents 2. Add Excess Alcohol & Acid Catalyst setup->add_reagents reflux 3. Heat to Reflux (4-12h) add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor reflux->monitor workup 5. Quench, Extract, & Wash monitor->workup Reaction Complete purify 6. Dry & Purify (Chromatography) workup->purify end Pure Ester purify->end

Caption: Workflow for Fischer Esterification.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents in this compound are complex and often lead to a mixture of products in EAS reactions.

  • Directing Effects:

    • -COOH: A meta-director and a deactivator.

    • -CH3: An ortho, para-director and an activator.

    • -F: An ortho, para-director and a deactivator (due to the dominant -I effect).[8][10]

The outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, with the positions activated by the methyl group and deactivated to a lesser extent by the fluorine being the most likely sites of substitution. Regioselective nitration, for example, has been reported.[4]

C-H Functionalization

Recent advances in transition-metal-catalyzed C-H functionalization have opened new avenues for the derivatization of fluorinated building blocks like this compound.[20] The carboxylic acid group can act as a directing group for ortho C-H activation. However, in this case, the ortho positions are already substituted. Palladium-catalyzed meta-C-H functionalization using a directing template is a potential strategy for selectively modifying the C-H bonds at the 4 and 6 positions.[21] The electronic nature of the fluorine substituent can significantly influence the efficiency and outcome of these reactions.[20]

Conclusion: A Versatile Building Block with Tunable Reactivity

The fluorine atom in this compound is not merely a passive substituent but an active modulator of the molecule's reactivity. Its powerful inductive effect, coupled with the steric influence of the ortho-methyl group, governs the acidity of the carboxylic acid and influences the rates and outcomes of key synthetic transformations. For medicinal chemists and materials scientists, a thorough understanding of these principles is paramount for the rational design and synthesis of novel molecules with enhanced properties, from improved metabolic stability in drug candidates to unique electronic characteristics in advanced materials.[1][5][22]

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Sources

Unlocking the Therapeutic Potential of 3-Fluoro-2-methylbenzoic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1][2] 3-Fluoro-2-methylbenzoic acid, a readily available fluorinated building block, presents a compelling scaffold for therapeutic development.[3][4] While its direct biological activities are not yet extensively characterized, its derivatives have shown promise, including antibiotic activity and utility as precursors for Sodium-Glucose Transporter 2 (SGLT2) inhibitors.[3] This guide provides a comprehensive framework for the systematic evaluation of the biological potential of this compound, offering researchers a roadmap for preclinical investigation. We will delve into the rationale for exploring its anti-inflammatory, anticancer, and antimicrobial activities, supported by detailed, field-proven experimental protocols and the underlying scientific principles.

Introduction: The Rationale for Investigating this compound

This compound is an aromatic carboxylic acid distinguished by the presence of a fluorine atom at the 3-position and a methyl group at the 2-position of the benzene ring.[5] The unique electronegativity and small atomic radius of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][6] These alterations can translate into enhanced drug efficacy and a more desirable safety profile.[1]

The existing, albeit limited, literature provides tantalizing clues to the potential bioactivity of this molecule. A derivative, acetoxy-methylbenzoic anhydride, has demonstrated antibiotic activity, suggesting that the core scaffold may possess inherent antimicrobial properties.[3] Furthermore, its role as a building block for SGLT2 inhibitors points towards its potential to interact with biologically relevant transporters or enzymes.[3][4] Given that other fluorinated benzoic acid derivatives have been explored for anti-inflammatory and anticancer applications, a systematic investigation into these therapeutic areas is warranted.[6][7][8]

This guide will outline a logical, multi-pronged approach to characterizing the biological activity of this compound, beginning with broad phenotypic screening and progressing to more targeted mechanistic studies.

Foundational In Vitro Screening: A Multi-Assay Approach

To efficiently probe the potential therapeutic applications of this compound, a parallel screening strategy targeting key areas of unmet medical need is recommended. This initial phase aims to identify promising "hits" that can be further validated and explored.

Assessment of Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases.[7] Many anti-inflammatory agents function by inhibiting key enzymes or signaling pathways involved in the inflammatory cascade.

Derivatives of salicylic acid (a hydroxybenzoic acid) are well-known for their anti-inflammatory effects.[9] Furthermore, various fluorinated compounds have been successfully developed as anti-inflammatory drugs.[7] Therefore, it is plausible that this compound may modulate inflammatory responses. A primary target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.[10]

This assay will determine if this compound can directly inhibit the activity of the COX-2 enzyme, a key mediator of inflammation and pain.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Tris-HCl buffer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the COX-2 enzyme. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: COX-2 Inhibition

CompoundIC50 (µM)
This compoundTBD
Celecoxib (Positive Control)TBD
Evaluation of Anticancer Activity

The search for novel anticancer agents remains a high priority in biomedical research.[8] Fluorinated compounds have shown significant promise in this area, with some acting as microtubule-targeting agents or kinase inhibitors.[6][11][12]

Derivatives of the isomeric 5-fluoro-2-methylbenzoic acid have been used to synthesize compounds with antiproliferative activity against cancer cells by suppressing tubulin polymerization.[11] This provides a strong rationale for investigating the anticancer potential of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening tool for anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for cytotoxicity comparison

  • DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Doxorubicin (positive control)

  • This compound (test compound)

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or doxorubicin for 48-72 hours.

  • Remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundA549TBD
This compoundMCF-10ATBD
Doxorubicin (Positive Control)MCF-7TBD
Doxorubicin (Positive Control)A549TBD
Assessment of Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[13] As previously mentioned, a derivative of this compound has demonstrated antibiotic properties.[3]

The reported antibiotic activity of acetoxy-methylbenzoic anhydride, synthesized from this compound, strongly suggests that the parent compound or its simple derivatives may possess antimicrobial properties.[3]

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton broth (MHB)

  • This compound (test compound)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate.

  • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundTBDTBD
Ciprofloxacin (Positive Control)TBDTBD

Delving Deeper: Mechanistic Elucidation and Pathway Analysis

Should the initial screening yield promising results in any of the aforementioned areas, the next logical step is to investigate the underlying mechanism of action.

Visualizing Potential Mechanisms

The following diagrams illustrate hypothetical pathways that could be modulated by this compound, based on its potential activities.

G cluster_inflammation Anti-inflammatory Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation 3-Fluoro-2-methylbenzoic_acid 3-Fluoro-2-methylbenzoic_acid COX COX 3-Fluoro-2-methylbenzoic_acid->COX -2 Inhibition?

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

G cluster_cancer Anticancer Mechanism 3-Fluoro-2-methylbenzoic_acid 3-Fluoro-2-methylbenzoic_acid Tubulin Tubulin 3-Fluoro-2-methylbenzoic_acid->Tubulin Binding? Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Cell_Division Cell_Division Mitotic_Spindle->Cell_Division

Caption: Postulated mechanism of anticancer activity via tubulin polymerization disruption.

Experimental Workflow for Mechanistic Studies

The following diagram outlines a logical workflow for follow-up studies based on initial screening results.

G cluster_workflow Experimental Workflow Initial_Screening In Vitro Screening (COX-2, MTT, MIC) Hit_Identified Promising 'Hit' Identified Initial_Screening->Hit_Identified Dose_Response Dose-Response Studies Hit_Identified->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Dose_Response->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models (e.g., Animal models of inflammation or cancer) Mechanism_of_Action->In_Vivo_Models

Caption: A streamlined workflow for advancing a promising compound from initial hit to in vivo testing.

Safety and Toxicological Considerations

Parallel to efficacy studies, it is crucial to assess the toxicological profile of this compound. Generally, fluorinated benzoic acids are considered to have low to moderate toxicity.[14] However, comprehensive toxicological data for this specific compound is lacking. Initial assessments should include in vitro cytotoxicity assays against a panel of normal human cell lines and could be expanded to include Ames testing for mutagenicity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its structural similarity to compounds with known biological activities, coupled with the advantageous properties conferred by fluorine substitution, provides a strong impetus for a thorough investigation of its therapeutic potential. The systematic approach outlined in this guide, encompassing initial in vitro screening for anti-inflammatory, anticancer, and antimicrobial properties, followed by mechanistic and toxicological studies, offers a robust framework for elucidating the bioactivity of this compound. The insights gained from such studies could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Shell Australia. (2014). Human Health and Ecological Hazard Screen Assessment of Fluorinated Benzoic Acids (FBAs)
  • Modern Drug Discovery. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
  • Modern Drug Discovery. (2025).
  • MDPI. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 26(16), 4983.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

  • MacDonald, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163.
  • ACS Publications. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 41(20), 7159-7163.
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  • Fisher Scientific. (2024).
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  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • ResearchGate. (2025).
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  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • Arkivoc. (n.d.).
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • PubMed. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 249, 115162.
  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid.
  • Nine Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • Preprints.org. (2023).
  • MDPI. (2021).
  • PubMed. (n.d.).
  • PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • MDPI. (n.d.).
  • NIH. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid.

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An In-depth Technical Guide to 3-Fluoro-2-methylbenzoic acid as a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzoic acid, a key fluorinated building block in modern organic synthesis. The strategic placement of the fluorine and methyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon for the development of advanced materials and pharmaceuticals. This document will delve into the chemical and physical properties of this compound, provide detailed synthetic protocols, explore its diverse applications with a focus on medicinal chemistry and materials science, and present its characteristic spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, profoundly influencing their physicochemical and biological properties. The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom. However, its high electronegativity (Pauling scale value of 3.98) creates a strong, polarized carbon-fluorine bond. This unique combination of properties can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug molecule.

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and conformational preferences, which can in turn improve properties such as solubility, membrane permeability, and oral bioavailability.

This compound is an exemplar of a fluorinated building block that leverages these advantages. The ortho-methyl group provides steric influence, while the meta-fluoro atom exerts a strong inductive effect, modulating the reactivity and properties of the carboxylic acid and the aromatic ring. This guide will explore the synthesis and application of this valuable compound in detail.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 699-90-1[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Appearance White solid[2]
Melting Point 158-160 °C[1][3]
Purity >98% (typical)[2]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While raw spectra are available on platforms like SpectraBase, typical spectral features are summarized below.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display splitting patterns influenced by both the fluorine and methyl substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatic compounds.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-F stretching vibrations (~1000-1300 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 154.14). Fragmentation patterns can provide further structural information.

Synthesis of this compound

While several synthetic routes to fluorinated benzoic acids exist, a common and reliable method for the preparation of this compound involves a multi-step sequence starting from 2-methyl-3-nitrobenzoic acid. This approach leverages well-established and scalable reactions.

Synthetic Workflow

Synthesis_Workflow Start 2-Methyl-3-nitrobenzoic acid Step1 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Step1 Intermediate1 3-Amino-2-methylbenzoic acid Step1->Intermediate1 Step2 Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Schiemann Reaction (HBF₄ or NaBF₄, heat) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established chemical transformations. Researchers should always conduct their own risk assessments and optimization studies.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to 3-Amino-2-methylbenzoic acid

  • Materials: 2-Methyl-3-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitrobenzoic acid in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated HCl portion-wise to the stirred solution. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the precipitate of tin hydroxides redissolves.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2-methylbenzoic acid.

Step 2: Diazotization of 3-Amino-2-methylbenzoic acid

  • Materials: 3-Amino-2-methylbenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Water.

  • Procedure:

    • Dissolve 3-amino-2-methylbenzoic acid in a mixture of hydrochloric acid and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

Step 3: Schiemann Reaction to form this compound

  • Materials: Diazonium salt solution from Step 2, Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄), Sand.

  • Procedure:

    • To the cold diazonium salt solution, slowly add a solution of tetrafluoroboric acid or sodium tetrafluoroborate. A precipitate of the diazonium tetrafluoroborate salt should form.

    • Filter the precipitate, wash with cold water, cold methanol, and then diethyl ether.

    • Thoroughly dry the diazonium tetrafluoroborate salt.

    • In a flask, mix the dry salt with an equal amount of sand and heat gently. The decomposition will start, evolving nitrogen and boron trifluoride gases.

    • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Applications as a Fluorinated Building Block

The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical synthesis.

Medicinal Chemistry: Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used in the treatment of type 2 diabetes. This compound serves as a key intermediate in the synthesis of diarylmethane-based SGLT2 inhibitors.[2] The fluorine atom in the structure can enhance the pharmacokinetic properties of the final drug molecule.[5]

A general approach involves the Friedel-Crafts acylation of a suitable aromatic compound with this compound or its activated derivative, followed by reduction of the resulting ketone to the diarylmethane core.[2]

SGLT2_Synthesis Start This compound Step1 Activation (e.g., SOCl₂) Start->Step1 Intermediate1 3-Fluoro-2-methylbenzoyl chloride Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Lewis Acid Catalyst) Intermediate1->Step2 Reactant Aromatic Substrate (e.g., protected C-aryl glucoside) Reactant->Step2 Intermediate2 Diary Ketone Intermediate Step2->Intermediate2 Step3 Reduction (e.g., Et₃SiH, Lewis Acid) Intermediate2->Step3 End Diarylmethane Core of SGLT2 Inhibitor Step3->End

Sources

Quantum Chemical Blueprint for 3-Fluoro-2-methylbenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-Fluoro-2-methylbenzoic acid, a key fluorinated building block in drug discovery and material science.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a field-proven, in-depth exploration of the "why" behind the "how." By elucidating the electronic structure, spectroscopic properties, and reactivity of this molecule through Density Functional Theory (DFT), we aim to empower researchers to leverage computational chemistry for accelerated and more informed molecular design. The protocols herein are designed to be self-validating, grounding theoretical predictions in established experimental methodologies and publicly available data.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS 699-90-1) is a versatile aryl fluorinated building block with significant applications in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its derivatives have been explored for various therapeutic applications, underscoring the importance of a detailed understanding of its molecular properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricate electronic and structural characteristics that govern its reactivity and interactions with biological targets. This guide will provide a step-by-step protocol for performing and analyzing DFT calculations on this molecule, with a focus on practical application in a drug discovery context.

Theoretical Foundation: Why DFT is the Workhorse for Molecules of this Class

For organic molecules of moderate size, such as this compound, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron wavefunction by focusing on the electron density, a more manageable variable. The choice of the functional and basis set is paramount for obtaining reliable results.

The B3LYP Functional: A Hybrid Approach for Accuracy

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries and energies.

The 6-311+G(d,p) Basis Set: Flexibility for Accurate Descriptions

The 6-311+G(d,p) basis set provides a robust and flexible framework for describing the electronic structure of this compound. Let's break down its components:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This allows for greater flexibility in describing the electron distribution compared to smaller basis sets.

  • + : The plus sign signifies the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for anions and molecules with lone pairs.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set has been shown to provide reliable results for halogenated benzoic acids and is therefore a well-justified choice for our target molecule.

Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Workflow

This section outlines the detailed computational workflow for the analysis of this compound using the Gaussian software package, a widely used program for electronic structure calculations.

Molecular Structure Preparation
  • Obtain the 3D structure: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem or drawn using a molecular editor such as GaussView.

  • Initial Pre-optimization: A preliminary geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) can be beneficial to obtain a reasonable starting geometry.

Geometry Optimization and Frequency Calculation

This is the core of the computational protocol, where we find the lowest energy conformation of the molecule and confirm that it is a true minimum on the potential energy surface.

Gaussian Input File for Optimization and Frequency Calculation:

Explanation of Keywords:

  • %nprocshared=4: Specifies the use of 4 processor cores.

  • %mem=8GB: Allocates 8 gigabytes of memory.

  • %chk=3F2MBA_opt_freq.chk: Creates a checkpoint file to store the results.

  • #p B3LYP/6-311+G(d,p): Specifies the level of theory.

  • opt: Requests a geometry optimization.

  • freq: Requests a frequency calculation to be performed on the optimized geometry.

  • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state).

  • The subsequent lines define the initial atomic coordinates in Cartesian format.

Protocol Steps:

  • Create the input file as shown above.

  • Submit the calculation to Gaussian.

  • Upon completion, check the output file for the message "Normal termination of Gaussian".

  • Verify that the optimization has converged by searching for "Optimization completed."

  • Crucially, inspect the frequency calculation results. There should be zero imaginary frequencies , which confirms that the optimized structure is a true energy minimum.

Advanced Analyses: Deeper Insights into Molecular Properties

Once the optimized geometry is obtained, we can perform several analyses to understand the electronic structure and reactivity of this compound. These are typically run as separate calculations using the optimized coordinates from the checkpoint file.

3.3.1. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural bond orbitals" that correspond to Lewis structures (bonds, lone pairs, etc.). This analysis is invaluable for understanding charge distribution and delocalization effects.

Gaussian Input for NBO Analysis:

3.3.2. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

3.3.3. Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It provides a clear indication of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction with other molecules.

Spectroscopic Simulations: Bridging Theory and Experiment

To validate our computational model, we can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra and compare them to experimental data.

3.4.1. IR Spectrum Simulation

The frequencies and intensities calculated in the freq job can be used to generate a simulated IR spectrum.

3.4.2. NMR Spectrum Simulation

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Gaussian Input for NMR Simulation:

Caption: Computational workflow for the quantum chemical analysis of this compound.

molecular_properties cluster_structure Structural Properties cluster_electronic Electronic Properties cluster_spectroscopic Spectroscopic Properties molecule This compound bond_lengths Bond Lengths molecule->bond_lengths bond_angles Bond Angles molecule->bond_angles homo_lumo HOMO-LUMO Gap molecule->homo_lumo mep MEP Surface molecule->mep nbo NBO Charges molecule->nbo ir_spectrum Simulated IR molecule->ir_spectrum nmr_spectrum Simulated NMR molecule->nmr_spectrum

Caption: Key molecular properties of this compound investigated through quantum chemical calculations.

Conclusion: From Calculation to Application

This guide has provided a comprehensive, scientifically grounded protocol for performing and interpreting quantum chemical calculations on this compound. By following these steps, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it has direct implications for drug discovery. For instance, the MEP map can guide the design of derivatives with improved binding to a target protein, while the HOMO-LUMO gap can inform on the molecule's metabolic stability. By integrating these computational techniques into the drug discovery pipeline, we can accelerate the development of novel and more effective therapeutics.

References

  • SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Stability of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-2-methylbenzoic acid is a key fluorinated building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials like liquid crystals.[1] Its thermal stability is a critical parameter that dictates its handling, storage, and utility in high-temperature synthetic reactions. This guide provides an in-depth analysis of the thermal behavior of this compound, offering a framework for its assessment. We will detail the established methodologies of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret the resulting data, and discuss the potential decomposition pathways. The objective is to equip researchers and drug development professionals with the necessary knowledge to ensure process safety, maintain compound integrity, and optimize reaction conditions.

The Imperative of Thermal Stability in Pharmaceutical Development

In pharmaceutical manufacturing and organic synthesis, thermal stability is not merely a matter of good practice; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like this compound, which serves as an intermediate, understanding its response to heat is paramount. Uncontrolled thermal decomposition can lead to:

  • Process Safety Hazards: Rapid decomposition can cause pressure buildup in reactors, leading to potential runaway reactions.

  • Product Impurity: Degradation products can contaminate the final API, affecting its purity, efficacy, and safety profile.

  • Yield Reduction: Loss of the starting material or intermediate due to thermal breakdown directly impacts the overall yield and economic viability of a synthetic route.

  • Storage and Shelf-Life Issues: The long-term stability of the compound under various storage temperatures is crucial for maintaining its quality over time.

Therefore, a thorough characterization of its thermal properties is a non-negotiable step in process development and risk assessment.

Analytical Methodologies for Thermal Characterization

The primary techniques for assessing the thermal stability of solid compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these transitions.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and reliable assessment of the thermal stability of this compound.

Overall Experimental Workflow

The logical flow of analysis ensures that each step informs the next, from initial characterization to detailed decomposition studies.

Caption: Workflow for Thermal Stability Assessment.

Protocol: DSC for Melting Point Determination

Objective: To accurately determine the melting point (Tm) of this compound and identify other endothermic or exothermic events prior to decomposition.

  • Rationale: The melting point is a fundamental physical property and an indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak may indicate impurities.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium). This is a critical step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum pan.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 200 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time. The upper limit of 200 °C is chosen to be well above the expected melting point but below the likely decomposition temperature, preventing instrument contamination.

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm. The literature value for the melting point is in the range of 158-160 °C.[1][3][4][5]

Protocol: TGA for Decomposition Analysis

Objective: To determine the onset temperature of decomposition (Tonset) where significant mass loss begins.

  • Rationale: TGA directly measures mass loss, providing unambiguous evidence of decomposition or solvent loss.

  • Instrument Verification: Verify the TGA's mass balance using standard weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to study the intrinsic thermal stability without oxidation.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Causality: A higher final temperature is used to ensure the entire decomposition profile is captured.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature is typically determined by the intersection of tangents drawn from the baseline before decomposition and the steepest point of the mass loss curve.

Data Interpretation and Expected Results

While specific experimental data for the thermal decomposition of this compound is not widely published in peer-reviewed literature, we can synthesize expected values from supplier data and knowledge of similar compounds.

Table 1: Summary of Thermal Properties for this compound

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm) DSC158 - 160 °C[1][3][4][5]Confirms identity and purity; marks the transition to the liquid phase.
Decomposition Onset (Tonset) TGA> 200 °C (Estimated)Indicates the temperature at which significant mass loss begins; a key parameter for defining maximum processing temperatures.
Decomposition Products N/ACO₂, CO, Hydrogen Fluoride[6]Potential hazardous gases that must be managed during high-temperature processing.

The TGA thermogram is expected to show a stable baseline with no significant mass loss until well after the melting point, followed by a sharp decrease in mass, indicating decomposition. The DSC thermogram should show a sharp endothermic peak corresponding to the melting event around 158-160 °C.

Mechanistic Insights into Decomposition

The thermal decomposition of aromatic carboxylic acids can proceed through several pathways, primarily involving decarboxylation.[2][7] For this compound, the most probable primary decomposition event is the loss of carbon dioxide (CO₂) from the carboxylic acid group.

The mechanism can be influenced by reaction conditions:

  • Ionic Pathway: An acid-promoted ionic pathway is often the primary route for decarboxylation.[7][8]

  • Radical Pathway: Under certain conditions, particularly in aromatic solvents, decomposition can involve the formation of an anhydride intermediate.[7][8] This anhydride can then decompose via a free-radical pathway, potentially forming aryl radicals that can lead to cross-linking or other side reactions.[7][8]

The presence of the fluorine and methyl groups on the aromatic ring will influence the electron density of the ring and the stability of any intermediates, thereby affecting the precise temperature and mechanism of decomposition. The expected gaseous byproducts from complete combustion or high-temperature pyrolysis include carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6]

Caption: Plausible Thermal Decomposition Pathways.

Practical Recommendations for Handling and Processing

Based on the analysis, the following recommendations are provided for professionals working with this compound:

  • Storage: The compound should be stored in a well-ventilated, dry place at room temperature.[4][9]

  • Processing Temperature: To avoid decomposition, synthetic reactions and processing steps should be maintained well below the decomposition onset temperature. A safety margin of at least 50 °C below the TGA onset is advisable.

  • Inert Atmosphere: When heating the compound near or above its melting point, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidative side reactions.

  • Off-Gassing: Processes involving heating must have adequate ventilation and may require scrubbing systems to handle potentially hazardous decomposition gases like CO and HF.

Conclusion

This compound exhibits good thermal stability, with a melting point around 158-160 °C and a decomposition temperature expected to be significantly higher. Its stability profile makes it a robust intermediate for various synthetic applications. However, a rigorous experimental determination of its decomposition onset via TGA and DSC is essential for each specific batch and process condition to ensure safety, maximize yield, and maintain product purity. Understanding the potential for decarboxylation and the associated off-gassing is critical for safe handling and process scale-up in pharmaceutical and materials science applications.

References

  • This compound - SAFETY D
  • Mechanistic Investigation into the Decarboxylation of Arom
  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015).
  • Pyrolysis Mechanisms of Arom
  • This compound | CAS 699-90-1. (n.d.). Ossila.
  • This compound | 699-90-1. (2025). ChemicalBook.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd.
  • This compound 99 699-90-1. (n.d.). Sigma-Aldrich.
  • SAFETY D

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern chemical synthesis, 3-Fluoro-2-methylbenzoic acid (CAS No. 699-90-1) has emerged as a pivotal aryl fluorinated building block.[1][2] Its strategic importance lies in the unique combination of a carboxylic acid group, a methyl group, and a fluorine atom on a benzene ring. This specific arrangement offers a versatile platform for constructing complex molecules with tailored properties. For researchers in drug discovery and materials science, the purity of this intermediate is not merely a technical specification; it is the foundation upon which reproducible, high-fidelity results are built.

This guide provides an in-depth technical overview of high-purity this compound, focusing on its commercial availability, critical quality control parameters, and key applications. We will delve into the causality behind analytical choices and provide field-proven insights to empower scientists in their procurement and experimental workflows. The fluorinated structure of this compound is part of a growing trend to incorporate fluorine into molecules to enhance stability, bioavailability, and overall performance, making it highly relevant for cutting-edge research.

Commercial Sourcing: A Comparative Overview

A reliable supply of high-purity starting material is the first step in any successful research or development pipeline. Several reputable chemical suppliers offer this compound, typically with purities of 98% or higher. Below is a comparative table of prominent commercial sources.

SupplierCAS NumberAdvertised PurityPhysical FormMelting Point (°C)
Sigma-Aldrich (Merck) 699-90-199%[1]Solid[1]158-160[1]
Ossila 699-90-1>98%[3]White Powder[3]158–160[3]
AbacipharmTech 699-90-198%[4]Not SpecifiedNot Specified
Santa Cruz Biotechnology 699-90-1Not SpecifiedNot SpecifiedNot Specified
NINGBO INNO PHARMCHEM CO.,LTD. 699-90-1High Purity[5]Not SpecifiedNot Specified
ChemicalBook 699-90-198%[6]Not Specified158-160[6]

This table is representative and not exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Technical Deep Dive: Ensuring Purity and Structural Integrity

For drug development and materials science applications, "high purity" is a non-negotiable requirement. Impurities can lead to unpredictable side reactions, altered biological activity, or flawed material properties. A robust quality control (QC) workflow is therefore essential for validating incoming material.

QC_Workflow cluster_sourcing Sourcing & Receiving cluster_testing In-House Quality Control cluster_disposition Material Disposition supplier Select Supplier & Request CoA receive Receive Material & Quarantine supplier->receive hplc Purity Assay (HPLC) receive->hplc Sample & Test nmr Structure ID (NMR) receive->nmr Sample & Test gcms Impurity Profile (GC-MS) receive->gcms Sample & Test ftir Functional Groups (FTIR) receive->ftir Sample & Test pass Release to Inventory hplc->pass Meets Spec fail Reject Lot hplc->fail Out of Spec nmr->pass Meets Spec nmr->fail Out of Spec gcms->pass Meets Spec gcms->fail Out of Spec ftir->pass Meets Spec ftir->fail Out of Spec

Caption: A typical Quality Control (QC) workflow for a critical chemical intermediate.

Core Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase method with UV detection is standard. The goal is to separate the main compound from any isomers or by-products from the synthesis. A purity of ≥98.5% is often required for pharmaceutical applications.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying and quantifying volatile or semi-volatile impurities that may not be resolved by HPLC. It was notably used in the detection of metabolites from cell cultures containing related fluorophenol compounds.[2][6] Derivatization may be required to increase the volatility of the benzoic acid for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the molecular structure.

    • ¹H NMR: Confirms the presence and integration of aromatic and methyl protons.

    • ¹³C NMR: Verifies the carbon backbone of the molecule.

    • ¹⁹F NMR: Crucially, this confirms the presence and chemical environment of the single fluorine atom, which is essential for verifying the correct isomer.[8]

Protocol: Purity Verification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method for assessing the purity of this compound.

Objective: To quantify the purity of this compound and separate it from potential impurities.

1. Materials and Reagents:

  • This compound sample
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic Acid or Trifluoroacetic Acid (TFA), HPLC grade
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 30% B to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution.
  • Sample Preparation: Prepare the sample from the commercial supplier at the same concentration as the standard.

4. Analysis and Data Interpretation:

  • Inject the standard to determine its retention time.
  • Inject the sample.
  • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. The result should match or exceed the specification on the supplier's CoA.

Synthesis, Purification, and Key Applications

Understanding the synthetic origin of this compound provides insight into potential impurities. Common industrial synthesis methods can involve Friedel-Crafts acylation followed by hydrolysis.[3][7] Another approach involves the nucleophilic fluorination of substituted iodobenzoic acids.[8]

Synthesis_Pathway cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start m-Fluorotoluene acylation Friedel-Crafts Acylation start->acylation hydrolysis Hydrolysis & Acidification acylation->hydrolysis crude Crude Isomer Mixture hydrolysis->crude recrystal Recrystallization crude->recrystal Isomer Separation isomer Positional Isomers crude->isomer reactant Unreacted Starting Materials crude->reactant pure High-Purity Product recrystal->pure

Caption: Simplified synthesis and purification pathway leading to high-purity product.

The most critical purification step is often recrystallization, which is effective at separating the desired this compound from its isomers (e.g., 4-fluoro-2-methylbenzoic acid).[7] The presence of these isomers is a key parameter to check during QC analysis.

The high-purity final product is a valuable intermediate in several advanced applications:

Applications cluster_apps Key Application Areas cluster_details core This compound CAS: 699-90-1 pharma Pharmaceuticals core->pharma materials Materials Science core->materials synthesis Organic Synthesis core->synthesis sglt2 SGLT2 Inhibitors pharma->sglt2 api API Intermediates pharma->api lc Liquid Crystals materials->lc building_block Fluorinated Scaffolds synthesis->building_block

Caption: Major application areas for high-purity this compound.

  • Drug Discovery: It is a key building block for diarylmethanes, which are precursors to sodium-glucose transporter 2 (SGLT2) inhibitors used in diabetes treatment.[3][5] Its derivatives have also been investigated for antibiotic properties.[3]

  • Materials Science: The molecule's specific geometry, with the carboxylic acid and fluoride in a meta-position, makes it an ideal structural scaffold for creating bent-core liquid crystals for advanced display technologies.[3][5]

  • Organic Synthesis: As a versatile intermediate, it provides a reactive handle (carboxylic acid) and a modulating substituent (fluorine) for building a wide range of complex organic molecules for agrochemicals and specialty chemicals.

Safe Handling and Storage

As with any laboratory chemical, proper handling is paramount.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including eyeshields and chemical-resistant gloves.[1]

  • Storage: Store the compound in a cool, well-ventilated area away from incompatible materials. It is classified as a combustible solid.

  • Documentation: Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its commercial availability from a range of suppliers provides accessibility, but the onus is on the researcher to verify its purity and identity with rigorous analytical methods. By understanding the sourcing landscape, implementing a robust QC workflow, and appreciating the synthetic context, scientists can confidently utilize this versatile building block to advance the frontiers of drug discovery and materials science.

References

  • The Versatility of this compound in Organic Synthesis and Materials Science . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound . AbacipharmTech. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications . Nbinno. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . Arkivoc. [Link]

  • This compound . Chongqing Chemdad Co., Ltd. [Link]

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Methodological & Application

synthesis of SGLT2 inhibitors using 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of SGLT2 Inhibitor Scaffolds Utilizing 3-Fluoro-2-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus, with their therapeutic applications expanding to heart and kidney disease.[1][2][3] A common structural feature of this class of drugs, known as "gliflozins," is a C-aryl glucoside moiety responsible for their biological activity.[1] This document provides a detailed application note and synthetic protocol for the construction of key diarylmethane aglycones, the non-sugar portion of SGLT2 inhibitors, using this compound as a versatile and strategic starting material. We outline a robust two-step sequence involving a Friedel-Crafts acylation followed by a silane-mediated reduction, providing a foundational pathway for the synthesis of novel SGLT2 inhibitor candidates like Canagliflozin.[4][5]

Introduction: The Rationale for Fluorinated Building Blocks in SGLT2 Inhibitor Synthesis

SGLT2 inhibitors function by preventing glucose reabsorption in the kidneys, an insulin-independent mechanism that improves glycemic control.[1][4] The core of these inhibitors is a diarylmethane or related scaffold linked via a C-C bond to a glucose molecule. The nature and substitution pattern of the aromatic rings (the aglycone) are critical for potency and selectivity.[1]

This compound (CAS 699-90-1) is an attractive starting material for several reasons:

  • Strategic Fluorination: The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving binding affinity to the SGLT2 protein.[6] The strategic placement of fluorine is a common tactic in modern medicinal chemistry.

  • Versatile Handle: The carboxylic acid group provides a reliable reactive handle for constructing the diaryl scaffold, typically through Friedel-Crafts acylation.[7]

  • Structural Precedent: The 2-methylbenzoic acid backbone is a key component in the structure of Canagliflozin, one of the first FDA-approved SGLT2 inhibitors.[5][8]

This guide focuses on leveraging these attributes to synthesize a diarylmethane intermediate, which can then be coupled with a protected glucose derivative to yield a complete SGLT2 inhibitor structure.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Formation of a Diarylketone: Conversion of this compound to its corresponding acid chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with a suitable aromatic partner.

  • Reduction to the Diarylmethane Aglycone: Reduction of the diarylketone to the critical diarylmethane methylene bridge.

  • C-Aryl Glycosylation: Coupling of the diarylmethane aglycone with a protected gluconolactone, followed by reduction and deprotection to yield the final β-C-arylglucoside.

SGLT2_Synthesis_Overview A This compound p1 A->p1 B Diarylketone Intermediate p2 B->p2 C Diarylmethane Aglycone p3 C->p3 D Final SGLT2 Inhibitor (β-C-Arylglucoside) p1->B  Part I:  Friedel-Crafts Acylation p2->C  Part II:  Ketone Reduction p3->D  Part III:  C-Aryl Glycosylation

Figure 1: High-level overview of the synthetic pathway.

Part I: Synthesis of the Diarylketone Intermediate via Friedel-Crafts Acylation

Scientific Principle

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride. A Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), then coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is attacked by an electron-rich aromatic ring (in this example, 2-(4-fluorophenyl)thiophene, a key component for Canagliflozin analogues) to form the diarylketone.[9] While AlCl₃ is common, TiCl₄ is a liquid that can be easier to handle and often gives comparable or better yields with complex substrates.[9]

Detailed Protocol: Synthesis of (3-Fluoro-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
  • Acid Chloride Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add this compound (1.0 eq).

    • Suspend the acid in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

    • Slowly add thionyl chloride (SOCl₂, 2.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux (~50 °C) and stir for 1-2 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the consumption of the starting acid.

    • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting crude acid chloride is typically used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a separate flame-dried flask under argon, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM (~10 mL per gram).

    • Cool the solution to 0-10 °C using an ice bath.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it to the thiophene solution.

    • Slowly add a solution of titanium tetrachloride (TiCl₄, 1.5 eq) in DCM dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-10 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylketone.

ParameterExpected Value
Starting Material This compound
Reagent 2-(4-fluorophenyl)thiophene
Product (3-Fluoro-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
Typical Yield 85-95% (based on similar reactions[9])
Appearance Off-white to yellow solid
Purity (Post-Chroma.) >98%
Table 1: Summary of the Friedel-Crafts Acylation Reaction.

Part II: Reduction to the Diarylmethane Aglycone

Scientific Principle

The reduction of the diarylketone's carbonyl group to a methylene bridge is crucial for forming the final aglycone scaffold. A common and effective method is the use of a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[10] This system efficiently reduces the ketone without affecting other functional groups on the aromatic rings. This reduction is a key step in many published syntheses of gliflozins.[5][10]

Aglycone_Synthesis_Workflow start This compound SOCl₂, cat. DMF, DCM, 50°C ac Acid Chloride (Used directly) start:f1->ac:f0  Step 1:  Activation fc Friedel-Crafts Acylation 2-(4-fluorophenyl)thiophene TiCl₄, DCM, 0°C to RT ac:f1->fc:f0 ketone Diarylketone (Purify via Chromatography) fc:f2->ketone:f0  Step 2:  Coupling reduction Silane Reduction Et₃SiH, BF₃·OEt₂ DCM, 0°C to RT ketone:f1->reduction:f0 aglycone Final Diarylmethane Aglycone (Ready for Glycosylation) reduction:f2->aglycone:f0  Step 3:  Reduction

Figure 2: Experimental workflow for the synthesis of the diarylmethane aglycone.
Detailed Protocol: Synthesis of 2-((3-Fluoro-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
  • Reaction Setup:

    • Dissolve the purified diarylketone (1.0 eq) from Part I in anhydrous DCM in a flame-dried flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reductant Addition:

    • Add triethylsilane (Et₃SiH, 2.0-2.5 eq) to the cooled solution.

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-2.5 eq) dropwise, ensuring the internal temperature remains below 5 °C. A color change is typically observed.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours.

    • Monitor the reaction by TLC for the disappearance of the ketone starting material.

    • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography or recrystallization to yield the pure diarylmethane aglycone.

Part III: Glycosylation and Final Steps (Conceptual Protocol)

The final stage involves coupling the synthesized diarylmethane aglycone with a protected glucose moiety. This is a critical and complex step that establishes the C-glucoside bond with the correct stereochemistry.

  • Lithiation and Addition: The diarylmethane aglycone is treated with a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) to generate a lithiated intermediate. This potent nucleophile is then added to a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).[8]

  • Reductive Deprotection: The resulting lactol intermediate is typically not isolated. It is treated with an acid (e.g., methanolic HCl) to form a methyl glycoside, which is then subjected to reductive conditions (e.g., Et₃SiH and a Lewis acid) to form the C-glucoside.[11] This step is crucial for setting the desired β-stereochemistry at the anomeric carbon.

  • Final Deprotection: Any remaining protecting groups on the glucose hydroxyls are removed (e.g., acid-catalyzed hydrolysis for silyl ethers) to yield the final SGLT2 inhibitor.

Conclusion

This compound serves as a highly effective and strategic starting material for the synthesis of diarylmethane aglycones, which are central to the structure of potent SGLT2 inhibitors. The described protocols for Friedel-Crafts acylation and subsequent ketone reduction provide a reliable and scalable pathway to these key intermediates. This approach offers a solid foundation for researchers in drug discovery and development to explore novel, fluorinated SGLT2 inhibitors with potentially enhanced pharmacological profiles.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of this compound in Organic Synthesis and Materials Science. Ningbo Inno Pharmchem Co., Ltd. Blog.
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  • van der Wildt, B., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry.
  • Aguillón, A. R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 467-488.
  • CN105541815A - Preparation method for canagliflozin. Google Patents.
  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar.
  • Ossila. This compound | CAS 699-90-1. Ossila.
  • Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar.
  • Qu, J., et al. (2025). The novel synthesis route of... ResearchGate.
  • US20170073336A1 - Novel process for the preparation of canagliflozin. Google Patents.
  • Fengchen Chems. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Fengchen Group.
  • ChemicalBook. This compound | 699-90-1. ChemicalBook.
  • Hu, L., et al. (2019). Facile and green synthesis of dapagliflozin. ResearchGate.
  • Mori, A., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. National Institutes of Health.
  • Lee, Y. J., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. National Institutes of Health.
  • US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof. Google Patents.

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Application Note & Protocol: Intramolecular Friedel-Crafts Acylation for the Synthesis of 6-Fluoro-5-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorenone scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties.[1] Their synthesis is a key objective for many research programs. This application note provides a detailed protocol for the synthesis of 6-Fluoro-5-methyl-9H-fluoren-9-one via an efficient intramolecular Friedel-Crafts acylation of 3-Fluoro-2-methylbenzoic acid. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer insights into troubleshooting and process optimization. The described method utilizes Polyphosphoric Acid (PPA) as both the catalyst and solvent, offering a robust and high-yielding pathway to the target tricycle.[2]

Mechanistic Principles and Strategic Rationale

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, traditionally involving an acyl chloride or anhydride with a Lewis acid catalyst.[3][4] This protocol employs an intramolecular variant, where the nucleophile (the aromatic ring) and the electrophile (the carboxylic acid) are part of the same molecule. This proximity significantly favors the cyclization reaction.

1.1. The Role of Polyphosphoric Acid (PPA)

While classic Friedel-Crafts reactions often use Lewis acids like AlCl₃, these can be sensitive to moisture and require stoichiometric amounts due to product complexation.[3][5] For the intramolecular cyclization of carboxylic acids, strong Brønsted acids like Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are highly effective.[6] PPA serves a dual role:

  • Activating Agent: It protonates the carbonyl oxygen of the carboxylic acid, facilitating the loss of a water molecule to generate the critical electrophile, a resonance-stabilized acylium ion.[7][8]

  • Solvent: As a viscous liquid, PPA provides a non-aqueous medium for the reaction to proceed at elevated temperatures.

1.2. Substrate Reactivity and Regioselectivity

The starting material, this compound, possesses two substituents that influence the outcome of the electrophilic aromatic substitution:

  • Methyl Group (-CH₃): An ortho, para-directing and activating group.

  • Fluoro Group (-F): An ortho, para-directing but deactivating group (due to induction).

The cyclization must occur at one of the two available ortho positions relative to the carboxylic acid's point of attachment. The acylation will proceed at the C6 position of the benzoic acid. This position is ortho to the activating methyl group and meta to the deactivating fluoro group, making it the most nucleophilic and sterically accessible site for the intramolecular attack, leading regiospecifically to the desired 6-Fluoro-5-methyl-9H-fluoren-9-one product.

Visualized Reaction Scheme & Workflow

Reaction Mechanism

G cluster_start Reactant & Activation cluster_intermediate Intermediate Formation cluster_product Product Formation Reactant This compound Activated Protonated Carboxylic Acid Reactant->Activated Protonation PPA Polyphosphoric Acid (PPA) PPA->Activated Acylium Acylium Ion (Electrophile) Activated->Acylium - H₂O Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Intramolecular EAS Attack Product 6-Fluoro-5-methyl-9H-fluoren-9-one Sigma->Product Deprotonation (Aromatization)

Caption: Figure 1: Mechanism of PPA-catalyzed Intramolecular Acylation

Experimental Workflow

G Setup Reaction Setup Reagents Add PPA & Substrate Setup->Reagents Reaction Heat & Stir (e.g., 90-100 °C, 2-4h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench on Ice-Water Monitoring->Quench Complete Isolate Vacuum Filtration Quench->Isolate Purify Recrystallization Isolate->Purify Analyze Characterization (NMR, MP, MS) Purify->Analyze

Caption: Figure 2: Experimental Workflow Summary

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )ConcentrationHazardsNotes
This compoundC₈H₇FO₂154.14>98%IrritantStarting Material
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁Variable115% P₂O₅ basisCorrosiveHandle with care in a fume hood. Hygroscopic.
Deionized WaterH₂O18.02N/ANoneFor workup.
IceH₂O (s)18.02N/ANoneFor quenching.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Soln.IrritantFor neutralization wash.
Ethanol or TolueneVariableVariableReagent GradeFlammableFor recrystallization.
Anhydrous Magnesium SulfateMgSO₄120.37N/AIrritantFor drying organic extracts (if needed).

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. PPA is highly corrosive and can cause severe burns; handle with extreme care.[9] The quenching step is exothermic.

Step 1: Reaction Setup

  • Place a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser (with a drying tube) in a heating mantle.

  • Ensure all glassware is thoroughly dried to prevent unwanted side reactions with PPA.[10]

Step 2: Reagent Addition

  • To the flask, add Polyphosphoric Acid (PPA) (approx. 30 g). Begin stirring and gently heat the PPA to ~60 °C to reduce its viscosity, allowing for easier mixing.

  • Once the PPA is mobile, add this compound (3.0 g, 19.5 mmol) in one portion.

  • Rationale: Pre-heating the PPA ensures the solid substrate can be efficiently mixed into the viscous medium.

Step 3: Reaction Execution

  • Increase the temperature of the reaction mixture to 90-100 °C.

  • Maintain this temperature with vigorous stirring for 2-4 hours. The mixture will typically darken in color.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial with ice water, extract with ethyl acetate, and spot the organic layer on a silica plate.

  • Rationale: The elevated temperature provides the necessary activation energy for the cyclization. Reaction time may need to be optimized based on TLC analysis.

Step 4: Reaction Quench and Product Isolation

  • Once the reaction is complete (disappearance of starting material by TLC), turn off the heat and allow the flask to cool to ~70 °C.

  • In a separate 500 mL beaker, prepare a slurry of crushed ice and water (approx. 200 g).

  • Slowly and carefully pour the warm reaction mixture into the ice-water slurry with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This process is highly exothermic.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation and breakdown of the PPA.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual acid.

  • Rationale: Pouring the reaction into ice water serves to safely quench the reaction, hydrolyze the PPA, and precipitate the organic product, which is insoluble in water.[9]

Step 5: Purification

  • Transfer the crude solid to a beaker for recrystallization.

  • Recrystallize the product from a suitable solvent system, such as ethanol or a toluene/hexane mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities that are more or less soluble than the desired product.

Characterization and Expected Results

  • Product: 6-Fluoro-5-methyl-9H-fluoren-9-one

  • Appearance: A pale yellow to off-white crystalline solid.

  • Yield: Expected yields are typically in the range of 80-95% after purification.

  • Characterization:

    • ¹H NMR: Expect characteristic aromatic proton signals, with splitting patterns influenced by the fluorine atom, and a singlet for the methyl group.

    • ¹³C NMR: Expect a signal for the ketone carbonyl carbon (~190-200 ppm) and distinct signals for the aromatic carbons, including C-F couplings.

    • Melting Point: The purified product should exhibit a sharp melting point.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₄H₉FO (m/z = 212.22).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient heating (temperature or time).[5]2. PPA is old/hydrolyzed and inactive.3. Starting material is impure.1. Increase reaction time or temperature (up to ~120 °C), monitoring by TLC.2. Use a fresh, unopened container of PPA.3. Verify the purity of the starting material by NMR or MP.
Dark, Tar-like Product 1. Reaction temperature was too high.2. Reaction time was excessively long.1. Reduce the reaction temperature to the lower end of the recommended range (90 °C).2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Product Fails to Precipitate 1. Insufficient hydrolysis of PPA.2. Product is more soluble than expected.1. Add more water to the quench beaker and stir vigorously for a longer period.2. If the product remains dissolved, extract the aqueous slurry with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
Difficult Filtration The precipitated product is very fine or gummy.1. Allow the quenched mixture to stir longer, sometimes overnight, to "age" the precipitate.2. Add a filter aid (e.g., Celite) to the slurry before filtration.

References

  • Vertex AI Search. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of fluorenones and visible... Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 4(4), 553–555. [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts acylation of amides. Retrieved from [Link]

  • Song, Y. H., & Kim, J. N. (2011). Regioselective Synthesis of Fluorenones via the Consecutive In-Mediated Barbier Reaction, Pd-Catalyzed Cyclization, and Friedel-Crafts Reaction. Bulletin of the Korean Chemical Society, 32(2), 741-743. [Link]

  • Mojtahedi, M. M., Abaee, M. S., & Heravi, M. M. (2008). Friedel–Crafts acylation of aromatic compounds with carboxylic acids in the presence of P2O5/SiO2 under heterogeneous conditions. Tetrahedron Letters, 49(43), 6284-6286. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Lan, K., Fen, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80-82. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Klumpp, D. A., et al. (2012). Friedel-Crafts Acylation with Amides. Organic letters, 14(12), 3198–3201. [Link]

  • Nojima, T. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(11), 3169. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective Nitration of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the regioselective nitration of 3-fluoro-2-methylbenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. We delve into the underlying principles governing the regioselectivity of this electrophilic aromatic substitution reaction, detailing the directing effects of the fluoro, methyl, and carboxylic acid substituents. A robust, step-by-step experimental protocol is presented, including reaction setup, monitoring, workup, and purification. Furthermore, this guide offers insights into the expected outcomes, potential challenges, and safety considerations, serving as an essential resource for researchers in organic synthesis and drug development.

Introduction: The Synthetic Challenge

The targeted introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, providing a versatile handle for further functionalization. However, achieving high regioselectivity on a polysubstituted aromatic ring, such as this compound, presents a significant synthetic challenge. The interplay of electronic and steric effects from multiple substituents dictates the position of electrophilic attack. Understanding and controlling these factors is paramount for the efficient synthesis of the desired nitro-substituted isomer, minimizing the formation of unwanted byproducts and simplifying downstream purification. This application note aims to elucidate these controlling factors and provide a reliable experimental procedure for the regioselective nitration of this specific substrate.

Mechanistic Insights: Directing Effects and Regioselectivity

The regiochemical outcome of the nitration of this compound is determined by the cumulative directing effects of the three substituents on the benzene ring: the fluoro group, the methyl group, and the carboxylic acid group.

  • Carboxylic Acid (-COOH): The carboxylic acid group is a deactivating, meta-directing group.[1][2][3] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.[2][3] This deactivation is most pronounced at the ortho and para positions, thereby directing the incoming electrophile to the meta position.[1][2]

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group.[4] It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.[4]

  • Fluoro Group (-F): The fluoro group exhibits a dual nature. It is an electron-withdrawing group via induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it is also an electron-donating group through resonance (+M effect) due to its lone pairs of electrons.[5] Overall, halogens are considered deactivating but ortho, para-directing.[4][5] The directing effect is a consequence of the resonance stabilization of the intermediates for ortho and para attack.[5]

Predicting the Outcome:

In the case of this compound, the positions are influenced as follows:

  • The -COOH group at C1 directs meta to positions C3 and C5.

  • The -CH₃ group at C2 directs ortho to C3 and para to C6.

  • The -F group at C3 directs ortho to C2 and C4 and para to C6.

Considering the combined effects:

  • Position 4: Is ortho to the activating fluoro group and meta to the deactivating carboxylic acid. This position is sterically accessible.

  • Position 5: Is meta to the activating methyl group and the deactivating carboxylic acid.

  • Position 6: Is para to the activating methyl group and para to the activating fluoro group, but ortho to the deactivating carboxylic acid. Steric hindrance from the adjacent carboxylic acid group might be a factor.

The activating, ortho, para-directing nature of the methyl and fluoro groups will likely dominate over the deactivating, meta-directing carboxylic acid. The synergistic activation at position 6 by both the methyl and fluoro groups makes it a highly probable site for nitration. However, the position ortho to the fluoro group (C4) is also a potential candidate. The precise outcome will depend on the specific reaction conditions. Based on analogous systems, nitration is expected to occur preferentially at the position most activated and sterically accessible.

Experimental Protocol

This protocol details a standard procedure for the regioselective nitration of this compound using a mixture of concentrated nitric and sulfuric acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade, 95-98%Corrosive
Concentrated Nitric Acid (HNO₃)ACS Reagent Grade, 68-70%Corrosive, Oxidizer
Ice
Deionized Water
Dichloromethane (CH₂Cl₂)ACS Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade
Deuterated Chloroform (CDCl₃)NMR GradeFor NMR analysis
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Melting point apparatus

Step-by-Step Procedure

Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.49 mmol).

  • Carefully add concentrated sulfuric acid (e.g., 5 mL) to the flask while stirring. The benzoic acid may not fully dissolve initially.

  • Cool the mixture to 0-5 °C in an ice bath.

Preparation of Nitrating Mixture:

  • In a separate small beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.45 mL, ~6.8 mmol) to concentrated sulfuric acid (e.g., 0.55 mL). Caution: This is a highly exothermic process. Prepare the mixture in an ice bath and add the nitric acid dropwise to the sulfuric acid.

Nitration Reaction:

  • Slowly add the chilled nitrating mixture dropwise to the stirred solution of this compound over a period of 15-20 minutes.

  • Maintain the reaction temperature between 0 and 10 °C throughout the addition.[6] Use a thermometer to monitor the internal temperature.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Let the reaction mixture slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Isolation:

  • Carefully pour the reaction mixture onto crushed ice (e.g., 25 g) in a beaker with stirring. A precipitate should form.[6]

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (2 x 10 mL) to remove residual acid.

  • The crude product can be further purified by recrystallization. A suitable solvent system might be an ethanol/water mixture.[7]

Purification (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The purified product should be characterized by:

  • Melting Point: To assess purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and determine the regioselectivity of the nitration.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start substrate This compound in H₂SO₄ start->substrate nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) start->nitrating_mix reaction Slow Addition of Nitrating Mixture at 0-10°C substrate->reaction nitrating_mix->reaction stir Stir at RT reaction->stir quench Quench on Ice stir->quench filter Vacuum Filtration quench->filter recrystallize Recrystallization filter->recrystallize dry Dry Product recrystallize->dry end Characterization dry->end

Caption: Experimental workflow for the regioselective nitration.

Safety Precautions

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[6][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction should be performed in a well-ventilated fume hood.

  • The preparation of the nitrating mixture and the nitration reaction are exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.[9]

  • When quenching the reaction, add the acid mixture to ice slowly to dissipate the heat generated.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the regioselective nitration of this compound. By understanding the directing effects of the substituents, researchers can confidently execute this transformation to obtain the desired nitro-substituted product. The provided step-by-step procedure, coupled with safety guidelines and characterization methods, offers a comprehensive resource for scientists engaged in the synthesis of complex aromatic compounds.

References

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Gauth. (n.d.). Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). [Chemistry]. Retrieved from [Link]

  • Hathaway, B. (2009, July 8). Nitration of an Aromatic Compound. Docsity. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]

Sources

using 3-Fluoro-2-methylbenzoic acid in the synthesis of diarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Diarylmethanes Using 3-Fluoro-2-methylbenzoic Acid: A Guide for Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Diarylmethanes

The diarylmethane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas. Its conformational flexibility allows for optimal binding to diverse biological targets. In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance pharmacological properties.[1][2] The unique electronic nature of fluorine can improve metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to superior drug candidates.[1][3]

This compound has emerged as a critical building block in this context. It provides a direct and reliable route to introduce a strategically positioned fluorine atom into the diarylmethane core. This application note details a robust, field-proven two-step synthetic protocol for constructing diarylmethanes from this compound, focusing on the underlying chemical principles, detailed experimental procedures, and its direct application in the synthesis of key pharmaceutical intermediates. Notably, this pathway is instrumental in producing building blocks for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4][5]

Synthetic Strategy: A Two-Step Acylation-Reduction Pathway

The most efficient and scalable synthesis of diarylmethanes from benzoic acid derivatives is typically a two-step process. This approach offers high yields and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis.

  • Friedel-Crafts Acylation: The process begins with the conversion of this compound into a more reactive acylating agent (typically an acyl chloride). This intermediate then reacts with an electron-rich aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst to form a stable diaryl ketone.

  • Ketone Reduction: The carbonyl group of the resulting diaryl ketone is subsequently reduced to a methylene bridge (-CH₂-), completing the synthesis of the diarylmethane core.

This sequence is highly reliable and provides a clear, controllable path from a simple benzoic acid to a complex, functionalized diarylmethane.

G cluster_0 Workflow Overview A This compound B Diaryl Ketone Intermediate A->B Step 1: Friedel-Crafts Acylation (Activation & C-C Bond Formation) C Target Diarylmethane B->C Step 2: Ketone Reduction (Carbonyl to Methylene) G cluster_1 Friedel-Crafts Acylation Mechanism ACID R-COOH (this compound) ACTIVATION Acyl Chloride Formation (e.g., + SOCl₂) ACID->ACTIVATION ACYL_CHLORIDE R-COCl ACTIVATION->ACYL_CHLORIDE COMPLEX [R-CO-Cl---TiCl₄] Activated Complex ACYL_CHLORIDE->COMPLEX + TiCl₄ LEWIS_ACID Lewis Acid (TiCl₄) ACYLIUM [R-C=O]⁺ Acylium Ion COMPLEX->ACYLIUM SIGMA Sigma Complex (Wheland Intermediate) ACYLIUM->SIGMA + Ar'-H ARENE Ar'-H (Aromatic Partner) KETONE R-CO-Ar' (Diaryl Ketone) SIGMA->KETONE - H⁺

Caption: Key steps in the Lewis acid-catalyzed acylation.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) (approx. 5-10 mL per mmol of acid), add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

    • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 40-50°C) for 1-2 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

    • Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 3-fluoro-2-methylbenzoyl chloride. This is typically used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • Dissolve the aromatic coupling partner (e.g., 2-(4-fluorophenyl)thiophene) (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0-10°C using an ice bath.

    • Slowly add Titanium(IV) chloride (TiCl₄) (1.5 eq) to the solution. The mixture may become colored. Stir for 15-30 minutes at this temperature.

    • Add a solution of the crude 3-fluoro-2-methylbenzoyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

    • Allow the reaction to stir at 0-10°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

    • Carefully quench the reaction by slowly pouring it into a mixture of ice and water.

    • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the pure diaryl ketone.

ParameterRecommended ConditionsRationale
Lewis Acid TiCl₄, AlCl₃TiCl₄ offers milder conditions and better functional group tolerance. [5]
Solvent CH₂Cl₂, 1,2-dichloroethaneAprotic and able to dissolve reagents and the Lewis acid complex.
Temperature 0°C to Room TempControls reactivity and minimizes side-product formation.
Stoichiometry Lewis Acid > 1.0 eqRequired to activate the acyl chloride and drive the reaction.
Typical Yield 80-95%The reaction is generally high-yielding and efficient. [5]
Protocol 2: Reduction of Diaryl Ketone to Diarylmethane

This protocol details the reduction of the diaryl ketone's carbonyl group to a methylene group. Triethylsilane (Et₃SiH) with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) provides a mild and effective method, avoiding the harsh conditions of traditional Clemmensen or Wolff-Kishner reductions.

Causality and Rationale: The Lewis acid (BF₃·OEt₂) coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride donor, triethylsilane. This ionic hydrogenation mechanism is highly efficient for benzylic ketones and avoids the use of strong acids or bases that could be incompatible with other functional groups on the molecule.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the diaryl ketone (1.0 eq) in an anhydrous solvent such as CH₂Cl₂ or acetonitrile under an inert atmosphere.

    • Add triethylsilane (Et₃SiH) (2.0-3.0 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Reduction:

    • Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0-3.0 eq) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification:

    • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final diarylmethane.

MethodReagentsConditionsAdvantages/Disadvantages
Silane Reduction Et₃SiH / BF₃·OEt₂ or TiCl₄Mild, 0°C to RTExcellent functional group tolerance; high yields. [5]
Wolff-Kishner H₂NNH₂ / KOH or KOtBuHigh temp (>180°C)Effective, but harsh basic conditions limit substrate scope.
Clemmensen Zn(Hg) / conc. HClRefluxStrong acidic conditions; not suitable for acid-labile groups.
Catalytic Hydrogenation H₂ / Pd/CHigh pressure/tempCan be effective but may reduce other functional groups.

Application in Drug Discovery: SGLT2 Inhibitor Synthesis

Diarylmethanes synthesized from this compound are pivotal intermediates for SGLT2 inhibitors like canagliflozin and empagliflozin. [5]In these structures, the diarylmethane core correctly positions a C-glucoside moiety and other aromatic rings for optimal interaction with the SGLT2 protein. The fluorine atom, carried through from the starting material, often occupies a key position in the final molecule where it can enhance binding affinity or block metabolic oxidation, thereby improving the drug's pharmacokinetic profile.

References

  • Zhang, L., et al. (2022). A new protocol for synthesizing diarylmethanes using a benzyltitanium reagent as a nucleophile. RSC Advances, 12(20), 12635-12639. [Link]

  • Sha, S. C., et al. (2012). Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Journal of the American Chemical Society, 134(33), 13741-13744. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. PharmaChem. [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. [Link]

  • Schmink, J. R., & Leadbeater, N. E. (2010). Palladium-Catalyzed Synthesis of Diarylmethanes: Exploitation of Carbanionic Leaving Groups. Organic Letters, 12(19), 4426-4429. [Link]

  • Sha, S. C., et al. (2012). Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. PubMed. [Link]

  • McLaughlin, M., et al. (2016). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis, 6(10), 6891-6895. [Link]

  • Choi, J., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Molecules, 28(9), 3901. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Jetha, K. A. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(02), 1150-1162. [Link]

  • Ghorai, P. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry, 10(9), 2200-2220. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

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Application Note & Protocols: Synthesis of Novel Quinolone Antibiotic Scaffolds from 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents. Quinolones, particularly fluoroquinolones, remain a clinically vital class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Structural modifications of the quinolone scaffold are a proven strategy for enhancing potency, expanding the spectrum of activity, and overcoming resistance mechanisms.[2][3] This guide provides a comprehensive, research-level overview and detailed protocols for the synthesis of a novel quinolone antibiotic scaffold starting from the readily available, yet underexplored, building block: 3-Fluoro-2-methylbenzoic acid . We present a robust, multi-step synthetic pathway centered on two cornerstone reactions: the Curtius rearrangement for the efficient generation of the key aniline intermediate, and the Gould-Jacobs reaction for the construction of the core quinolone ring system.[4][5]

Introduction & Strategic Rationale

The core strategy of modern medicinal chemistry often involves leveraging unique starting materials to access novel chemical space. This compound presents an intriguing starting point for a quinolone synthesis. The fluorine atom at the 3-position is analogous to the critical C-6 fluorine of many commercial fluoroquinolones, which is known to significantly enhance antibacterial activity.[6][7] The adjacent methyl group offers steric and electronic influences that may lead to derivatives with unique pharmacological profiles.

Our proposed synthetic route is designed to be both logical and practical for a research setting. It is broken down into two primary phases:

  • Phase 1: Synthesis of the Key Aniline Intermediate. The carboxylic acid functionality of the starting material must be converted into an amine. For this transformation, we have selected the Curtius Rearrangement . This reaction is known for its mild conditions and high tolerance for various functional groups, making it superior to harsher methods like the Hofmann rearrangement for this specific substrate.[8][9] The rearrangement proceeds through an acyl azide and an isocyanate intermediate, which can be efficiently hydrolyzed to the desired primary amine.[5]

  • Phase 2: Construction of the Quinolone Core. With the key aniline in hand, we will employ the Gould-Jacobs Reaction to build the bicyclic quinolone core.[4][10] This powerful reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline structure.[11][12] Subsequent hydrolysis and decarboxylation yield the foundational 4-quinolone scaffold, ready for further functionalization.

This strategic approach is visualized in the workflow diagram below.

Overall Synthetic Workflow

Synthetic_Workflow cluster_phase1 Phase 1: Aniline Synthesis cluster_phase2 Phase 2: Quinolone Core Construction start This compound acyl_azide Acyl Azide Intermediate start->acyl_azide 1. Azidation isocyanate Isocyanate Intermediate acyl_azide->isocyanate 2. Curtius Rearrangement aniline 3-Fluoro-2-methylaniline (Key Intermediate) isocyanate->aniline 3. Hydrolysis condensate Anilidomethylenemalonate Intermediate aniline->condensate 4. Condensation (Gould-Jacobs) quinolone_ester Ethyl 8-Fluoro-7-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate condensate->quinolone_ester 5. Thermal Cyclization quinolone_acid 8-Fluoro-7-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic Acid quinolone_ester->quinolone_acid 6. Saponification final_scaffold 8-Fluoro-7-methylquinolin-4(1H)-one (Core Scaffold) quinolone_acid->final_scaffold 7. Decarboxylation

Caption: A multi-step pathway for synthesizing a novel quinolone scaffold.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Acyl azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat.

Protocol 1: Synthesis of 3-Fluoro-2-methylaniline via Curtius Rearrangement

This protocol details the conversion of the starting benzoic acid to the key aniline intermediate in a one-pot, three-step sequence.

Rationale: The conversion begins by activating the carboxylic acid with oxalyl chloride to form the acyl chloride. This is a highly reliable method that produces only gaseous byproducts. The acyl chloride is then reacted in situ with sodium azide to form the acyl azide. The subsequent rearrangement is performed in the presence of tert-butanol, which traps the isocyanate intermediate as a Boc-protected amine. This stable intermediate is easily isolated and can be deprotected under acidic conditions to yield the final aniline product cleanly.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
This compound154.145.00 g32.41.0
Oxalyl Chloride126.933.2 mL37.31.15
Sodium Azide (NaN₃)65.012.53 g38.91.2
tert-Butanol74.1220 mL-Solvent
Toluene-100 mL-Solvent
6M Hydrochloric Acid-~50 mL-Deprotection
5M Sodium Hydroxide-As needed-Neutralization
Dichloromethane (DCM)-~150 mL-Extraction

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 32.4 mmol) and dry toluene (100 mL).

    • Add two drops of dimethylformamide (DMF) as a catalyst.

    • Slowly add oxalyl chloride (3.2 mL, 37.3 mmol) dropwise at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.

    • After the addition is complete, heat the mixture to 60 °C for 2 hours. The reaction completion can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

  • Acyl Azide Formation & Curtius Rearrangement:

    • Cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve sodium azide (2.53 g, 38.9 mmol) in 15 mL of deionized water and add it to a dropping funnel.

    • CAUTION: Sodium azide is highly toxic. Handle with extreme care.

    • Add the aqueous sodium azide solution dropwise to the vigorously stirring toluene solution over 30 minutes, maintaining the temperature below 25 °C.

    • After addition, allow the biphasic mixture to stir vigorously for 1 hour at room temperature.

    • Carefully separate the organic (toluene) layer. Dry it over anhydrous sodium sulfate.

    • Transfer the dried toluene solution to a clean flask, add tert-butanol (20 mL), and heat the mixture to reflux (~110 °C) for 4-6 hours. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate, which is then trapped. Monitor the disappearance of the acyl azide IR stretch (~2140 cm⁻¹) to confirm reaction completion.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture and remove the toluene and excess tert-butanol under reduced pressure.

    • To the resulting residue (the crude Boc-protected amine), add 6M hydrochloric acid (50 mL).

    • Heat the mixture to 80 °C for 2 hours to effect deprotection.

    • Cool the acidic solution in an ice bath and basify by the slow addition of 5M sodium hydroxide until the pH is ~10-11.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to afford 3-Fluoro-2-methylaniline as a pale oil.

    • Expected Yield: 65-75%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 8-Fluoro-7-methylquinolin-4(1H)-one via Gould-Jacobs Reaction

This protocol constructs the core antibiotic scaffold from the synthesized aniline.

Rationale: The Gould-Jacobs reaction proceeds in two main stages.[4] First, a nucleophilic substitution/condensation reaction between the aniline and diethyl ethoxymethylenemalonate (DEEM) forms the key enamine intermediate.[11] Second, a high-temperature thermal cyclization, typically carried out in a high-boiling solvent like diphenyl ether, effects an intramolecular electrophilic aromatic substitution to form the quinolone ring.[10][13] Subsequent saponification of the C-3 ester and thermal decarboxylation yields the final target scaffold.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
3-Fluoro-2-methylaniline125.143.00 g24.01.0
Diethyl ethoxymethylenemalonate (DEEM)216.235.45 mL26.41.1
Diphenyl ether170.2150 mL-Solvent
Sodium Hydroxide (NaOH)40.002.88 g72.03.0
6M Hydrochloric Acid-As needed-Acidification

Step-by-Step Methodology:

  • Condensation:

    • In a 100 mL round-bottom flask, combine 3-Fluoro-2-methylaniline (3.00 g, 24.0 mmol) and DEEM (5.45 mL, 26.4 mmol).

    • Heat the mixture at 120 °C for 2 hours. Ethanol is evolved as a byproduct.

    • Monitor the reaction by TLC (disappearance of aniline).

    • After 2 hours, cool the mixture slightly and remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Thermal Cyclization:

    • To the flask containing the crude intermediate, add diphenyl ether (50 mL).

    • Equip the flask for distillation to allow for solvent removal if necessary, and heat the mixture in a sand bath or using a heating mantle to 250 °C.

    • Maintain this temperature for 30-45 minutes. The solution will darken.

    • Cool the reaction mixture to below 100 °C. The cyclized product, ethyl 8-fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.

    • Add hexane (50 mL) to the cooled mixture to further precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Saponification and Decarboxylation:

    • Transfer the crude solid ester to a flask containing a solution of sodium hydroxide (2.88 g, 72.0 mmol) in 60 mL of water.

    • Heat the suspension to reflux for 3 hours until a clear solution is obtained, indicating complete hydrolysis.

    • Cool the solution to room temperature and filter to remove any insoluble impurities.

    • Acidify the clear filtrate with 6M HCl until the pH is ~2. The carboxylic acid product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

    • For decarboxylation, place the dried carboxylic acid into a clean, dry flask and heat it carefully in a sand bath to ~260-270 °C until the evolution of CO₂ ceases.

    • Cool the flask to room temperature. The resulting solid is the crude 8-Fluoro-7-methylquinolin-4(1H)-one .

    • Purify by recrystallization from ethanol or an ethanol/water mixture.

    • Expected Yield: 70-80% (from the ester).

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, HRMS, and melting point.

Further Functionalization & Discussion

The synthesized 8-Fluoro-7-methylquinolin-4(1H)-one is a core scaffold. To develop potent antibiotic derivatives, further modifications are essential, typically at the N-1 and C-7 positions (note: numbering changes after cyclization).[13][14] While detailed protocols are beyond the scope of this note, key transformations would include:

  • N-1 Alkylation: Reaction with an alkyl halide (e.g., ethyl iodide, cyclopropyl bromide) in the presence of a base like potassium carbonate to install the N-alkyl group, which is crucial for DNA gyrase inhibition.

  • C-7 Functionalization: The C-7 position (originally the C-6 position of the aniline) often requires activation (e.g., nitration followed by reduction and diazotization/halogenation) to introduce a leaving group. This allows for subsequent nucleophilic aromatic substitution with a cyclic amine, such as piperazine, which is critical for Gram-negative activity and pharmacokinetic properties.[2]

The strategic placement of the fluorine and methyl groups from the starting material results in a final quinolone scaffold that is novel and warrants investigation for its antibacterial properties against both susceptible and resistant bacterial strains.[1][3]

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Kim, D. H., et al. (1998). Novel quinolone derivatives as potent antibacterials. Bioorganic & Medicinal Chemistry Letters, 8(5), 525-8. doi: 10.1016/s0960-894x(98)00063-8. Retrieved from [Link]

  • Quora. (2017). How can you convert benzoic acid to aniline?. Retrieved from [Link]

  • askIITians. (n.d.). Benzoic acid to Aniline. Retrieved from [Link]

  • Javaid, K., et al. (2020). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Journal of the Serbian Chemical Society, 85(1), 1-13.
  • Saeed, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 1-25. doi: 10.3390/molecules26010139. Retrieved from [Link]

  • Upadhyay, R. K., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(10), 2695. doi: 10.3390/molecules23102695. Retrieved from [Link]

  • Vedantu. (n.d.). Convert the following Benzoic acid to Aniline. Retrieved from [Link]

  • Allen Digital. (n.d.). Carry out the following conversions : (i) Benzoic acid to aniline. Retrieved from [Link]

  • Duarte, F. J. S., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1856. doi: 10.3390/molecules22111856. Retrieved from [Link]

  • Kumar, V., et al. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 19(15), 1436-1455. Retrieved from [Link]

  • Filo. (2025). Benzoic acid to aniline (ii) Benzoic acid to benzene. Retrieved from [Link]

  • In-silico design of novel quinolone derivatives as antibacterial agents. (2024). ResearchGate. Retrieved from [Link]

  • BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 10157-10181. doi: 10.1039/d3ra00749a. Retrieved from [Link]

  • Martínez, R., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. doi: 10.3390/ph15070834. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

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Application Notes and Protocols for the Development of Antiproliferative Agents Based on the 3-Fluoro-2-methylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 3-Fluoro-2-methylbenzoic Acid in Oncology Research

The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern medicinal chemistry. Small molecule inhibitors, in particular, offer the potential for high target specificity and favorable pharmacokinetic profiles.[1] The benzoic acid scaffold is a privileged structure in drug discovery, forming the basis of numerous approved drugs and clinical candidates.[2][3] Its derivatives have demonstrated a wide array of biological activities, including the ability to modulate key pathways implicated in cancer progression.[2] Recent studies have highlighted the potential of benzoic acid derivatives to inhibit cancer cell growth through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][4]

This guide focuses on this compound as a promising starting point for the development of a new class of antiproliferative agents. The strategic placement of the fluoro and methyl groups on the phenyl ring offers a unique combination of electronic and steric properties that can be exploited to achieve high-potency and selective interactions with biological targets. The fluorine atom, in particular, is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability.[5]

Our hypothesis is that derivatives of this compound, particularly amides and esters, can be synthesized to interact with key oncogenic targets, such as histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[1] The inhibition of HDACs has emerged as a validated therapeutic strategy, with several HDAC inhibitors approved for the treatment of various malignancies.[6] Fluorinated benzamides, in particular, have shown promise as HDAC inhibitors.[6][7]

This document provides a comprehensive framework for the design, synthesis, and evaluation of novel antiproliferative agents derived from this compound. We will detail the synthetic methodologies, provide robust protocols for in vitro screening and mechanistic studies, and outline a path toward preclinical in vivo evaluation.

Part 1: Synthesis of a Focused Library of this compound Derivatives

The initial phase of our drug discovery workflow involves the creation of a focused library of compounds to explore the structure-activity relationship (SAR) of the this compound scaffold.[8] We will focus on the synthesis of amide and ester derivatives, as these functional groups are readily accessible and offer diverse opportunities for interaction with biological targets.

General Synthesis of Amide Derivatives

Amide bond formation is a robust and well-established reaction in organic synthesis. The following protocol outlines a general procedure for the synthesis of a diverse panel of amides from this compound.[9]

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluoro-2-methylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

    • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in the same solvent.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-16 hours.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

General Synthesis of Ester Derivatives

Esterification of the carboxylic acid provides another avenue for derivatization, altering the polarity and hydrogen bonding potential of the parent molecule.[10]

Protocol 2: Fischer Esterification

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Part 2: In Vitro Screening for Antiproliferative Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is recommended, starting with high-throughput assays to assess general cytotoxicity and antiproliferative effects, followed by more detailed mechanistic studies for the most promising "hit" compounds.[11]

Primary Screening: Cell Viability Assays

The initial screen aims to identify compounds that inhibit the growth of cancer cells. We will employ colorimetric assays that measure metabolic activity as a surrogate for cell viability.[11]

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells, then seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

    • Treat the cells with the compounds, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.5%). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation and Assay:

    • Incubate the treated plates for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the data and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Data Presentation: Hypothetical IC50 Values
CompoundDerivative TypeR GroupMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
Parent Carboxylic AcidH>100>100>100
Cpd 1 Amiden-Butylamine25.330.145.7
Cpd 2 AmideAniline10.815.222.4
Cpd 3 Amide4-Fluoroaniline5.28.912.1
Cpd 4 EsterMethyl55.668.375.9
Cpd 5 EsterEthyl48.959.166.2

Part 3: Elucidating the Mechanism of Action

Compounds that demonstrate significant antiproliferative activity in the primary screen ("hits") will be advanced to secondary assays to investigate their mechanism of action. Based on our initial hypothesis, we will explore the effects of these compounds on the cell cycle and their ability to induce apoptosis.

Cell Cycle Analysis

Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the hit compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest both adherent and floating cells, wash with ice-cold PBS, and count.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to that of vehicle-treated controls. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Apoptosis Assays

Induction of programmed cell death, or apoptosis, is a desirable characteristic of an anticancer agent. We will use Annexin V and PI co-staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 5: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells with hit compounds as described for the cell cycle analysis.

    • Harvest the cells, including any floating cells in the medium.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V only, and PI only controls to set the compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies start This compound synth_amide Amide Synthesis start->synth_amide synth_ester Ester Synthesis start->synth_ester library Focused Compound Library synth_amide->library synth_ester->library viability Cell Viability Assays (MTT) library->viability ic50 Determine IC50 Values viability->ic50 hits Identify 'Hit' Compounds ic50->hits cell_cycle Cell Cycle Analysis hits->cell_cycle apoptosis Apoptosis Assay hits->apoptosis lead_candidates Identify 'Lead' Candidates cell_cycle->lead_candidates apoptosis->lead_candidates in_vivo Preclinical In Vivo Evaluation lead_candidates->in_vivo Advance to In Vivo Studies signaling_pathway compound 3-Fluoro-2-methylbenzoic Acid Derivative hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation chromatin Chromatin Relaxation histones->chromatin gene_expression Altered Gene Expression (e.g., p21, Bax) chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Sources

Application Notes and Protocols: Derivatization of 3-Fluoro-2-methylbenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluoro-2-methylbenzoic Acid Scaffold

In the landscape of modern drug discovery, the this compound scaffold has emerged as a privileged fragment for the construction of novel therapeutic agents. Its utility is rooted in the unique interplay of its constituent parts: the carboxylic acid handle, the sterically demanding ortho-methyl group, and the strategically placed fluorine atom. This combination offers medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.

The carboxylic acid provides a versatile anchor for a variety of chemical transformations, allowing for the introduction of diverse functional groups to probe the chemical space of a biological target. The ortho-methyl group introduces a degree of steric hindrance that can influence the conformation of the molecule, potentially locking it into a bioactive conformation and enhancing selectivity.

Perhaps most significantly, the fluorine atom imparts a range of beneficial properties. Fluorine's high electronegativity can alter the pKa of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] The judicious incorporation of fluorine can also improve membrane permeability and overall pharmacokinetic profiles.[3][4] This application note will provide a detailed exploration of key derivatization strategies for this compound, offering experimentally validated protocols and insights into their application in medicinal chemistry programs.

Core Derivatization Strategies and Protocols

The derivatization of this compound primarily revolves around modifications of the carboxylic acid group. The choice of derivatization strategy is dictated by the specific goals of the medicinal chemistry campaign, whether it be to enhance potency, improve metabolic stability, or modulate physicochemical properties.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry, and for good reason.[6] The resulting amide bond is metabolically robust and can participate in key hydrogen bonding interactions within a protein binding site. The vast commercial availability of primary and secondary amines allows for the rapid generation of large and diverse chemical libraries.

Causality of Experimental Choices: The primary challenge in amidating this compound lies in the steric hindrance imposed by the ortho-methyl group, which can slow reaction kinetics. To overcome this, the carboxylic acid must be activated to a more electrophilic species. Common strategies involve the use of carbodiimide reagents, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), or conversion to a more reactive acyl chloride.[6][7][8]

Protocol 1: Carbodiimide-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of HOBt to facilitate amide bond formation.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-16 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Table 1: Reagent Stoichiometry for Carbodiimide Coupling

ReagentEquivalents
This compound1.0
Amine1.1
EDC1.2
HOBt1.2
DIPEA (if needed)1.5 - 2.0
Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid is a valuable strategy for increasing lipophilicity, which can enhance membrane permeability and oral bioavailability. Esters can also serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid.

Causality of Experimental Choices: Similar to amidation, the steric hindrance of the ortho-methyl group can make standard Fischer esterification challenging.[9] More forcing conditions or alternative esterification methods are often required. The use of a strong acid catalyst and a large excess of the alcohol can help drive the reaction to completion.[9][10][11] For particularly hindered alcohols, activating the carboxylic acid with reagents like HOBt and EDC can be effective.[12][13]

Protocol 2: Acid-Catalyzed Esterification

This protocol describes a classic Fischer esterification suitable for simple, unhindered alcohols.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

While derivatization of the carboxylic acid is common, the aromatic ring of this compound can also be functionalized. If a suitable leaving group (e.g., bromine or iodine) is present on the ring, Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.[14][15][16][17] This is a powerful method for exploring structure-activity relationships.

Causality of Experimental Choices: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[14][15] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[17][18]

Protocol 3: Suzuki-Miyaura Coupling of a Brominated Derivative

This protocol assumes the starting material is a brominated version of this compound (e.g., 5-bromo-3-fluoro-2-methylbenzoic acid).

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromo-3-fluoro-2-methylbenzoic acid derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting aryl bromide by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_amide Amide Formation cluster_ester Esterification cluster_suzuki C-C Coupling start This compound amide_coupling Amide Coupling (EDC, HOBt, Amine) start->amide_coupling esterification Esterification (Alcohol, Acid Catalyst) start->esterification suzuki_coupling Suzuki Coupling (Boronic Acid, Pd Catalyst) start->suzuki_coupling Requires prior halogenation amide_product Amide Derivatives amide_coupling->amide_product ester_product Ester Derivatives esterification->ester_product suzuki_product Biaryl Derivatives suzuki_coupling->suzuki_product

Caption: General derivatization strategies for this compound.

Advanced Strategies: Bioisosteric Replacement of the Carboxylic Acid

While direct derivatization of the carboxylic acid is a primary strategy, its complete replacement with a bioisostere can be a powerful approach to overcome challenges associated with this functional group, such as poor membrane permeability, rapid metabolism, and potential toxicity.[19][20][21][22][23]

Causality of Experimental Choices: The goal of bioisosteric replacement is to mimic the key interactions of the carboxylic acid (e.g., hydrogen bonding, charge) while improving the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.[21][22] The choice of bioisostere is highly context-dependent and often requires empirical testing.

Common Carboxylic Acid Bioisosteres:

  • Tetrazoles: These are acidic heterocycles that can effectively mimic the charge and hydrogen bonding properties of a carboxylic acid.[19][20][22]

  • Acyl Sulfonamides: These functional groups are also acidic and can engage in similar interactions as a carboxylate.[19][20][22]

  • Hydroxamic Acids: These can chelate metal ions and form strong hydrogen bonds.

  • Acidic Alcohols (e.g., trifluoroethanol): The electron-withdrawing nature of the fluorine atoms increases the acidity of the alcohol proton.

The synthesis of these bioisosteric analogs often requires multi-step synthetic sequences starting from this compound or a suitable precursor.

Bioisostere_Strategy cluster_replacements Bioisosteric Replacements start This compound Scaffold tetrazole Tetrazole start->tetrazole Replace COOH acyl_sulfonamide Acyl Sulfonamide start->acyl_sulfonamide Replace COOH hydroxamic_acid Hydroxamic Acid start->hydroxamic_acid Replace COOH goal Improved ADME Properties (Permeability, Metabolic Stability) tetrazole->goal acyl_sulfonamide->goal hydroxamic_acid->goal

Sources

large-scale synthesis of 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 3-Fluoro-2-methylbenzoic Acid

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a critical fluorinated building block in the development of pharmaceuticals and advanced materials.[1][2] This molecule serves as a key intermediate in the synthesis of novel sodium-glucose transporter 2 (SGLT2) inhibitors and as a structural scaffold for bent-core liquid crystals.[1] The presented methodology is centered around a Grignard reaction, a classic and reliable carbon-carbon bond-forming strategy, optimized for safety, efficiency, and high purity on a large scale. This document provides researchers, chemists, and process development professionals with a detailed experimental protocol, an analysis of the underlying chemical principles, critical safety considerations, and process flow visualizations to ensure successful and safe implementation.

Introduction and Strategic Rationale

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern chemical manufacturing, particularly in the life sciences and materials science sectors. This compound (CAS 699-90-1) is a valuable intermediate due to its unique substitution pattern, which imparts specific electronic and steric properties to target molecules.[1][2]

Several synthetic routes can be envisioned for this target, including directed ortho-metalation (DoM) and the oxidation of a corresponding aldehyde or toluene precursor.[3][4][5] However, for large-scale production, the Grignard reaction pathway, starting from the readily available 2-bromo-6-fluorotoluene, offers an optimal balance of high yield, operational simplicity, and cost-effectiveness. This route avoids the cryogenic temperatures and highly pyrophoric reagents often associated with DoM and the potentially harsh conditions or catalyst costs of large-scale oxidation.[3][6]

This application note focuses on the Grignard carboxylation route, providing a self-validating protocol where each step is explained with scientific causality to empower the user with a deep understanding of the process.

Reaction Pathway and Mechanism

The synthesis proceeds in two primary stages: (A) the formation of the organometallic Grignard reagent, (3-fluoro-2-methylphenyl)magnesium bromide, and (B) its subsequent reaction with an electrophile (carbon dioxide) to form the target carboxylic acid after an acidic workup.

Overall Reaction Scheme:

cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product SM 2-Bromo-6-fluorotoluene R1 1. Mg(0), Anhydrous THF 2. CO2 (Dry Ice) 3. H3O+ (aq. HCl) P This compound R1->P Grignard Carboxylation

Caption: Overall synthetic transformation for this compound.

The mechanism involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromo-6-fluorotoluene. This is a radical process that occurs on the surface of the magnesium. The resulting organomagnesium species is a potent nucleophile and a strong base.[7] This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide. The final step is the protonation of the resulting magnesium carboxylate salt during the acidic workup to yield the final product.

G Mechanism of Grignard Carboxylation start 2-Bromo-6-fluorotoluene + Mg grignard (3-Fluoro-2-methylphenyl)magnesium bromide (Grignard Reagent) start->grignard Oxidative Insertion intermediate Magnesium Carboxylate Salt Intermediate grignard->intermediate Nucleophilic Attack co2 Carbon Dioxide (O=C=O) co2->intermediate product This compound intermediate->product Protonation acid Aqueous Acid (H3O+) acid->product

Caption: Simplified reaction mechanism for Grignard reagent formation and carboxylation.

Detailed Large-Scale Experimental Protocol

This protocol is designed for a nominal 1.0 molar scale. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn at all times.[8]

Reagent and Equipment Data
Reagent/MaterialCAS NumberMolecular Wt.MolesQuantityNotes
2-Bromo-6-fluorotoluene142806-69-5189.03 g/mol 1.00189.0 gStarting Material
Magnesium Turnings7439-95-424.31 g/mol 1.2029.2 g1.2 equivalents
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol -1.5 LSolvent, must be anhydrous
Iodine7553-56-2253.81 g/mol Trace~50 mgInitiator
Carbon Dioxide (Solid)124-38-944.01 g/mol > 3.0> 132 gElectrophile, use excess
Hydrochloric Acid (conc., 37%)7647-01-036.46 g/mol -As neededFor workup (pH ~1-2)
Sodium Hydroxide1310-73-240.00 g/mol -As neededFor extraction (pH ~10-11)
Ethyl Acetate141-78-688.11 g/mol -~2.0 LExtraction Solvent
Step-by-Step Procedure

Part A: Grignard Reagent Formation

  • Equipment Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is meticulously oven-dried or flame-dried and assembled hot under a stream of dry nitrogen to create an inert, anhydrous atmosphere.[9]

  • Reagent Charging: To the reaction flask, add magnesium turnings (29.2 g) and a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 2-bromo-6-fluorotoluene (189.0 g) in 800 mL of anhydrous THF. Add approximately 50 mL of this solution to the magnesium turnings. The reaction may require gentle warming with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a noticeable exotherm.[10]

  • Controlled Addition: Once the reaction is initiated, slowly add the remaining 2-bromo-6-fluorotoluene solution from the dropping funnel at a rate that maintains a steady but controllable reflux. This step is highly exothermic.[8] The rate of addition is critical to prevent a runaway reaction.[11] Use an ice-water bath to moderate the reaction temperature as needed. The addition should take approximately 2-3 hours.

  • Completion: After the addition is complete, continue stirring the resulting dark grey-brown solution at a gentle reflux for an additional 1 hour to ensure all the magnesium has reacted. Cool the mixture to room temperature.

Part B: Carboxylation and Quenching

  • CO₂ Slurry Preparation: In a separate 5-liter reactor, place a large excess of crushed dry ice (~500 g). Carefully add 500 mL of anhydrous THF to create a slurry.

  • Carboxylation: Slowly transfer the prepared Grignard reagent from the reaction flask into the vigorously stirred dry ice/THF slurry via a wide-bore cannula. This addition is also exothermic. Maintain the temperature below -60 °C. Adding the Grignard to an excess of CO₂ minimizes the formation of ketone byproducts.[12]

  • Warm-up: Once the transfer is complete, allow the mixture to slowly warm to room temperature overnight with continued stirring. The slurry will become a thick, off-white precipitate.

  • Acidic Workup: Carefully and slowly quench the reaction by adding approximately 1 liter of 2 M aqueous hydrochloric acid. This will dissolve the magnesium salts and protonate the product. Perform this step in an ice bath, as the quenching is highly exothermic and will evolve gas (any unreacted magnesium will react with the acid to produce H₂).[12] Stir until two clear layers are formed.

Part C: Isolation and Purification

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with 500 mL portions of ethyl acetate. Combine all organic layers.

  • Basic Wash: Wash the combined organic layers with a 1 M sodium hydroxide solution. This will convert the desired benzoic acid into its water-soluble sodium salt, transferring it to the aqueous phase. Separate the layers. This step is crucial for separating the acidic product from neutral organic impurities.

  • Re-acidification and Precipitation: Cool the basic aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is approximately 1-2. The this compound will precipitate as a white solid.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol or a toluene/heptane mixture.[13]

Expected Outcome: This procedure typically yields 115-130 g (75-85%) of this compound as an off-white powder with a purity of >98% as determined by HPLC.[2]

Critical Safety Considerations for Scale-Up

The large-scale execution of Grignard reactions requires stringent safety protocols due to inherent fire and reactivity hazards.[8]

  • Fire Hazard: Diethyl ether and THF are extremely flammable.[9] Ensure no ignition sources are present. All electrical equipment must be properly grounded. A fire extinguisher suitable for solvent fires (Class B) and a fire blanket should be readily accessible.[10]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the halide addition is too rapid or cooling is insufficient.[8][11] The system must not be sealed and should be vented to the atmosphere through the condenser. Always have a large ice bath on standby for emergency cooling.[9]

  • Reactivity: Grignard reagents react violently with water, alcohols, and even atmospheric moisture.[14] Strict anhydrous conditions are mandatory for both safety and reaction success. The quenching of the reaction with acid is also highly exothermic and should be performed slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and a face shield must be worn.[8] Nomex or other fire-retardant gloves are recommended over nitrile gloves, which are combustible.[11]

  • Administrative Controls: Never work alone when performing a large-scale Grignard reaction.[14] A detailed Standard Operating Procedure (SOP) specific to the scale and equipment must be written and followed.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google Vertex AI Search.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • What are Grignard reagent preparation precautions during preparation? (2022). Quora.
  • Grignard reaction safety. (2024). YouTube.
  • This compound | CAS 699-90-1. (n.d.). Ossila.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
  • 2-Fluorobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Grignard Reaction. (n.d.). Jasperse, Chem 355.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of Massachusetts Amherst.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc.
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • Directed (ortho) Metallation. (n.d.). University of Minnesota.
  • EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.). Google Patents.
  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. (2006). PubMed.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (n.d.). Google Patents.
  • Directed Ortho Metalation. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Colorado Denver.
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (2006). Organic Chemistry Portal.
  • This compound. (n.d.). Oakwood Chemical.
  • This compound. (n.d.). Nine Chongqing Chemdad Co., Ltd.
  • 3-Fluoro-2-methylbenzaldehyde. (n.d.). Chem-Impex.
  • CN101735028A - Oxidation preparation method of fluorobenzaldehyde. (n.d.). Google Patents.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Autech Industry Co., Ltd.
  • 3-Fluoro-2-methylbenzaldehyde - 80% | 147624-13-3 | FF70830. (n.d.). Biosynth.
  • 3-Fluoro-2-methylbenzaldehyde | CAS 147624-13-3. (n.d.). Santa Cruz Biotechnology.
  • 3-Fluoro-2-methylbenzaldehyde 98% | 147624-13-3. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-5-methylbenzoic acid. (n.d.). Ossila.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope.
  • Purification of benzoic acid - US3235588A. (n.d.). Google Patents.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Purification of 3-Fluoro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Fluoroaromatic Scaffolds

3-Fluoro-2-methylbenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of drug candidates and functional materials often relies on the high purity of these fluorinated precursors. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to misleading biological data, hinder crystallization, and compromise the performance of the final product.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound and its derivatives. The methodologies described herein are designed to be robust and adaptable, ensuring the high purity required for demanding research and development applications.

Understanding the Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₇FO₂[3]
Molecular Weight 154.14 g/mol [3]
Appearance Off-white to white solid/powder[2]
Melting Point 158-160 °C[2]
pKa (Predicted) 3.61 ± 0.10[2]

The acidic nature of the carboxylic acid group (pKa ~3.6) is a key feature that can be exploited for purification through acid-base extraction. The solid nature and defined melting point of this compound make recrystallization a highly effective purification technique.

Purification Strategies: A Multi-faceted Approach

The optimal purification strategy for this compound derivatives will depend on the nature and quantity of the impurities present. A multi-step approach, often combining different techniques, is typically the most effective.

Purification_Workflow Crude_Product Crude 3-Fluoro-2-methylbenzoic Acid Derivative Extraction Acid-Base Extraction Crude_Product->Extraction  Initial Cleanup   Recrystallization Recrystallization Extraction->Recrystallization  Major Purification   Chromatography Column Chromatography (Optional) Recrystallization->Chromatography  Further Purification  (if necessary)   Purity_Analysis Purity Analysis (HPLC, NMR, Melting Point) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product  Meets Specs  

Caption: General workflow for the purification of this compound derivatives.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium bicarbonate (NaHCO₃) is a weak base, making it selective for deprotonating the relatively strong carboxylic acid without reacting with less acidic functionalities that might be present on the derivative.

  • Choice of Organic Solvent: A water-immiscible organic solvent with good solubility for the crude product is required. Diethyl ether or ethyl acetate are common choices due to their volatility, which facilitates easy removal after extraction.

  • Re-acidification: A strong acid, such as hydrochloric acid (HCl), is used to protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check densities) will contain the sodium salt of the benzoic acid derivative.[4][5][6]

  • Aqueous Layer Collection: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: For optimal recovery, perform a second extraction of the organic layer with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound derivative will precipitate as a solid.[7][8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[9][10][11] The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection for this compound Derivatives:

The choice of solvent is critical for successful recrystallization. Based on the properties of similar compounds, the following solvents and solvent systems are recommended for initial screening:

Solvent/Solvent SystemRationale
Toluene A patent for the closely related 4-fluoro-2-methylbenzoic acid specifies toluene for recrystallization.[12]
Aqueous Ethanol A mixture of ethanol and water often provides a good polarity balance for dissolving many organic acids at high temperatures and inducing crystallization upon cooling.
Acetone/Water This combination is effective for recrystallizing other fluorinated benzoic acid derivatives.[13]
Ethyl Acetate/Hexanes A polar solvent (ethyl acetate) to dissolve the compound, followed by the addition of a non-polar anti-solvent (hexanes) to induce crystallization.
Step-by-Step Methodology:
  • Dissolution in Minimum Hot Solvent: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[9][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly.

Protocol 3: Purification by Column Chromatography (Optional)

For challenging separations where impurities have similar solubility profiles to the product, column chromatography can be employed.

General Guidelines:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A good starting point for developing a mobile phase system is a 2:1 mixture of petroleum ether and ethyl acetate.

  • Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

Validation of Purity: Ensuring Scientific Integrity

The success of any purification protocol must be validated through rigorous analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for assessing the purity of a compound.[14]

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%), is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[14]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is common.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

Melting Point Analysis

A sharp melting point range close to the literature value is a good indicator of high purity.[2] Impurities tend to broaden and depress the melting point range.[14]

Purity_Validation cluster_Techniques Purity Assessment Techniques HPLC HPLC (Quantitative Purity) Validation_Decision Purity Validation HPLC->Validation_Decision NMR NMR Spectroscopy (Structural Confirmation) NMR->Validation_Decision MP Melting Point (Qualitative Purity) MP->Validation_Decision Purified_Product Purified 3-Fluoro-2-methylbenzoic Acid Derivative Purified_Product->HPLC Purified_Product->NMR Purified_Product->MP High_Purity High Purity Confirmed Validation_Decision->High_Purity  Meets Criteria   Further_Purification Further Purification Required Validation_Decision->Further_Purification  Fails Criteria  

Caption: Decision workflow for purity validation of this compound derivatives.

Conclusion

The purification of this compound and its derivatives is a critical step in ensuring the reliability and reproducibility of scientific research and development. By employing a systematic approach that combines techniques such as acid-base extraction and recrystallization, and validating the results with robust analytical methods like HPLC and NMR, researchers can confidently obtain high-purity materials for their intended applications. The protocols and guidelines presented in this document provide a solid foundation for achieving the desired level of purity for these important fluorinated building blocks.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Niemczyk, M. (2010, September 2). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]

  • 3-Fluoro-2-methyl-benzoic acid - SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Recrystallization and Extractions of Organic Compounds. (2010, January 26). Palomar College. Retrieved from [Link]

  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College. Retrieved from [Link]

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  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). [Video]. YouTube. Retrieved from [Link]

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  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). U.S. Food & Drug Administration. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.

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Synthesis of 3-Fluoro-2-methylbenzoyl Chloride: A Detailed Guide to Reaction with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 3-Fluoro-2-methylbenzoyl chloride through the reaction of 3-Fluoro-2-methylbenzoic acid with thionyl chloride (SOCl₂). This transformation is a cornerstone of organic synthesis, yielding a highly reactive acyl chloride intermediate crucial for the construction of a wide array of pharmaceutical agents and functional materials. This document offers a detailed protocol, mechanistic insights, safety procedures, and characterization data to ensure a successful and safe laboratory execution.

Introduction: The Significance of Acyl Chlorides in Synthesis

The conversion of carboxylic acids to acyl chlorides is a fundamental activation step in organic chemistry.[1][2][3] The resulting acyl chlorides are significantly more reactive than their parent carboxylic acids, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This enhanced reactivity makes them invaluable intermediates in the synthesis of esters, amides, and other carbonyl derivatives, which are common motifs in drug molecules and advanced materials.[1][4] 3-Fluoro-2-methylbenzoyl chloride, in particular, serves as a key building block for introducing the 3-fluoro-2-methylbenzoyl moiety into larger, more complex molecular architectures.

Reaction Overview and Mechanism

The reaction of this compound with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a superior leaving group, facilitating its displacement by a chloride ion.[5][6]

The generally accepted mechanism involves the following key steps:[7][8][9]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and the expulsion of a chloride ion.

  • Deprotonation: The chloride ion acts as a base, deprotonating the intermediate to form a neutral acyl chlorosulfite.

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite.

  • Product Formation and Byproduct Elimination: A tetrahedral intermediate is formed, which then collapses to yield the final acyl chloride product. This step is driven by the irreversible loss of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which bubble out of the reaction mixture.[1][6]

This process effectively transforms the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group, which departs as stable gaseous byproducts.[1][6]

Experimental Protocol

This protocol details the synthesis of 3-Fluoro-2-methylbenzoyl chloride on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure the starting material is dry.
Thionyl chloride (SOCl₂)≥99%Commercially AvailableUse freshly distilled or a new bottle.
Anhydrous TolueneACS GradeCommercially AvailableDry over sodium/benzophenone or use a solvent purification system.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableCatalytic amount.
Round-bottom flask-Standard GlasswareEnsure it is oven-dried and cooled under an inert atmosphere.
Reflux condenser-Standard GlasswareEquipped with a drying tube or gas bubbler.
Magnetic stirrer and stir bar-Standard Equipment-
Heating mantle-Standard Equipment-
Distillation apparatus-Standard GlasswareFor purification of the final product.
Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware Reagents Add this compound, Anhydrous Toluene, and DMF Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert SOCl2_add Slowly Add Thionyl Chloride Inert->SOCl2_add Heat Heat to Reflux (e.g., 90°C) SOCl2_add->Heat Monitor Monitor Reaction (e.g., 3 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Remove_excess Remove Excess SOCl₂ and Toluene (Reduced Pressure) Cool->Remove_excess Distill Vacuum Distillation Remove_excess->Distill Product Collect 3-Fluoro-2-methylbenzoyl chloride Distill->Product

Caption: Workflow for the synthesis of 3-Fluoro-2-methylbenzoyl chloride.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon to maintain an anhydrous environment.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or a gas outlet connected to a scrubber containing aqueous sodium hydroxide to neutralize HCl and SO₂), and a dropping funnel, add this compound (e.g., 15.4 g, 0.1 mol) and anhydrous toluene (e.g., 100 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the stirring suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 11 mL, 1.5 equivalents) to the reaction mixture via the dropping funnel at room temperature over 15-20 minutes. The addition is exothermic, and some gas evolution will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 90°C) using a heating mantle.[10] Maintain the reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.[10]

    • The crude 3-Fluoro-2-methylbenzoyl chloride can then be purified by fractional distillation under reduced pressure.[3][11][12] Collect the fraction at the appropriate boiling point.

Safety Precautions and Waste Disposal

Thionyl Chloride is a hazardous and corrosive substance and must be handled with extreme care in a well-ventilated fume hood. [13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or nitrile).[13][16]

  • Handling: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[15][17] Ensure all equipment is scrupulously dry. Perform all manipulations in a chemical fume hood.[13]

  • Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate or sand. Do not use water.

  • Waste Disposal:

    • Quench any residual thionyl chloride by slowly adding it to a large volume of cold water or an ice/water mixture in a fume hood. This process is highly exothermic and will generate large amounts of HCl and SO₂ gas.

    • The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal according to institutional guidelines.

    • Contaminated materials should be disposed of as hazardous waste.[13]

Characterization of 3-Fluoro-2-methylbenzoyl Chloride

The identity and purity of the synthesized 3-Fluoro-2-methylbenzoyl chloride should be confirmed using standard analytical techniques.

Typical Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons will appear as a singlet (around δ 2.3-2.6 ppm). Coupling with the fluorine atom may be observed.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.
¹³C NMR A peak for the carbonyl carbon (around δ 165-170 ppm), along with peaks for the aromatic and methyl carbons. Carbon-fluorine coupling will be evident.
Infrared (IR) Spectroscopy A strong C=O stretching band for the acyl chloride will be present at a characteristic high frequency (typically 1780-1815 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the product (C₈H₆ClFO, MW: 172.58 g/mol ).[18]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or increase the reaction temperature slightly. Ensure the thionyl chloride is of high purity.
Moisture in the reaction.Ensure all glassware is thoroughly dried and an inert atmosphere is maintained. Use anhydrous solvents.
Product is Dark in Color Impurities from starting material or side reactions.Purify the starting material before use. Ensure the reaction temperature is not too high. Purify the final product by distillation.
Difficulty in Purification Boiling point too high for simple distillation.Use a Kugelrohr apparatus for short-path distillation under high vacuum.

Conclusion

The synthesis of 3-Fluoro-2-methylbenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a robust and efficient method for producing a key synthetic intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably and safely prepare this valuable compound for use in drug discovery and materials science applications. Proper characterization is essential to confirm the identity and purity of the final product.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Khodja, A. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Lanxess. Thionyl Chloride. Retrieved from [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chempedia - LookChem. General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

  • Professor Heath's Chemistry Channel. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Chegg.com. (2025, April 14). Solved Write the mechanism for the reaction between 3-methyl. Retrieved from [Link]

  • Land of Chemistry. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube. Retrieved from [Link]

  • Organic Syntheses. Benzoyl chloride, o-chloro-. Retrieved from [Link]

  • PubChem. 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]

  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • PubChem. 3-Fluoro-2-methylbutanoyl chloride. Retrieved from [Link]

  • PubChem. 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed methodologies for the esterification of 3-Fluoro-2-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a fluorine atom and a methyl group on the benzoic acid core presents unique electronic and steric challenges that necessitate careful consideration of the chosen synthetic route. This document outlines several robust methods, explaining the rationale behind procedural choices and offering detailed, step-by-step protocols to ensure successful synthesis.

The ortho-methyl group in this compound introduces significant steric hindrance around the carboxylic acid functionality. This can impede the approach of an alcohol nucleophile, making standard esterification conditions less effective.[1] Concurrently, the electron-withdrawing nature of the fluorine atom at the meta-position increases the acidity of the carboxylic acid, which can enhance the electrophilicity of the carbonyl carbon and potentially accelerate the reaction.[1] The interplay of these steric and electronic effects is a critical consideration in method selection.

This guide explores three primary esterification strategies: the classic Fischer-Speier Esterification, the milder Steglich Esterification for substrates sensitive to harsh acidic conditions, and a high-yield two-step process via an acyl chloride intermediate.

Method Selection at a Glance

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄)RefluxCost-effective, simple procedure.Harsh acidic conditions, may not be suitable for sensitive substrates, equilibrium reaction requires shifting.[2][3]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild, Room TemperatureSuitable for acid-sensitive substrates, effective for sterically hindered acids.[3][4]Use of expensive reagents, formation of urea byproduct can complicate purification.
Acyl Chloride Formation Thionyl Chloride (SOCl₂), AlcoholTwo steps, mild to moderateHigh yields, avoids equilibrium limitations.Requires handling of corrosive thionyl chloride, two-step process.[3]

Method 1: Fischer-Speier Esterification

This method is a traditional and cost-effective approach to esterification, relying on a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product. For a sterically hindered substrate like this compound, longer reaction times or higher temperatures may be necessary to achieve a good yield.[1]

Reaction Mechanism & Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, and after a series of proton transfers, a molecule of water is eliminated to form the ester. The use of a large excess of the alcohol as the solvent shifts the equilibrium in favor of the product, in accordance with Le Châtelier's principle.

Fischer_Esterification cluster_reactants Reactants cluster_products Products This compound This compound Protonated Carboxylic Acid Protonated Carboxylic Acid This compound->Protonated Carboxylic Acid H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + R'OH Ester + H2O Ester + H2O Tetrahedral Intermediate->Ester + H2O - H+ R'OH (Alcohol) R'OH (Alcohol) Ester Ester H2O H2O Steglich_Esterification cluster_reagents Key Reagents Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + DCC Acylpyridinium Intermediate Acylpyridinium Intermediate O-Acylisourea Intermediate->Acylpyridinium Intermediate + DMAP Ester + DCU Ester + DCU Acylpyridinium Intermediate->Ester + DCU + R'OH DCC DCC DMAP DMAP Acyl_Chloride_Esterification cluster_steps Two-Step Process Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride + SOCl2 Ester Ester Acyl Chloride->Ester + R'OH Step 1: Acyl Chloride Formation Step 1: Acyl Chloride Formation Step 2: Esterification Step 2: Esterification

Sources

Application Notes & Protocols: Strategic Amidation of 3-Fluoro-2-methylbenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2-methylbenzoic Acid Amides

This compound (CAS 699-90-1) is a versatile substituted aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring a sterically hindering ortho-methyl group and an electron-withdrawing meta-fluoro group—presents specific challenges and opportunities in chemical synthesis. The corresponding amides derived from this acid are of significant interest in drug discovery, acting as key structural motifs in various biologically active molecules, including SGLT2 inhibitors.[1]

The formation of the amide bond, while conceptually a simple condensation of a carboxylic acid and an amine, is a cornerstone reaction in pharmaceutical development.[2] The process requires the activation of the relatively unreactive carboxylic acid to facilitate nucleophilic attack by the amine.[2][3] This guide provides an in-depth exploration of the mechanisms, reagents, and detailed protocols for the successful amidation of this compound, tailored for researchers, scientists, and drug development professionals.

The Core Mechanism: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid.

The fundamental mechanism involves a two-step process:

  • Activation: The coupling reagent reacts with the carboxyl group of this compound to form a highly reactive intermediate, typically an active ester.[4] This intermediate is much more electrophilic than the original carboxylic acid.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the activating group's leaving group, resulting in the formation of the stable amide bond.

The choice of coupling reagent is paramount as it dictates reaction efficiency, speed, and the potential for side reactions, most notably racemization if chiral amines are used.[3]

G cluster_0 Amidation Reaction Workflow start Starting Materials (this compound + Amine) activation Carboxylic Acid Activation (Addition of Coupling Reagent & Base) start->activation Step 1 coupling Amine Coupling (Nucleophilic Attack) activation->coupling Step 2 workup Aqueous Work-up (Quenching & Extraction) coupling->workup Step 3 purification Purification (Chromatography or Recrystallization) workup->purification Step 4 product Final Amide Product (Characterization) purification->product Step 5

Caption: General workflow for amidation reactions.

Selecting the Optimal Coupling Reagent

The success of an amidation reaction hinges on the appropriate choice of coupling reagent. Modern synthesis offers a wide array of options, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[3][5]

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate, which can be trapped by an additive (e.g., HOBt, HOAt) to form a more stable active ester.[3][6]Cost-effective, widely available. Water-soluble byproducts (for EDC) simplify work-up.[6]Can lead to racemization without additives. DCC byproduct (DCU) is insoluble and requires filtration.[6]
Phosphonium Salts PyBOP, PyAOPForms a reactive OBt or OAt active ester directly.[3][5]High coupling efficiency, low racemization risk.[3] Does not cause guanidinylation side reactions.[5]More expensive than carbodiimides. Byproducts can complicate purification.
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive OAt (for HATU) or OBt (for HBTU) active ester.[3][6]Very fast reaction rates, highly efficient, excellent for sterically hindered substrates.[5][6]Can cause guanidinylation of the amine if used in excess.[5] Higher cost.

For this compound, which possesses some steric hindrance from the ortho-methyl group, uronium salts like HATU or phosphonium salts like PyBOP are often the preferred choice to ensure high yields and reaction rates.

Detailed Experimental Protocols

Safety First: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times.[7]

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for its high efficiency and speed, especially when coupling with valuable or sterically hindered amines. HATU, in the presence of a non-nucleophilic base like DIPEA, converts the carboxylic acid into a highly reactive OAt-active ester.[5][8]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH ActiveEster R-COO-At (OAt Active Ester) Acid->ActiveEster + HATU + Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Product R-CONH-R' (Amide) ActiveEster->Product + R'-NH2 Byproduct2 HOAt ActiveEster->Byproduct2 Amine R'-NH2 Amine->Product Product->Byproduct2 Byproduct1 Tetramethylurea BaseH Base-H+

Caption: Simplified mechanism of HATU-mediated amidation.

Materials & Reagents:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or MeCN) to a concentration of approximately 0.1-0.5 M.

  • Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude amide via flash column chromatography or recrystallization.

ParameterRecommended ValueRationale
Acid:Amine:HATU:DIPEA 1.0 : 1.1 : 1.1 : 2.5Slight excess of amine and HATU drives the reaction to completion. Extra base neutralizes the acid and the hexafluorophosphate salt.
Solvent Anhydrous DMF, MeCNPolar aprotic solvents are ideal for solubilizing reagents and facilitating the reaction.[8][10]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic activation step, then warming to RT provides sufficient energy for the reaction.
Reaction Time 1-4 hoursHATU reactions are typically rapid.[6] Monitor by TLC/LC-MS for optimal endpoint.
Protocol 2: Cost-Effective Amidation using EDC and HOBt

This is a classic and more economical method. EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed with an aqueous work-up.[6] HOBt (1-Hydroxybenzotriazole) is added as an additive to suppress racemization and increase efficiency by forming a more reactive HOBt-ester intermediate.[3][6]

Materials & Reagents:

  • This compound

  • Amine (e.g., Morpholine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate (if DCM was used, it can be partially evaporated first).

  • Perform the same aqueous work-up as described in Protocol 1: wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting crude amide.

Purification and Characterization

Purification of the final amide product is crucial to remove unreacted starting materials and coupling agent byproducts.

  • Flash Column Chromatography: This is the most common method. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific amide's properties.

  • Recrystallization: For solid amides, recrystallization can be a highly effective purification method, often yielding very pure material.[11] Suitable solvents include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[11]

  • Aqueous Work-up: A thorough acidic and basic wash during the work-up is critical. The acid wash removes unreacted amine and basic byproducts (like DIPEA), while the base wash removes unreacted carboxylic acid and acidic additives (like HOBt).

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (2020).
  • Sciencemadness Discussion Board. (2014). Amide handling precautions?.
  • Chem.eu. (n.d.).
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • UCL Discovery. (n.d.).
  • StudySmarter. (2023).
  • WIPO Patentscope. (2015).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Oakwood Chemical. (n.d.). This compound.
  • YouTube. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

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use of 3-Fluoro-2-methylbenzoic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

The Strategic Incorporation of 3-Fluoro-2-methylbenzoic Acid in Solid-Phase Synthesis for Drug Discovery and Novel Material Development

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the judicious selection of building blocks is paramount. This compound, a structurally unique aromatic carboxylic acid, has emerged as a valuable intermediate for the synthesis of complex molecules.[1] Its utility is underscored by its role in the preparation of diarylmethanes, which are key components of sodium-glucose transporter 2 (SGLT2) inhibitors, and its application in the development of bent-core liquid crystals.[1] The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making fluorinated compounds highly sought after in pharmaceutical development.[2] This application note provides a comprehensive guide for the incorporation of this compound into solid-phase synthesis workflows, a technique that offers significant advantages in terms of purification and automation.

Causality of Experimental Choices: Why this compound?

The decision to employ this compound in a solid-phase synthesis campaign is driven by the unique interplay of its structural features:

  • Steric Hindrance: The ortho-methyl group introduces steric bulk around the carboxylic acid. This can influence the kinetics of the coupling reaction and may necessitate the use of more potent coupling reagents or longer reaction times. However, this steric hindrance can also be advantageous in directing subsequent reactions or influencing the final conformation of the molecule.

  • Electronic Effects of Fluorine: The fluorine atom at the meta-position is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton and can impact the reactivity of the aromatic ring. This electronic modification can be exploited to fine-tune the properties of the target molecule.

  • Modulation of Physicochemical Properties: As previously mentioned, the incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[2]

Experimental Workflow for Solid-Phase Synthesis

The following diagram illustrates a typical workflow for the incorporation of this compound onto a solid support, followed by further synthetic modifications and final cleavage.

G cluster_0 Resin Preparation cluster_1 Coupling of this compound cluster_2 Optional: Further Synthesis cluster_3 Cleavage and Purification Resin Select Resin (e.g., Wang Resin) Swell Swell Resin in DMF Resin->Swell Activate Activate this compound (e.g., with HBTU/DIEA) Swell->Activate Couple Couple to Resin Activate->Couple Wash_1 Wash Resin Couple->Wash_1 Deprotect Deprotection (if applicable) Wash_1->Deprotect Elongate Chain Elongation / Modification Deprotect->Elongate Wash_2 Wash Resin Elongate->Wash_2 Cleave Cleave from Resin (e.g., with TFA cocktail) Wash_2->Cleave Precipitate Precipitate Product Cleave->Precipitate Purify Purify (e.g., HPLC) Precipitate->Purify

Caption: Workflow for solid-phase synthesis using this compound.

Detailed Protocols

The following protocols are designed to be self-validating, with in-process checks and clear endpoints.

Protocol 1: Loading of this compound onto Wang Resin

Rationale: Wang resin is a popular choice for the solid-phase synthesis of molecules that will be cleaved under acidic conditions to yield a C-terminal carboxylic acid. The choice of coupling reagent is critical to overcome the potential steric hindrance of the ortho-methyl group. HBTU is a highly efficient coupling reagent that minimizes racemization.[3]

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading capacity)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the Wang resin (1 g, 1.0 mmol) in the synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Resin Washing: After swelling, drain the DMF and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 mmol, 3 eq.) and HBTU (2.9 mmol, 2.9 eq.) in DMF (5 mL). Add DIEA (6.0 mmol, 6 eq.) and allow the solution to pre-activate for 5-10 minutes. The solution should change color.

  • Coupling Reaction: Add the activated this compound solution to the swollen and washed resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: To check for completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for several hours to remove all residual solvent.

Protocol 2: Cleavage of the Product from the Resin

Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of products from acid-labile resins like Wang resin.[4][5] The cleavage cocktail often includes scavengers to prevent side reactions with reactive intermediates generated during the cleavage process.

Materials:

  • Resin-bound product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.

  • Cleavage Reaction: Add the dried resin to a reaction vessel and add the cleavage cocktail (10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • TFA Evaporation: Concentrate the filtrate using a rotary evaporator to remove the majority of the TFA.

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the concentrate). The product should precipitate as a solid.

  • Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the final product under vacuum.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the solid-phase synthesis protocol.

ParameterValueRationale
Resin Loading1.0 mmol/gStandard loading for many commercially available resins.
Equivalents of Acid3.0 eq.Ensures a sufficient excess to drive the reaction to completion.
Equivalents of HBTU2.9 eq.Slightly less than the acid to ensure complete activation.
Equivalents of DIEA6.0 eq.A non-nucleophilic base to activate the coupling reagent and neutralize the resulting acid.
Coupling Time4-6 hoursLonger time may be needed due to steric hindrance.
Cleavage Time2-3 hoursStandard time for TFA-mediated cleavage.
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)A common and effective cocktail for acid-labile resins.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling - Insufficient activation time.- Steric hindrance of the substrate.- Poor quality of reagents.- Increase pre-activation time to 15 minutes.- Increase coupling time or temperature (e.g., to 40°C).- Use a more potent coupling reagent like HATU.- Use fresh, high-quality reagents.
Low Cleavage Yield - Incomplete cleavage reaction.- Product degradation during cleavage.- Increase cleavage time to 4 hours.- Ensure the use of appropriate scavengers in the cleavage cocktail.- Perform cleavage at a lower temperature (0°C) to minimize side reactions.
Product Impurity - Side reactions during coupling or cleavage.- Incomplete washing of the resin.- Optimize coupling conditions to minimize side reactions.- Ensure thorough washing between each step.- Purify the final product using HPLC.

References

  • This compound | CAS 699-90-1 - Ossila.

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis.

  • The Versatility of this compound in Organic Synthesis and Materials Science.

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc.

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.

  • Coupling Reagents - Aapptec Peptides.

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

  • Boc Resin Cleavage Protocol - Sigma-Aldrich.

  • Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide - Benchchem.

  • Introduction to Cleavage Techniques - Thermo Fisher Scientific.

  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.

Sources

Application Note & Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-methylbenzoic acid is a key fluorinated building block in the synthesis of complex organic molecules.[1][2] Its structural motifs are found in a range of applications, from active pharmaceutical ingredients (APIs) to advanced materials like bent-core liquid crystals.[1][3] The strategic conversion of the carboxylic acid group is a paramount challenge and opportunity for synthetic chemists. Traditional methods often require harsh conditions or pre-functionalization, adding steps and reducing overall efficiency.

This application note details a robust and versatile protocol for the catalytic conversion of this compound via a palladium-catalyzed decarboxylative Suzuki-Miyaura cross-coupling reaction. This modern synthetic strategy leverages the carboxylic acid moiety as a traceless directing group and leaving group, enabling the direct formation of a C(sp²)-C(sp²) bond with an arylboronic acid.[4][5] The resulting biaryl products are of significant interest in drug discovery and materials science due to their unique structural and electronic properties.[6][7]

Reaction Principle & Mechanistic Overview

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has become a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[7][8] The protocol described herein is a modification known as a decarboxylative coupling, which obviates the need for an organic halide on the this compound substrate. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[9]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-COOH bond (often facilitated by an oxidant or specific ligands), or more commonly in related protocols, into an aryl halide partner. In decarboxylative variants, the mechanism can be more complex, sometimes involving an initial formation of a metal carboxylate followed by decarboxylation to generate an aryl-metal intermediate.

  • Transmetalation : In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide or other leaving group. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[10]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_int1 Ar-Pd(II)L_n-X pd0->pd2_int1 Oxidative Addition pd2_int2 Ar-Pd(II)L_n-Ar' pd2_int1->pd2_int2 Transmetalation product Ar-Ar' (Product) pd2_int2->product Reductive Elimination product->pd0 reagents1 Ar-X (Aryl Halide) reagents1->pd2_int1 reagents2 Ar'B(OH)₂ + Base byproduct [Ar'B(OH)₃]⁻ reagents2->byproduct byproduct->pd2_int1

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Workflow Overview

The successful execution of this protocol requires careful attention to creating and maintaining an inert atmosphere, as the palladium catalyst and some reagents are sensitive to oxygen. The overall workflow is linear and can be completed within a standard laboratory fume hood.

Caption: Step-by-step experimental workflow for catalytic conversion.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-fluoro-6-methylbiphenyl via the decarboxylative coupling of this compound with phenylboronic acid.

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a 50 mL Schlenk flask, add this compound (e.g., 154 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).

    • Rationale: The use of excess boronic acid ensures complete consumption of the limiting reagent. Anhydrous K₂CO₃ is a critical base for activating the boronic acid.[10]

    • In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).

    • Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, improving catalyst efficiency and stability.

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.[11]

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the flask. The solvent should be degassed by bubbling with inert gas for at least 20 minutes prior to use.

    • Rationale: A biphasic solvent system like toluene/water is common for Suzuki couplings, as the base is often more soluble in the aqueous phase while the organic substrates and catalyst reside primarily in the organic phase.

    • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • The reaction is typically complete within 12-24 hours. Completion is indicated by the disappearance of the limiting starting material (this compound).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-fluoro-6-methylbiphenyl product.

Data Presentation & Expected Results

The following table summarizes expected outcomes for the coupling of this compound with various arylboronic acids under the optimized conditions. Yields are based on similar transformations reported in the literature.[11]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Fluoro-6-methylbiphenyl85-95
24-Methylphenylboronic acid2-Fluoro-6-methyl-4'-methylbiphenyl80-90
34-Methoxyphenylboronic acid2-Fluoro-4'-methoxy-6-methylbiphenyl88-98
44-Fluorophenylboronic acid2,4'-Difluoro-6-methylbiphenyl75-85
53,5-Difluorophenylboronic acid2,3',5'-Trifluoro-6-methylbiphenyl60-75

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently dried base or solvents.3. Low reaction temperature.1. Ensure the reaction setup is strictly anaerobic. Use fresh, high-quality catalyst.2. Use anhydrous base and freshly distilled or anhydrous grade solvents.3. Confirm the reaction temperature is maintained at 100 °C.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation of the boronic acid.1. Use a more accurate stoichiometry (1.2-1.5 eq of boronic acid).2. Ensure the base is not excessively strong and the reaction is not run for an unnecessarily long time.
Difficult Purification Co-elution of product with residual ligand or boronic acid byproducts.Adjust the polarity of the chromatography eluent. A less polar solvent system may improve separation.

References

  • Zhang, L., & Chen, J. (2016). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 55(40), 12292-12296. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from: [Link]

  • Goossen, L. J., et al. (2007). Decarboxylative Cross-Coupling Reactions: A Modern Strategy for C-C-Bond Formation. Advanced Synthesis & Catalysis, 349(13), 2241-2246. Available at: [Link]

  • Niknam, K., & Fatehi, A. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(22), 15635-15663. Available at: [Link]

  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry, 70(23), 9243-9252. Available at: [Link]

  • Goossen, L. J., et al. (2019). Rhodium-Catalyzed Annelation of Benzoic Acids with α,β-Unsaturated Ketones with Cleavage of C-H, CO-OH, and C-C Bonds. Angewandte Chemie International Edition, 58(19), 6435-6439. Available at: [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. Retrieved from: [Link]

  • Fernández, D. F., et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Omega, 4(4), 6579-6586. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Organic & Biomolecular Chemistry, 20(2), 231-255. Available at: [Link]

  • Wang, D. H., et al. (2010). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 12(9), 2064-2067. Available at: [Link]

  • Li, G., et al. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. Available at: [Link]

  • Wang, D. H., et al. (2006). Versatile Pd(II)-Catalyzed C−H Activation/Aryl−Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society, 128(39), 12652-12653. Available at: [Link]

  • ResearchGate. (2018). Copper‐catalyzed C−H aylation of benzoxazoles with 2‐nitrobenzoic acids using mild protocol. Retrieved from: [Link]

  • Zhang, G., et al. (2019). Rhodium‐Catalyzed Annelation of Benzoic Acids with α,β‐Unsaturated Ketones with Cleavage of C−H, CO−OH, and C−C Bonds. Angewandte Chemie International Edition, 58(19). Available at: [Link]

  • ResearchGate. (2018). Rhodium(iii)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids. Retrieved from: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(27), 4046-4048. Available at: [Link]

  • ResearchGate. (2014). Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from: [Link]

  • Abdullaha, M. I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5897. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from: [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a crucial building block in the development of pharmaceuticals, such as SGLT2 inhibitors, and advanced materials like liquid crystals, mastering its synthesis is of significant value.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Overview of Synthetic Strategies

The synthesis of this compound presents a classic challenge in regioselectivity. The key is to introduce the carboxylic acid group onto a benzene ring that already contains fluoro and methyl substituents at the desired positions. The primary approaches involve either the carboxylation of an organometallic intermediate or the oxidation of a methyl group precursor.

Synthetic_Strategies cluster_0 Strategy 1: Carboxylation Routes cluster_1 Strategy 2: Oxidation Route Start1 2-Bromo-3-fluorotoluene Grignard Grignard Formation (Mg, THF/Ether) Start1->Grignard Carboxylation1 Carboxylation (CO2), then H3O+ Grignard->Carboxylation1 Product This compound Carboxylation1->Product Start2 3-Fluoro-o-xylene Oxidation Selective Oxidation (e.g., KMnO4) Start2->Oxidation Oxidation->Product

Caption: High-level overview of common synthetic pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My Grignard-based carboxylation of 2-bromo-3-fluorotoluene is resulting in extremely low or no yield. What's going wrong?

This is a frequent challenge associated with Grignard reactions, which are notoriously sensitive to reaction conditions. The low yield can typically be attributed to two main factors: failure to form the Grignard reagent or unintended side reactions that consume it.

Root Cause Analysis:

  • Moisture Contamination: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water, alcohols, or other protic sources.[3] This is the most common cause of failure.

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[3] The magnesium must be activated to expose a fresh, reactive metal surface.

  • Side Reactions: The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with the starting aryl halide to form a biphenyl dimer. This reduces the amount of reagent available for carboxylation.

  • Inefficient Carboxylation: The reaction with carbon dioxide can be inefficient if not performed correctly. Gaseous CO2 from a cylinder can be difficult to dissolve, and old dry ice may have accumulated atmospheric moisture.

Solutions & Recommended Protocol:

  • Rigorous Anhydrous Technique:

    • All glassware (flask, condenser, addition funnel) must be oven-dried at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.

    • Use anhydrous grade diethyl ether or THF. It is best practice to use solvent from a freshly opened bottle or a solvent purification system.

    • Ensure the starting 2-bromo-3-fluorotoluene is dry.

  • Magnesium Activation:

    • Before starting, add the magnesium turnings to the flask and gently heat with a heat gun under vacuum to drive off any adsorbed moisture.

    • Add a small crystal of iodine to the flask with the magnesium. The iodine will etch the surface, exposing fresh magnesium. The disappearance of the purple iodine color is an indicator that activation is successful.

    • Alternatively, physically crush the magnesium turnings with a glass rod (after ensuring the flask is inert).

  • Optimized Grignard Formation & Carboxylation Protocol:

    • Step 1 (Initiation): Add activated magnesium turnings (1.2 eq) to the inert flask. Add a small portion (~10%) of your 2-bromo-3-fluorotoluene solution in anhydrous ether. The reaction should initiate, evidenced by gentle bubbling or a cloudy gray appearance.[4] If it doesn't start, gently warm the flask with a water bath or place it in a sonicator.[4]

    • Step 2 (Addition): Once initiated, add the remaining aryl halide solution dropwise via an addition funnel at a rate that maintains a gentle reflux. This slow addition minimizes the concentration of the Grignard reagent, thereby suppressing the biphenyl side reaction.

    • Step 3 (Carboxylation): Cool the completed Grignard solution in an ice bath. In a separate, dry beaker, crush a large excess of fresh dry ice (solid CO2).[4] Rapidly pour the Grignard solution onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can create a protective layer of ice around the chunks.

    • Step 4 (Work-up): Allow the excess CO2 to sublime. Slowly quench the reaction by adding 6M HCl until the aqueous layer is acidic.[4] This will protonate the carboxylate salt and dissolve any remaining magnesium. The desired product can then be extracted into an organic solvent.

Troubleshooting_Yield Start Low Yield in Grignard Synthesis Check_Moisture Check for Moisture? (Wet glassware/solvent?) Start->Check_Moisture Check_Initiation Did Reaction Initiate? (Cloudiness, reflux?) Check_Moisture->Check_Initiation No Sol_Dry Solution: Use oven-dried glassware & anhydrous solvent. Check_Moisture->Sol_Dry Yes Check_Side_Reaction Major Biphenyl Byproduct? Check_Initiation->Check_Side_Reaction Yes Sol_Activate Solution: Activate Mg with I2, heat-gun, or sonication. Check_Initiation->Sol_Activate No Sol_Slow_Add Solution: Add halide slowly to maintain gentle reflux. Check_Side_Reaction->Sol_Slow_Add Yes Success Improved Yield Check_Side_Reaction->Success No Sol_Dry->Success Sol_Activate->Success Sol_Slow_Add->Success

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Q2: My final product is difficult to purify. How can I effectively remove unreacted starting material or non-acidic byproducts?

Purification is critical for obtaining the desired >98% purity.[1] The acidic nature of the carboxylic acid group provides a powerful and straightforward method for separation from neutral organic impurities.

Root Cause Analysis:

  • Co-extraction: Simple solvent extraction will not separate the desired acid from other organic-soluble compounds like the starting aryl halide or biphenyl byproducts.

  • Ineffective Recrystallization: Finding a single solvent that effectively separates compounds with similar structures can be challenging.

Solution: Acid-Base Extraction

This technique leverages the change in solubility of the benzoic acid when it is converted to its salt form.

Optimized Purification Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 1M sodium hydroxide (NaOH) solution. The benzoic acid will react to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer. Repeat this wash 2-3 times.

  • Combine & Re-acidify: Combine all aqueous layers. Cool the combined aqueous solution in an ice bath and slowly add concentrated HCl or H2SO4 with stirring until the pH is ~1-2. The pure this compound will precipitate out as a solid.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold distilled water to remove inorganic salts, and dry thoroughly.

  • Final Polish (Optional): If further purification is needed, recrystallization from a suitable solvent like toluene or an ethanol/water mixture can be performed.[6]

Purification_Workflow Start Crude Product in Organic Solvent (e.g., EtOAc) Wash Wash with aq. NaHCO3 in Separatory Funnel Start->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer: Neutral Impurities (e.g., Biphenyl, Aryl Halide) Separate->Organic_Layer Top/Bottom Layer Aqueous_Layer Aqueous Layer: Sodium 3-fluoro-2-methylbenzoate (Water Soluble) Separate->Aqueous_Layer Other Layer Acidify Cool and Acidify with HCl to pH 1-2 Aqueous_Layer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate Filter Filter, Wash with Cold Water, & Dry Precipitate->Filter Final_Product Pure this compound Filter->Final_Product

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the optimal conditions for oxidizing a methyl group to get to the final product?

    If starting from a precursor like 3-fluoro-o-xylene, oxidation of one methyl group is required. Potassium permanganate (KMnO4) is a common and effective choice. The key is controlling the stoichiometry and temperature to avoid over-oxidation.

OxidantSolventConditionsTypical Issues
KMnO4 Water / PyridineBasic (NaOH/KOH), Heat (Reflux)Can be slow; requires careful workup to remove MnO2.
Na2Cr2O7 H2SO4 / H2OAcidic, HeatGenerates toxic chromium waste.
RuCl3 / NaIO4 CCl4/CH3CN/H2ORoom TemperatureExpensive catalyst.
  • FAQ 2: How can I reliably confirm the identity and purity of my product?

    A combination of techniques is essential for full characterization:

    • Melting Point: The literature melting point is 158-160 °C. A sharp melting range close to this value is a good indicator of purity.[7]

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. It will confirm the connectivity of the atoms and the correct regio-isomer has been formed.

    • HPLC: High-Performance Liquid Chromatography is the best method for quantifying purity (e.g., >98.5%).[6]

  • FAQ 3: What are the most critical safety precautions for this synthesis?

    • Grignard Reagents: These are pyrophoric and react violently with water. All operations must be conducted under a strictly inert atmosphere (N2 or Ar). Diethyl ether is extremely flammable.[4]

    • Organolithium Reagents (if used for ortho-metalation): Also pyrophoric and highly reactive. Handle with extreme care.

    • Strong Oxidizers (KMnO4, Dichromate): These are strong oxidizers and can cause fires or explosions if mixed with incompatible materials.

    • Standard PPE: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Conduct all operations in a certified chemical fume hood.

References

  • The Versatility of this compound in Organic Synthesis and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • Grignard Reaction. Jasperse, Chem 355. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Colorado Boulder. [Link]

  • organic synthesis: benzoic acid via a grignard reaction. University of Calgary. [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

Sources

minimizing side products in the nitration of 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 3-Fluoro-2-methylbenzoic Acid

Introduction: Navigating the Complex Regiochemistry of a Trisubstituted Benzene Ring

Welcome to the technical support guide for the nitration of this compound. This reaction is a prime example of the challenges encountered in electrophilic aromatic substitution (SEAr) on a complex, multifunctionalized aromatic ring. The inherent electronic and steric properties of the fluoro, methyl, and carboxylic acid substituents create a competitive environment for the incoming nitronium ion (NO₂⁺), often leading to a mixture of regioisomers and other side products.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, the research scientist, with both the theoretical understanding and practical solutions to maximize the yield of your desired product and minimize impurities. We will delve into the causality behind experimental choices, offering field-proven insights to navigate this nuanced transformation.

Core Challenge: Competing Directing Effects

The primary difficulty in the nitration of this compound stems from the conflicting directing effects of the three substituents on the benzene ring. Understanding this interplay is the first step in troubleshooting and optimization.

  • Carboxylic Acid (-COOH) at C1: A deactivating, meta-directing group due to its strong electron-withdrawing nature.[1][2][3]

  • Methyl (-CH₃) at C2: An activating, ortho, para-directing group through inductive effects and hyperconjugation.[4]

  • Fluorine (-F) at C3: A deactivating, ortho, para-directing group. This is an anomalous case among halogens; while it deactivates the ring via a strong inductive effect (-I), it directs ortho and para through a resonance effect (+M).[5][6]

This complex arrangement means that multiple positions on the ring are activated or deactivated to varying degrees, making the formation of a single product challenging.

Caption: Interplay of directing effects and controlling factors.

Troubleshooting Guide & FAQs

Q1: I'm getting a mixture of nitro-isomers. How can I improve the regioselectivity?

This is the most common issue. The formation of multiple isomers is a direct result of the competing directing effects discussed above. The primary isomers you are likely forming are 3-Fluoro-2-methyl-4-nitrobenzoic acid and 3-Fluoro-2-methyl-5-nitrobenzoic acid . Nitration at position 6 is sterically hindered by the adjacent methyl and carboxyl groups.[7][8]

Root Cause Analysis:

  • Electronic Conflict: The ortho, para-directing methyl and fluoro groups are competing with the meta-directing carboxylic acid.

  • Reaction Temperature: Higher temperatures provide more energy for the nitronium ion to overcome activation barriers for less favored positions, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference.[9][10]

Solutions & Optimization Strategies:

  • Strict Temperature Control (Kinetic Control): This is your most powerful tool. By maintaining a low temperature, you favor the reaction pathway with the lowest activation energy, which often leads to a single major kinetic product.

    • Recommendation: Perform the reaction at -10°C to 0°C . Prepare an ice-salt or dry ice-acetone bath.

    • Procedure: Pre-cool the solution of this compound in sulfuric acid before the slow, dropwise addition of the nitrating mixture. Monitor the internal temperature, not the bath temperature.[1][11]

  • Slow Addition of Nitrating Agent: The nitration reaction is highly exothermic.[9] A rapid addition will cause localized heating, overriding your external cooling and leading to side product formation.

    • Recommendation: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) drop-by-drop using an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above 0°C.

  • Consider Alternative Nitrating Systems: If mixed acid consistently gives poor selectivity, a milder, more sterically demanding nitrating agent may improve the outcome.

    • Recommendation: Explore systems like Bismuth Subnitrate/Thionyl Chloride [12] or Acetyl Nitrate (prepared in situ from nitric acid and acetic anhydride).[13] These reagents can offer improved selectivity for sensitive or complex substrates.

ConditionExpected Outcome on SelectivityRationale
Low Temperature (-10 to 0°C) Higher Selectivity Favors the kinetically controlled product by selecting for the lowest activation energy pathway.[10]
High Temperature (>20°C) Lower Selectivity Allows for the formation of thermodynamically stable side products; increases risk of oxidation.[2]
Slow Reagent Addition Higher Selectivity Prevents localized exotherms, maintaining kinetic control throughout the reaction vessel.
Rapid Reagent Addition Lower Selectivity Causes temperature spikes, leading to a loss of regiochemical control and potential degradation.
Q2: My reaction is incomplete, and I have a significant amount of starting material left. What's wrong?

An incomplete reaction is often due to the deactivating nature of the starting material or insufficient generation of the active electrophile.

Root Cause Analysis:

  • Ring Deactivation: Both the -COOH and -F groups are deactivating, making the aromatic ring electron-poor and less nucleophilic.[2][5] This inherently slows the reaction compared to the nitration of simpler molecules like toluene.

  • Insufficient Nitronium Ion: The nitronium ion (NO₂⁺) is formed from the reaction between nitric acid and the sulfuric acid catalyst.[14][15] If the acid concentrations are not optimal, the equilibrium may not favor NO₂⁺ formation.

Solutions & Optimization Strategies:

  • Verify Acid Concentration: Use concentrated acids. Concentrated sulfuric acid (98%) and fuming nitric acid (>90%) are often required. The sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards nitronium ion formation.[2]

  • Increase Reaction Time or Temperature (Carefully!): If the reaction is clean but incomplete at 0°C, you can try two approaches:

    • Extend Time: After the addition is complete, let the reaction stir at 0-5°C for a longer period (e.g., 2-4 hours), monitoring progress by TLC.

    • Slight Temperature Increase: If extending the time is ineffective, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Warning: This may decrease regioselectivity. It is a trade-off between conversion and purity.

  • Use a Stronger Nitrating System: For highly deactivated rings, oleum (fuming sulfuric acid, H₂SO₄·SO₃) can be used in place of concentrated sulfuric acid to generate a higher concentration of the electrophile. This should be a last resort due to the harshness of the conditions.

Q3: My product is dark brown/black, suggesting degradation. How do I prevent this?

Product degradation is typically caused by oxidation side reactions.

Root Cause Analysis:

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methyl group or even the aromatic ring itself, leading to phenolic and other colored byproducts.[10][16]

  • Over-Nitration: At higher temperatures or with a large excess of nitrating agent, dinitration can occur, which can also lead to colored impurities.[2]

Solutions & Optimization Strategies:

  • Strict Temperature Control: This is the most critical factor. As mentioned in Q1, maintaining the temperature below 5°C throughout the reaction and workup is essential to minimize oxidation.[10]

  • Control Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess increases the risk of oxidation and over-nitration.

  • Efficient Workup: Quench the reaction by pouring it onto a large amount of crushed ice. This dilutes the acids and dissipates heat rapidly, stopping the reaction and preventing further degradation. Wash the crude product thoroughly with cold water to remove residual acids.[1]

Sources

Technical Support Center: Friedel-Crafts Acylation of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Friedel-Crafts acylation, specifically when your substrate is a substituted benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this classic yet often temperamental reaction. Here, we move beyond textbook procedures to address the real-world problems that can arise at the bench.

Foreword: The Inherent Challenge

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, invaluable for creating aryl ketones.[1][2] However, its application to benzoic acid and its derivatives is notoriously difficult. The core of the problem lies in the electronic nature of the carboxylic acid group. As a powerful electron-withdrawing group, it deactivates the aromatic ring, making it significantly less nucleophilic and thus, less reactive towards the electrophilic acylium ion.[3][4][5][6] Furthermore, the Lewis acid catalyst, essential for generating the acylium ion, can form a stable complex with the carboxyl group, further deactivating the ring and inhibiting the reaction.[3][7][8]

This guide will dissect these challenges and provide you with a logical framework for troubleshooting and identifying viable alternative strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Friedel-Crafts acylation of benzoic acids.

Q1: Why is my Friedel-Crafts acylation of 4-nitrobenzoic acid failing completely?

A: You are facing a classic limitation of the Friedel-Crafts reaction. The presence of a strongly deactivating group, in this case, the nitro group (-NO2) in addition to the already deactivating carboxylic acid group (-COOH), renders the aromatic ring extremely electron-poor.[3] This severely diminishes its nucleophilicity, making it unable to attack the acylium ion electrophile. Essentially, the reaction lacks the necessary electronic driving force to proceed.

Q2: I'm attempting an intramolecular Friedel-Crafts acylation to form a cyclic ketone from a benzoic acid derivative. Is this more or less likely to succeed than an intermolecular reaction?

A: Intramolecular Friedel-Crafts acylations can sometimes be more successful than their intermolecular counterparts, even with deactivated rings.[5][9] The proximity of the reacting groups (the aromatic ring and the acyl halide) in the same molecule can provide a significant entropic advantage. This can sometimes overcome the electronic deactivation to an extent, especially when forming 5- or 6-membered rings.[9] However, the success is still highly dependent on the specific substrate and reaction conditions.

Q3: Can I just use a large excess of the Lewis acid catalyst to overcome the deactivation?

A: While Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone complexes with it, simply adding a large excess is unlikely to solve the fundamental issue of a deactivated ring.[2][10] The excess Lewis acid will coordinate with the carboxyl group, further enhancing its deactivating effect. This can often lead to no reaction or decomposition of the starting material.

Q4: Are there any "milder" Lewis acids that are more suitable for this reaction?

A: While strong Lewis acids like AlCl₃ are standard, they can be aggressive. In some cases, milder Lewis acids such as FeCl₃, ZnCl₂, or even strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) might be employed, particularly in intramolecular cyclizations.[9][11] These can sometimes offer a better balance of reactivity without causing excessive side reactions or complexation.

Troubleshooting Guide: A Deeper Dive

When your reaction is not performing as expected, a systematic approach to troubleshooting is crucial.

Problem 1: No reaction or very low conversion of starting material.

  • Initial Diagnosis: The primary suspect is the severe deactivation of the aromatic ring.

  • Troubleshooting Steps & Rationale:

    • Verify Reagent Quality and Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[3] Any water present will react with and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are fresh.

    • Re-evaluate Substrate Reactivity: Objectively assess the electronic nature of all substituents on your benzoic acid. If you have multiple electron-withdrawing groups, a direct Friedel-Crafts acylation is highly unlikely to be a viable route.

    • Consider Alternative Acylating Agents: While acyl chlorides are common, acid anhydrides can also be used.[12] In some specialized cases, carboxylic acids themselves can be used as acylating agents in the presence of strong acids like PPA.[11][13]

    • Increase Reaction Temperature (with caution): Gently increasing the reaction temperature can sometimes provide the necessary activation energy. However, be mindful that higher temperatures can also promote side reactions and decomposition. Monitor the reaction closely by TLC or LC-MS.

Problem 2: Formation of multiple, unidentifiable products.

  • Initial Diagnosis: This could be due to side reactions, such as polysubstitution (less common in acylation than alkylation) or decomposition.

  • Troubleshooting Steps & Rationale:

    • Lower the Reaction Temperature: Side reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.

    • Optimize the Order of Addition: The way reagents are mixed can be critical. A common strategy is to pre-form the acylium ion by adding the acyl chloride to the Lewis acid suspension before slowly adding the benzoic acid derivative at a low temperature.

    • Re-examine the Lewis Acid: A highly reactive Lewis acid like AlCl₃ might be too harsh for your substrate. Consider a milder alternative as mentioned in the FAQs.

Problem 3: The reaction works, but the yield is consistently poor.

  • Initial Diagnosis: This suggests that while the reaction is proceeding, it is either inefficient or product is being lost during workup.

  • Troubleshooting Steps & Rationale:

    • Optimize Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.[10] For benzoic acid substrates, you may need additional equivalents to account for complexation with the carboxyl group.

    • Workup Procedure: The aqueous workup to decompose the Lewis acid-ketone complex is critical. This is often an exothermic process. Perform the quench slowly at low temperatures (e.g., pouring the reaction mixture onto ice) to prevent product degradation.

    • Purification Strategy: Benzoic acid derivatives and the resulting keto-acids can be challenging to purify. They may streak on silica gel chromatography. Consider alternative purification methods like crystallization or reverse-phase chromatography. Washing the organic extract with a mild base like sodium bicarbonate solution can help remove unreacted acidic starting material, but be cautious as your product is also an acid.[14]

Visualizing the Core Problem

The following diagram illustrates the key challenge in the Friedel-Crafts acylation of a substituted benzoic acid.

G cluster_reactants Reactants cluster_reaction_pathway Reaction Pathway cluster_outcome Outcome BenzoicAcid Substituted Benzoic Acid (Electron-Poor Ring) Deactivation Deactivating Effect of -COOH BenzoicAcid->Deactivation Complexation Lewis Acid Complexation with -COOH BenzoicAcid->Complexation AcylHalide Acyl Halide AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complexation EAS Electrophilic Aromatic Substitution Deactivation->EAS Inhibits Complexation->EAS Inhibits AcyliumIon->EAS NoReaction No Reaction / Low Yield EAS->NoReaction

Caption: The deactivating nature of the carboxyl group and its complexation with the Lewis acid inhibit the core electrophilic aromatic substitution step.

Validated Alternative Protocols

When direct Friedel-Crafts acylation fails, a change in strategy is required. Below are two common and effective alternative approaches.

Protocol 1: Protection of the Carboxylic Acid

One of the most reliable strategies is to temporarily protect the carboxylic acid group, thereby converting it into a less deactivating group. An ester is a common choice.

Workflow:

  • Esterification: Convert the substituted benzoic acid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification with methanol/ethanol and a catalytic amount of sulfuric acid).

  • Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the ester. The ester group is still deactivating, but significantly less so than the carboxylic acid. The reaction now has a much higher probability of success.

  • Hydrolysis: Once the acylation is complete and the product is purified, hydrolyze the ester back to the carboxylic acid using either acidic or basic conditions.

G Start Substituted Benzoic Acid Ester Methyl/Ethyl Ester Start->Ester Esterification (e.g., MeOH, H+) AcylatedEster Acylated Ester Ester->AcylatedEster Friedel-Crafts Acylation (RCOCl, AlCl₃) FinalProduct Final Acylated Benzoic Acid AcylatedEster->FinalProduct Hydrolysis (e.g., NaOH, then H₃O+)

Caption: Workflow for the protection strategy to facilitate acylation.

Protocol 2: Ortho-Metalation and Acylation

For the specific introduction of an acyl group at the position ortho to the carboxylic acid, a directed ortho-metalation (DoM) strategy is highly effective. This approach completely bypasses the limitations of the Friedel-Crafts reaction.

Workflow:

  • Deprotonation: Treat the substituted benzoic acid with a strong lithium base, such as lithium diisopropylamide (LDA) or sec-butyllithium, at low temperatures (e.g., -78 °C). The carboxylate group directs the deprotonation to the adjacent ortho position, forming an aryllithium species.

  • Acylation with an Acylating Agent: Quench the aryllithium intermediate with a suitable acylating agent. Common choices include acid chlorides, anhydrides, or even amides (Weinreb amides are particularly effective).

  • Aqueous Workup: Quench the reaction with an aqueous solution to protonate the carboxylate and yield the final ortho-acylated benzoic acid.

Table 1: Comparison of Acylation Strategies

FeatureDirect Friedel-CraftsProtection StrategyDirected ortho-Metalation
Substrate Scope Very limited for benzoic acidsBroader, tolerates moderate deactivationBroad, tolerates many functional groups
Regioselectivity Governed by existing substituentsGoverned by existing substituentsHighly selective for the ortho position
Number of Steps 1 (in theory)31 (pot reaction)
Key Reagents Lewis acids (AlCl₃)Standard esterification/hydrolysis reagentsStrong lithium bases (LDA, s-BuLi)
Primary Challenge Ring deactivationAdditional synthetic stepsRequires anhydrous, inert atmosphere; strong bases

Concluding Remarks

The Friedel-Crafts acylation of substituted benzoic acids is a challenging transformation that often requires moving beyond the standard playbook. By understanding the root causes of failure—ring deactivation and Lewis acid complexation—researchers can make informed decisions. A systematic troubleshooting approach can sometimes salvage a direct acylation, but more often, strategic detours through protection/deprotection sequences or alternative synthetic methodologies like directed ortho-metalation are necessary to achieve the desired chemical target. This guide serves as a starting point for navigating these complexities, empowering you to design more robust and successful synthetic routes.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Retrieved from [Link]

  • LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. Retrieved from [Link]

  • Chegg. (2020, June 26). Friedel-Crafts acylation reactions cannot be performed on benzoic acid because. Retrieved from [Link]

  • Quora. (2016, March 9). Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]

  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 25). Does Friedel-Crafts reaction fail with benzoic acid? Retrieved from [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

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troubleshooting guide for the synthesis of diarylmethanes from 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diarylmethanes, specifically from 3-Fluoro-2-methylbenzoic acid. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the common challenges associated with this multi-step synthesis.

General Synthetic Strategy: The Acylation-Reduction Pathway

The most robust and widely adopted method for synthesizing diarylmethanes from a benzoic acid derivative is a two-stage process:

  • Friedel-Crafts Acylation: The benzoic acid is first activated, typically by conversion to its acyl chloride. This highly reactive intermediate then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with a second aromatic ring (an arene) to form a diaryl ketone.[1][2][3]

  • Reduction: The resulting diaryl ketone is subsequently reduced to the target diarylmethane.[1][4]

This approach is generally preferred over direct Friedel-Crafts alkylation because it avoids common issues like carbocation rearrangements and polyalkylation, leading to a cleaner, more predictable product profile.[5][6][7]

Experimental Workflow Overview

The following diagram outlines the key transformations in the synthesis of a diarylmethane from this compound.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Ketone Reduction A This compound B 3-Fluoro-2-methylbenzoyl chloride A->B  SOCl₂ or (COCl)₂  cat. DMF (optional) D Diaryl Ketone Intermediate B->D  Lewis Acid (e.g., AlCl₃)  Anhydrous Solvent C Arene (e.g., Toluene) C->D E Diarylmethane Product D->E  Clemmensen (Zn(Hg)/HCl) or  Wolff-Kishner (H₂NNH₂/KOH)

Caption: General workflow for diarylmethane synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Friedel-Crafts Acylation Stage

Q1: My Friedel-Crafts acylation reaction is failing or giving very low yields. What are the most common causes?

A1: Low yields in this reaction typically stem from a few critical factors.[8] Systematically addressing each one is the key to success.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[8] Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened or purified anhydrous solvents. Handle the Lewis acid catalyst quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket).

  • Incomplete Acyl Chloride Formation: The conversion of this compound to the corresponding acyl chloride must be complete. Any unreacted carboxylic acid will complex with the Lewis acid, effectively poisoning the catalyst.[9]

    • Solution: Use a slight excess of thionyl chloride (SOCl₂) or oxalyl chloride. After the reaction, remove the excess reagent under vacuum. It is often best practice to distill the resulting acyl chloride to ensure purity before proceeding to the acylation step.

  • Steric Hindrance: Your starting material has a methyl group at the ortho position (C2) relative to the carbonyl group. This creates significant steric bulk around the reactive center, which can hinder the approach of the aromatic nucleophile.[10]

    • Solution: This may require more forcing conditions. Consider increasing the reaction temperature or using a stronger, or alternatively, a less bulky Lewis acid catalyst to overcome the steric barrier.

  • Deactivated Arene Partner: The reaction is an electrophilic aromatic substitution. If the arene you are acylating has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), its nucleophilicity will be too low for the reaction to proceed under standard conditions.[8][11]

    • Solution: For moderately deactivated rings, consider using a more powerful catalytic system, such as triflic acid.[11] For strongly deactivated systems, a Friedel-Crafts approach may not be viable at all.[11]

Q2: I'm observing multiple products or unexpected isomers. How can I improve selectivity?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, issues can arise.

  • Cause: The primary driver of regioselectivity is steric hindrance. The bulky acylium ion complex will preferentially attack the least sterically hindered position on the aromatic partner.[12] For a monosubstituted benzene like toluene, this overwhelmingly favors acylation at the para position over the ortho position.

  • Solution:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase selectivity by favoring the thermodynamically more stable para product.

    • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, milder catalysts such as FeCl₃ or solid acid catalysts like zeolites can sometimes offer improved regioselectivity.[12][13]

    • Solvent Effects: The choice of solvent can subtly influence the ortho/para ratio by altering the effective size of the electrophilic complex. Experimenting with different anhydrous solvents (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene) may be beneficial.

Q3: How much Lewis acid catalyst should I use? I've seen both catalytic and stoichiometric amounts reported.

A3: For Friedel-Crafts acylation, you must use at least a stoichiometric amount (1 equivalent or slightly more) of the Lewis acid catalyst.[1][14]

  • The Reason: The product of the reaction is a diaryl ketone. The carbonyl oxygen in this product is a Lewis base and will form a strong, stable complex with the Lewis acid catalyst.[14][15] This complexation deactivates both the product (preventing further acylation) and the catalyst.[1] Therefore, the Lewis acid is consumed as the reaction progresses and is not truly "catalytic" in the traditional sense. It must be added in stoichiometric quantities and is liberated from the product during the aqueous workup.

Lewis Acid Catalyst Relative Strength Typical Conditions Notes
AlCl₃ Very StrongStoichiometric, 0°C to refluxMost common, highly active, but can be harsh.[13]
FeCl₃ StrongStoichiometric, RT to refluxMilder and often cheaper than AlCl₃, good alternative.[12]
TiCl₄ StrongStoichiometric, low tempCan offer different selectivity profiles.[16]
Yb(OTf)₃ ModerateCatalytic amountsModern, water-tolerant, reusable but more expensive.[11][13]
Zeolites VariableHeterogeneous"Green" alternative, reusable, can offer high selectivity.[11]
Part 2: Reduction Stage

Q4: My reduction of the diaryl ketone is not working, or I am getting side products. Which reduction method is best?

A4: The choice between the two classic methods—Clemmensen and Wolff-Kishner—depends entirely on the stability of your molecule to strong acid versus strong base.[4][17][18]

  • Clemmensen Reduction:

    • Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[4][17]

    • Pros: Excellent for aryl ketones, particularly those derived from Friedel-Crafts reactions.[19]

    • Cons: Uses strongly acidic conditions. Not suitable if your molecule contains acid-sensitive functional groups (e.g., acetals, t-butyl esters).

  • Wolff-Kishner Reduction:

    • Reagents: Hydrazine (H₂NNH₂) and a strong base (e.g., KOH or NaOH), typically in a high-boiling solvent like ethylene glycol.[4][17]

    • Pros: The method of choice for compounds that are sensitive to acid.[20]

    • Cons: Requires very high temperatures (up to 200 °C) and strongly basic conditions.[19] Not suitable for base-labile or thermally unstable compounds.[19]

Q5: Can I use catalytic hydrogenation to reduce the ketone? I want to avoid harsh acidic or basic conditions.

A5: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst, Pd/C) is a powerful reduction method, but it comes with significant risks for your specific substrate.

  • Risk of Over-reduction: Standard catalytic hydrogenation of benzophenone derivatives can sometimes lead to over-reduction, cleaving the C-O bond of the intermediate alcohol to form the diarylmethane directly.[21]

  • CRITICAL RISK - Dehalogenation: The C-F bond on your aromatic ring is susceptible to hydrogenolysis (cleavage) under catalytic hydrogenation conditions, especially with palladium catalysts. This would result in the undesired loss of the fluorine substituent.

  • Recommendation: While specialized ruthenium-based catalysts have been developed for the selective hydrogenation of ketones to alcohols, avoiding over-reduction, the risk of dehalogenation remains.[21][22] For this specific substrate, the Clemmensen or Wolff-Kishner reduction is a more reliable and predictable choice to preserve the C-F bond.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues in the Friedel-Crafts acylation step.

G Start Low Yield or No Reaction in Friedel-Crafts Acylation Step? ReagentCheck Are all reagents and solvents strictly anhydrous? Start->ReagentCheck Check First AcidChlorideCheck Was the acyl chloride purified (e.g., distilled) before use? ReagentCheck->AcidChlorideCheck Yes Sol_Anhydrous SOLUTION: Flame-dry glassware. Use anhydrous grade solvents. ReagentCheck->Sol_Anhydrous No CatalystStoich Was a full stoichiometric equivalent of Lewis acid used? AcidChlorideCheck->CatalystStoich Yes Sol_PurifyAC SOLUTION: Purify acyl chloride by distillation to remove unreacted benzoic acid. AcidChlorideCheck->Sol_PurifyAC No TempCheck Reaction temperature too low? CatalystStoich->TempCheck Yes Sol_Stoich SOLUTION: Use >1.0 equivalent of Lewis acid to account for product complexation. CatalystStoich->Sol_Stoich No AreneCheck Is the arene partner strongly deactivated? TempCheck->AreneCheck No Sol_Temp SOLUTION: Gradually increase temperature. Consider refluxing if necessary. TempCheck->Sol_Temp Yes Sol_Arene SOLUTION: Use a stronger catalyst (e.g., TfOH) or consider an alternative synthetic route. AreneCheck->Sol_Arene Yes

Caption: A stepwise workflow for troubleshooting low yields.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride

Adapted from standard laboratory procedures for carboxylic acid activation.[23][24][25][26]

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 equiv).

  • Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 2.0-3.0 equiv) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation, followed by vacuum distillation to purify the 3-Fluoro-2-methylbenzoyl chloride. The product is a colorless to pale yellow liquid.

Protocol 2: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

Based on general Friedel-Crafts acylation procedures.[13][27]

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the arene (e.g., benzene or toluene, which can also serve as the solvent) and anhydrous aluminum chloride (AlCl₃, 1.1 equiv).

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add the purified 3-Fluoro-2-methylbenzoyl chloride (1.0 equiv), either neat or dissolved in a small amount of the anhydrous solvent, dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., ethyl acetate), combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diaryl ketone, which can be purified by chromatography or recrystallization.

References

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • Quora. (2021). What is the main difference between Clemmensen's and Wolf-K. K. reduction? How do you recognize these two? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzylic Methylene Functionalizations of Diarylmethanes. Retrieved from [Link]

  • Sathee Forum. (2025). Difference between Clemmensen reduction and Wolff–Kishner reduction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Clemmensen reduction vs. Wolff-Kishner reduction. Retrieved from [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES.
  • Journal of the American Chemical Society. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • PubMed. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

  • JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Retrieved from [Link]

  • Organic Letters. (n.d.). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Retrieved from [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]

  • Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]

  • ResearchGate. (2025). O Benzyl Trichloroacetimidates Having Electron-Withdrawing Substituents in Acid-Catalyzed Diarylmethane Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Catalytic Hydrogenation. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

common impurities in commercial 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges arising from impurities in commercial batches of this versatile building block. As a key intermediate in the synthesis of APIs and liquid crystals, the purity of this compound is paramount to the success of your experiments.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate issues related to common impurities.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding impurities in commercial this compound.

Q1: What are the most likely impurities in my batch of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Based on common manufacturing processes, impurities can be categorized as follows:

  • Isomeric Impurities: These are the most common and often the most challenging to remove due to their similar physicochemical properties. Likely isomers include:

    • 2-Fluoro-3-methylbenzoic acid

    • 4-Fluoro-2-methylbenzoic acid

    • 2-Fluoro-4-methylbenzoic acid

    • Other positional isomers of fluoro-toluic acid.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may be present. Common precursors include:

    • 3-Fluoro-2-methylaniline

    • 1-Bromo-3-fluoro-2-methylbenzene

  • Synthesis Byproducts: Side reactions during synthesis can generate various byproducts. For instance, in a Grignard-based synthesis, homo-coupling of the Grignard reagent can occur.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, diethyl ether, tetrahydrofuran) may be present in trace amounts.[2][3]

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact your reaction. For example:

  • Isomeric Impurities: If your reaction is regioselective, the presence of isomers can lead to a mixture of products, complicating purification and reducing the yield of your desired compound.

  • Starting Material Residues: Residual nucleophilic (e.g., 3-fluoro-2-methylaniline) or electrophilic starting materials can interfere with your reaction stoichiometry or lead to unwanted side products.

  • Solvent Residues: Trace amounts of certain solvents can poison catalysts or alter the polarity of the reaction medium, thereby affecting reaction rates and outcomes.

Q3: I'm observing unexpected peaks in my HPLC/GC-MS analysis of the final product. How can I confirm if they originate from the starting material?

A3: It is crucial to analyze your batch of this compound before use. A simple analytical run (using the methods detailed in Part 2) of the starting material will provide a baseline impurity profile. If the unexpected peaks in your product analysis match the retention times and/or mass spectra of the impurities in the starting material, you have strong evidence of their origin.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to impurities in this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting impurity-related issues.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis of Starting Material cluster_remediation Remediation Problem Unexpected Experimental Outcome (e.g., low yield, side products) Analyze_SM Analyze this compound (HPLC, GC-MS, NMR) Problem->Analyze_SM Hypothesize Impurity Issue Impurity_Detected Impurity Detected? Analyze_SM->Impurity_Detected Purify Purify Starting Material (e.g., Recrystallization) Impurity_Detected->Purify Yes Proceed Proceed with Reaction Impurity_Detected->Proceed No Reanalyze Re-analyze Purified Material Purify->Reanalyze Reanalyze->Proceed

Caption: Troubleshooting workflow for impurity issues.

Step 1: Analytical Characterization of Commercial this compound

Before utilizing a new batch of this compound, it is best practice to perform your own analytical characterization.

HPLC is an excellent method for separating and quantifying isomeric impurities.

Instrumentation and Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of your this compound in acetonitrile.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Interpretation:

  • The main peak should correspond to this compound.

  • Minor peaks with similar retention times are likely isomeric impurities. Their relative area percentage can be used to estimate their concentration.

GC-MS is highly sensitive for detecting volatile impurities and can also be used for isomer analysis after derivatization.

Instrumentation and Conditions:

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Electron Ionization (EI)
Scan Range 50-350 m/z

Sample Preparation (with derivatization for isomeric analysis):

  • To 1 mg of this compound, add 1 mL of 10% BF₃ in methanol.

  • Heat the mixture at 60 °C for 30 minutes to form the methyl ester.

  • Cool, and extract the methyl ester into 1 mL of hexane.

  • Inject 1 µL of the hexane layer into the GC-MS.

Interpretation:

  • Analyze the mass spectrum of each peak to identify the compounds. The methyl esters of the isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.

  • Early eluting peaks may correspond to residual solvents.

Step 2: Purification of this compound

If unacceptable levels of impurities are detected, purification is necessary. Recrystallization is an effective method for purifying solid organic compounds like this compound.[4][5][6][7]

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.

Procedure:

  • Dissolve the impure this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once crystal growth appears complete, cool the flask in an ice bath for 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Post-Purification Analysis:

  • Re-run the HPLC and/or GC-MS analysis to confirm the removal of impurities.

  • Determine the melting point of the purified product. A sharp melting point close to the literature value (158-160 °C) is indicative of high purity.[8]

References

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • MDPI. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Preventing Decomposition of 3-Fluoro-2-methylbenzoic Acid in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block.[1][2][3][4] While its unique substitution pattern is valuable for creating complex molecular architectures, particularly for APIs and liquid crystals, it also presents stability challenges.[1][3] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate decomposition and maximize your reaction success.

Understanding the Instability: Core Principles

This compound, like many substituted benzoic acids, is susceptible to decomposition under certain thermal and chemical conditions. The primary pathway of concern is decarboxylation , the loss of carbon dioxide (CO2) from the carboxylic acid moiety.

Several factors can promote this undesirable reaction:

  • Elevated Temperatures: Benzoic acid and its derivatives show increased degradation and decarboxylation at higher temperatures.[5] While benzoic acid itself is stable up to 300°C, derivatives can degrade at temperatures as low as 150-200°C.[5]

  • Strong Bases: The presence of strong N-bases can facilitate decarboxylation, with the reaction rate depending on the base's pKa.[6]

  • Photochemical Conditions: Although more relevant for specific fluorodecarboxylation reactions, UV or visible light in the presence of copper catalysts can induce decarboxylation to form an aryl radical.[7][8] While not a typical condition for most synthetic transformations, it highlights the inherent reactivity of the carboxyl group.

Understanding these triggers is the first step toward designing robust reaction protocols.

Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with this compound.

Q1: What is the most common reason for low yields in my amide coupling reactions?

A: The most frequent causes are excessive heat and suboptimal activation. Many standard amide coupling protocols call for heating, which can accelerate the decomposition of this compound. Furthermore, the choice of coupling reagent and the order of addition are critical. A side-reaction can occur where the amine reacts directly with the coupling reagent, forming a guanidinium byproduct and consuming your reagents.

Q2: My reaction mixture is turning dark brown, but my starting materials are off-white. What's happening?

A: A dark coloration often indicates the formation of decomposition byproducts. This can result from thermal degradation or side reactions involving the activated carboxylic acid intermediate. It is crucial to monitor the reaction by TLC or HPLC to correlate the color change with the consumption of starting material and the appearance of new, often polar, impurities.

Q3: How do I choose the right solvent to minimize decomposition?

A: The ideal solvent should fully dissolve your starting materials at the desired reaction temperature without requiring excessive heat. For amide couplings, polar aprotic solvents like DMF and NMP are common but can be problematic.[9] Consider greener alternatives or solvent systems that work efficiently at room temperature. For many modern coupling reactions, acetonitrile (MeCN) is an effective solvent that can be used at room temperature.[10]

Q4: Can I convert this compound to its acid chloride?

A: Yes, but caution is required. Standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used, but the reaction should be performed at low to moderate temperatures to prevent decarboxylation and other side reactions. The resulting acid chloride is often more reactive and potentially less stable than the parent carboxylic acid and should typically be used immediately in the next step.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common experimental failures.

Problem: Low Yield and/or Multiple Byproducts in Amide Coupling Reactions

Amide bond formation is a primary application for this molecule, but it is also a common point of failure.

Logical Troubleshooting Workflow

G cluster_0 Problem: Low Yield / Impurities cluster_1 Investigation cluster_2 Solutions start Reaction Failure check_temp Was Reaction Heated? start->check_temp check_reagents Which Coupling Reagents Used? check_temp->check_reagents No sol_temp Run at Room Temp Use milder activation check_temp->sol_temp Yes sol_reagents Use Carbodiimide + Additive or Phosphonium/Uronium Salts check_reagents->sol_reagents Standard sol_order Pre-activate Acid Before Amine Addition sol_reagents->sol_order

Caption: Troubleshooting workflow for amide coupling failures.

Possible Cause A: Thermal Decomposition

As established, elevated temperatures can promote decarboxylation.[5]

Solution:

  • Lower the Temperature: Whenever possible, run reactions at room temperature (20-25°C).

  • Use Efficient Activation: Employ a coupling reagent system that is highly efficient at ambient temperature, avoiding the need for heat.

Possible Cause B: Inappropriate Coupling Reagent or Conditions

The choice of coupling reagent is paramount. Reagents like Dicyclohexylcarbodiimide (DCC) can be effective but often require additives to suppress side reactions and epimerization in chiral substrates.

Solution:

  • Select a Modern Coupling Reagent: Uronium/aminium or phosphonium-based reagents are often more efficient and lead to fewer side reactions.

  • Control Stoichiometry and Order of Addition: A common mistake is to mix the carboxylic acid, amine, and coupling reagent all at once. This can lead to the deactivation of the coupling reagent by the amine. The best practice is to "pre-activate" the carboxylic acid with the coupling reagent before adding the amine.

Recommended Coupling Agents for this compound
Reagent ClassExamplesAdditive (if needed)Key Advantages
Carbodiimides EDC, DCCHOBt, OxymaCost-effective, well-established.[9]
Uronium/Aminium HATU, HBTU, COMUBase (e.g., DIPEA)High reactivity, low side reactions, fast.[9]
Phosphonium PyBOP, PyAOPBase (e.g., DIPEA)Excellent for hindered couplings.
Other SO₂F₂ / BaseNoneNovel method for room temperature coupling.[10]

Validated Experimental Protocol: Room Temperature Amidation

This protocol minimizes thermal stress on this compound by using a modern coupling reagent at ambient temperature.

Objective: To synthesize N-benzyl-3-fluoro-2-methylbenzamide with high yield and purity.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous MeCN.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-Activation Step: Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the activated ester intermediate. Causality Note: This pre-activation step is critical. It ensures the carboxylic acid is fully converted to the active species before the nucleophilic amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.

Analytical Methods for Decomposition Monitoring

Proactive monitoring is key to successful process development.

Method 1: HPLC-UV for Reaction Monitoring
  • Purpose: To quantify the consumption of starting material and the formation of the desired product and any non-volatile byproducts.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detector set to a wavelength where both starting material and product have strong absorbance (e.g., 254 nm).

  • Interpretation: A clean chromatogram with two major peaks (starting material and product) indicates a successful reaction. The appearance of multiple other peaks, especially if they grow over time at the expense of the product, signals decomposition.

Method 2: ¹⁹F NMR Spectroscopy
  • Purpose: To specifically track the fate of the fluorine atom.

  • Procedure: A small aliquot of the reaction mixture can be analyzed directly.

  • Interpretation: The starting material will have a characteristic ¹⁹F NMR signal. The appearance of new signals in the ¹⁹F spectrum is a definitive indicator of side reactions involving the fluorinated ring. Simple defluorination would result in the appearance of a fluoride ion signal, though this is less common than decarboxylation.

Summary and Best Practices

To prevent the decomposition of this compound:

  • Avoid Unnecessary Heat: Prioritize room temperature protocols.

  • Choose Modern Reagents: Utilize efficient coupling reagents like HATU or COMU that work well under mild conditions.[9]

  • Control the Order of Addition: Always pre-activate the carboxylic acid before introducing the amine.

  • Use an Inert Atmosphere: For sensitive reactions, working under nitrogen or argon can prevent oxidative side reactions.

  • Monitor Your Reactions: Employ analytical techniques like HPLC to track reaction progress and detect issues early.

By implementing these strategies, you can harness the full synthetic potential of this compound while ensuring the integrity and reproducibility of your experimental results.

References

  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. Wiley Online Library. Available from: [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. Available from: [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications (RSC Publishing). Available from: [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. ResearchGate. Available from: [Link]

  • Direct decarboxylative>18>F-fluorination of benzoic acids using visible light catalysis. Vrije Universiteit Amsterdam. Available from: [Link]

  • 3-Fluoro-5-methylbenzoic acid Properties vs Temperature. Chemcasts. Available from: [Link]

  • This compound. Oakwood Chemical. Available from: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available from: [Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Medium. Available from: [Link]

  • The Versatility of this compound in Organic Synthesis and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • This compound. Chemdad. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available from: [Link]

  • 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379. PubChem. Available from: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Available from: [Link]

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Technical Support Center: Optimizing Catalyst Selection for Reactions of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the catalytic challenges presented by 3-Fluoro-2-methylbenzoic acid. This sterically hindered and electronically modulated substrate is a valuable building block in pharmaceutical and materials science, yet its unique structure demands carefully considered catalytic strategies. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction: Understanding the Substrate's Challenges

This compound presents a dual challenge for catalysis:

  • Steric Hindrance: The ortho-methyl group significantly obstructs access to the carboxylic acid and the C1 position of the aromatic ring. In cross-coupling reactions, this bulk can impede critical steps like oxidative addition and reductive elimination.[1][2] For amidation or esterification, it hinders the approach of nucleophiles to the carbonyl carbon.[3][4]

  • Electronic Effects: The fluorine atom at the C3 position is strongly electron-withdrawing, influencing the electron density of the aromatic ring and the acidity of the carboxylic acid proton. This can alter the reactivity of the substrate in palladium-catalyzed cycles and acid-base mediated reactions.

This guide is structured to address the most common transformations involving this substrate: Palladium-Catalyzed Cross-Coupling and Direct Amidation/Esterification, followed by a general troubleshooting section.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for building molecular complexity. However, the steric hindrance of this compound (or its derivatives) makes catalyst selection paramount.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an aryl halide derived from this compound is giving low to no yield. What is the likely cause?

A: The primary culprit is almost certainly the failure of one or more steps in the catalytic cycle due to steric hindrance. The ortho-methyl group makes both the initial oxidative addition of the Pd(0) catalyst to the aryl halide and the final reductive elimination from the diarylpalladium(II) intermediate kinetically challenging.[1][2] Standard catalysts like Pd(PPh₃)₄ often fail because the triphenylphosphine ligand is not sufficiently bulky or electron-donating to overcome these hurdles.[5][6]

Solution: You must employ a catalyst system specifically designed for hindered substrates. This involves two key components:

  • A Bulky, Electron-Rich Ligand: These ligands stabilize the catalytically active monoligated Pd(0) species, accelerate the slow oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[7][8]

  • An Efficient Palladium Precatalyst: Modern precatalysts ensure the clean and quantitative generation of the active Pd(0) species, which is crucial when working with challenging substrates.[9][10]

The workflow below illustrates the decision-making process for catalyst selection.

cluster_start Catalyst Selection Workflow for Hindered Substrates Start Start: Low Yield in Suzuki Coupling CheckLigand Is your ligand a bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos, RuPhos)? Start->CheckLigand CheckPdSource Are you using a modern precatalyst (e.g., G3 or G4)? CheckLigand->CheckPdSource Yes SelectLigand Action: Switch to a Buchwald-type ligand. Start with SPhos or XPhos. CheckLigand->SelectLigand No SelectPdSource Action: Use a G3 or G4 precatalyst for reliable Pd(0) generation. CheckPdSource->SelectPdSource No OptimizeBase Next Step: Optimize Base & Solvent. Use a non-coordinating base like K3PO4. CheckPdSource->OptimizeBase Yes SelectLigand->CheckPdSource SelectPdSource->OptimizeBase Troubleshoot Still failing? Consider Decarboxylative Coupling. OptimizeBase->Troubleshoot

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

Q2: Which specific ligands and precatalysts are recommended for coupling partners with 3-fluoro-2-methylphenyl derivatives?

A: For sterically demanding couplings, the Buchwald biarylphosphine ligands are the authoritative standard.[1] The choice of palladium precatalyst is also critical for ensuring efficient generation of the active catalyst.[9][10]

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G3These are air- and moisture-stable precatalysts that provide rapid, clean generation of the active L-Pd(0) species in solution, minimizing side reactions and catalyst decomposition.[9]
Primary Ligand Screen SPhos, XPhosSPhos: Often provides excellent reactivity for a broad range of substrates. XPhos: Its larger steric profile can be beneficial for particularly challenging reductive elimination steps.[1]
Secondary Ligand Screen RuPhos, BrettPhosIf the primary screen fails, these ligands offer different steric and electronic profiles that may be more suitable for your specific substrate combination.
Base K₃PO₄, Cs₂CO₃These are strong, non-coordinating bases that are effective in Suzuki couplings without causing significant boronic acid decomposition.[1][11]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are standard for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base.[5]

Q3: Can I use the carboxylic acid directly in a cross-coupling reaction without converting it to a halide?

A: Yes, this is possible via decarboxylative cross-coupling . This powerful strategy uses the carboxylic acid itself as a leaving group, eliminating the need for pre-functionalization steps.[12] For a substrate like this compound, this can be an elegant and atom-economical approach.

The reaction is typically catalyzed by Palladium in concert with a silver (Ag) or copper (Cu) co-catalyst or reagent, which facilitates the decarboxylation step to form an organometallic intermediate that then enters the Pd catalytic cycle.[13][14]

Key Considerations for Decarboxylative Coupling:

  • Catalyst System: Often requires Pd(II) sources like Pd(OAc)₂ or Pd(TFA)₂ and a stoichiometric oxidant/promoter like Ag₂CO₃.[13]

  • Reaction Conditions: These reactions often require higher temperatures (e.g., >120 °C) to promote decarboxylation.[14]

  • Side Reactions: A common side reaction is protodecarboxylation, where the aryl carboxylic acid is simply converted to the corresponding arene (1-fluoro-2-methylbenzene). Careful optimization of the oxidant and reaction conditions is necessary to minimize this pathway.[15]

Part 2: Direct Amidation and Esterification

Forming an amide or ester bond directly from a carboxylic acid and an amine/alcohol is highly desirable but challenging due to the formation of a non-reactive ammonium carboxylate salt.[16][17] The steric hindrance of this compound exacerbates this issue.

Frequently Asked Questions (FAQs)

Q1: I am trying to form an amide from this compound and a secondary amine, but the reaction requires very high temperatures (>160 °C) and gives a poor yield. How can I improve this?

A: The high temperature is required to overcome the energy barrier of the stable ammonium salt intermediate and drive off water.[16] This approach is often low-yielding and incompatible with sensitive functional groups. The modern, authoritative solution is to use a catalyst to activate the carboxylic acid under milder conditions.

Catalytic Amidation Strategies:

MethodCatalyst/ReagentMechanism of ActionPros & Cons
Boronic Acid Catalysis Arylboronic acids, e.g., 2-iodophenylboronic acidForms a reactive acylborate intermediate with the carboxylic acid, which is readily attacked by the amine. Water is typically removed with molecular sieves.[18][19]Pros: Mild conditions (often room temp), good functional group tolerance. Cons: Requires anhydrous conditions and stoichiometric dehydrating agents.
Transition Metal Catalysis Ti(OⁱPr)₄, ZrCl₄Lewis acidic metals coordinate to the carbonyl oxygen, activating it for nucleophilic attack by the amine.[20]Pros: Can be effective for some substrates. Cons: May require elevated temperatures and have limited substrate scope.
Carbodiimide Activation DCC, EDC + HOBtThese are stoichiometric activating agents, not catalysts. They form a highly reactive O-acylisourea intermediate.[21][22]Pros: Very effective and widely used. Cons: Poor atom economy, generates stoichiometric urea byproduct which can be difficult to remove.

For your specific substrate, boronic acid catalysis is the recommended starting point due to its proven efficacy under mild conditions, which helps avoid thermal side reactions.[19]

cluster_amidation Troubleshooting Low-Yield Amidation Start Start: Low Yield in Direct Amidation CheckMethod Are you using thermal condensation (heat only)? Start->CheckMethod CheckActivation Are you using a stoichiometric activating agent (e.g., HATU, EDC)? CheckMethod->CheckActivation No SuggestCatalysis Action: Switch to a catalytic method. Start with Boronic Acid Catalysis. CheckMethod->SuggestCatalysis Yes CheckActivation->SuggestCatalysis No (No activation) OptimizeStoich Consider byproduct removal issues. Is purification difficult? CheckActivation->OptimizeStoich Yes CheckWater Ensure rigorous water removal. Use activated 4Å molecular sieves. SuggestCatalysis->CheckWater OptimizeStoich->SuggestCatalysis Yes OptimizeStoich->CheckWater No Success Optimized Amide Synthesis CheckWater->Success

Caption: Troubleshooting workflow for direct amidation reactions.

Q2: Fischer esterification of this compound is extremely slow. Are there better methods?

A: Yes. Standard Fischer esterification is an equilibrium-limited process that is notoriously slow for sterically hindered acids.[3] While forcing conditions (high heat, large excess of alcohol, sealed-vessel microwave) can work, they are not always ideal.[4]

Recommended Alternatives for Hindered Esterification:

  • N-Bromosuccinimide (NBS) Catalysis: NBS has been shown to be an efficient, metal-free catalyst for the direct esterification of substituted benzoic acids under mild conditions.[23]

  • Activation via Acyl Chlorides: A classic but highly effective two-step method. First, convert the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, react the acyl chloride with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. This method almost always succeeds where direct esterification fails.

  • UiO-66-NH₂ Catalysis: For methyl esters specifically, this heterogeneous metal-organic framework (MOF) catalyst has demonstrated high efficiency for the esterification of fluorinated benzoic acids.[24]

Part 3: Experimental Protocol

Protocol: Screening Palladium Catalysts for Suzuki-Miyaura Coupling

This protocol describes a parallel screening experiment to identify the optimal ligand for the coupling of (3-fluoro-2-methylphenyl)boronic acid with 4-bromoanisole (as a model aryl halide). It is designed as a self-validating system to compare catalysts under identical conditions.

Materials:

  • Palladium Precatalysts: XPhos Pd G3, SPhos Pd G3, RuPhos Pd G3

  • (3-fluoro-2-methylphenyl)boronic acid

  • 4-bromoanisole

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with screw caps and stir bars

Procedure:

  • Stock Solution Preparation (Inside a Glovebox):

    • Prepare a stock solution of 4-bromoanisole (e.g., 0.5 M in 1,4-dioxane).

    • Prepare a stock solution of the palladium precatalysts (e.g., 0.02 M in 1,4-dioxane).

  • Reaction Setup (Inside a Glovebox):

    • To each of three labeled reaction vials, add K₃PO₄ (1.5 mmol, 3.0 equiv).

    • To each vial, add (3-fluoro-2-methylphenyl)boronic acid (0.75 mmol, 1.5 equiv).

    • Add a magnetic stir bar to each vial.

  • Catalyst Addition (Inside a Glovebox):

    • To Vial 1, add the appropriate volume of the XPhos Pd G3 stock solution (0.01 mmol, 2 mol%).

    • To Vial 2, add the same volume of the SPhos Pd G3 stock solution (0.01 mmol, 2 mol%).

    • To Vial 3, add the same volume of the RuPhos Pd G3 stock solution (0.01 mmol, 2 mol%).

  • Initiation of Reaction:

    • Add the 4-bromoanisole stock solution (1.0 mL, 0.5 mmol, 1.0 equiv) to each vial.

    • Add degassed water (e.g., 0.2 mL) to each vial.

    • Securely cap the vials.

    • Remove the vials from the glovebox and place them in a preheated aluminum heating block set to 80 °C.

  • Monitoring and Analysis:

    • Stir the reactions vigorously for a set time (e.g., 12 hours).

    • After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.

    • Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion and relative yield for each catalyst system. The system that provides the highest conversion to the desired biaryl product is the optimal choice for scale-up.

References

  • Valle, G. D., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (2015). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Royal Society of Chemistry Books. [Link]

  • Green Chemistry For Sustainability. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Green Chemistry For Sustainability. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]

  • RSC Publishing. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Wikipedia. [Link]

  • RSC Publishing. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. [Link]

  • Phys.org. (2015). Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. Phys.org. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). (A) Amidation and esterification of carboxylic acids and (B) comparison... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

  • ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. [Link]

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Technical Support Center: Byproduct Analysis in the Synthesis of Bent-Core Liquid Crystals from 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bent-core liquid crystals utilizing 3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing these fascinating molecules. As a Senior Application Scientist, I aim to provide not just procedural steps, but the underlying chemical rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

The unique structure of this compound, with its ortho-methyl group inducing steric hindrance and a meta-fluoro substituent altering the electronic properties of the aromatic ring, presents specific challenges in achieving high-purity bent-core liquid crystals. This guide will focus on the identification and mitigation of common byproducts encountered during synthesis.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues observed during the synthesis of bent-core liquid crystals from this compound.

Issue 1: Low Yield and Multiple Spots on TLC After Esterification

Question: I've attempted to synthesize the ester precursor by reacting this compound with a substituted phenol (e.g., 4'-alkoxyphenol) using DCC and a catalytic amount of DMAP. My TLC plate shows a significant amount of starting material remaining, and multiple new spots in addition to my desired product. What are the likely byproducts and how can I improve the reaction?

Answer: This is a classic challenge when dealing with sterically hindered carboxylic acids like this compound. The ortho-methyl group physically obstructs the approach of the nucleophile (the phenol), slowing down the desired esterification reaction.[1] This can lead to the prevalence of side reactions.

Potential Byproducts and Their Formation:

  • N-acylurea: This is a very common byproduct in DCC-mediated esterifications, especially with hindered acids.[2][3][4] It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate. Once formed, N-acylurea is often difficult to separate from the desired ester due to similar polarities.

  • Anhydride of this compound: Two molecules of the carboxylic acid can react to form an anhydride. This is more likely if the alcohol is not reactive enough to trap the O-acylisourea intermediate quickly.

  • Unreacted Starting Materials: Due to the steric hindrance, the reaction may simply be incomplete.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DCC/DMAP esterification.

Recommended Actions:

  • Confirm Identities: Use co-spotting on TLC with your starting materials (this compound and the phenol) to identify which spots correspond to unreacted reagents.

  • Optimize Steglich Esterification Conditions:

    • Temperature: While Steglich esterifications are often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for hindered substrates without promoting significant byproduct formation.[2]

    • Solvent: Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Reagent Purity: Use fresh, high-purity DCC and DMAP.

  • Purification Strategy:

    • The main byproduct of DCC, N,N'-dicyclohexylurea (DCU), is mostly insoluble in many organic solvents and can be removed by filtration.[2][5]

    • To remove unreacted acidic starting material and DMAP, perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a wash with dilute acid (e.g., 1M HCl).[5]

    • The N-acylurea byproduct is notoriously difficult to remove. Careful column chromatography is often required.

Experimental Protocol: Optimized Steglich Esterification of this compound

  • Dissolve this compound (1 equivalent) and the substituted phenol (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to precipitate the DCU byproduct.

  • Filter the mixture through a pad of celite to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete Schiff Base Formation and Unidentifiable Impurities

Question: I am reacting my esterified bent-core precursor (containing a formyl group) with an aniline derivative to form the final Schiff base liquid crystal. The reaction appears sluggish, and after workup, I have a mixture of products that are difficult to characterize. What could be the issues?

Answer: Schiff base formation is a condensation reaction that is reversible. Incomplete reactions or the presence of side products can often be attributed to reaction equilibrium, steric effects, or the stability of the reactants and products under the reaction conditions.

Potential Byproducts and Their Formation:

  • Aminal Intermediate: The initial adduct of the aldehyde and aniline is an aminal (or carbinolamine). If the elimination of water to form the imine is not efficient, this intermediate may persist.

  • Side reactions of the aniline: If the aniline has other reactive functional groups, these may undergo side reactions under the catalytic conditions (often acidic).

  • Hydrolysis of the Ester Linkages: If the reaction is carried out under harsh acidic or basic conditions for an extended period, the ester bonds in your bent-core molecule could be susceptible to hydrolysis, leading to a complex mixture of partially hydrolyzed products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Schiff base formation.

Recommended Actions:

  • Drive the Equilibrium: The formation of a Schiff base is a condensation reaction where water is a byproduct. To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent like toluene.

    • Adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Catalyst Optimization: A catalytic amount of a weak acid, such as acetic acid or a few crystals of p-toluenesulfonic acid (p-TSA), is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, too much acid can protonate the aniline, rendering it non-nucleophilic. Experiment with the amount of catalyst used.

  • Purification: Bent-core liquid crystals are often purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Issue 3: Unexpected Decarboxylation

Question: My mass spectrometry analysis of the crude product mixture shows a peak corresponding to the loss of a carboxyl group from my starting material or an intermediate. Is decarboxylation a common side reaction?

Answer: While not the most common side reaction under typical esterification or Schiff base formation conditions, decarboxylation of benzoic acids can occur, particularly under harsh thermal or radical conditions.[6][7][8][9] The presence of the ortho-methyl group in this compound can, in some cases, facilitate decarboxylation.[7]

Potential Causes for Decarboxylation:

  • High Reaction Temperatures: If your esterification or subsequent reactions are performed at very high temperatures for prolonged periods, thermal decarboxylation can become a competing pathway.

  • Presence of Radical Initiators: Trace metal impurities or exposure to light could potentially initiate a radical-mediated decarboxylation.[6][8]

Preventative Measures:

  • Use Milder Reaction Conditions: Employ methods like the Steglich esterification that proceed at or near room temperature.[10]

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions that could lead to radical formation.

  • Purify Starting Materials: Ensure your starting materials and solvents are free from metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts I should be looking for in the synthesis of bent-core liquid crystals from this compound?

A1: Based on the common synthetic routes involving esterification and Schiff base formation, the most probable byproducts are summarized in the table below:

Reaction StepCommon ByproductsReason for Formation
Esterification (DCC/DMAP) N-acylureaIntramolecular rearrangement of the O-acylisourea intermediate, especially with sterically hindered acids.[4]
Anhydride of starting acidSelf-condensation of the carboxylic acid if the nucleophile is not reactive enough.
Unreacted starting materialsIncomplete reaction due to steric hindrance from the ortho-methyl group.[1]
Schiff Base Formation Unreacted aldehyde/anilineIncomplete reaction due to equilibrium.
Aminal intermediateIncomplete elimination of water.
General Decarboxylated speciesCan occur under high temperatures or radical conditions.[9]

Q2: How can I definitively identify an unknown byproduct?

A2: A combination of analytical techniques is essential for unambiguous identification:

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which is a crucial first step. High-resolution mass spectrometry (HRMS) can give the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure and connectivity of the atoms in the byproduct. For fluorinated compounds, ¹⁹F NMR is also highly informative.

  • Infrared (IR) Spectroscopy: Can help identify the functional groups present in the byproduct (e.g., C=O stretch for an anhydride, N-H stretch for an amide).

  • Isolation: For full characterization, the byproduct should be isolated in pure form, typically by column chromatography or preparative HPLC.

Q3: Can the fluorine atom on the benzoic acid ring participate in side reactions?

A3: The carbon-fluorine bond is generally very strong and unreactive under the standard conditions used for esterification and Schiff base formation. The primary influence of the fluorine atom is electronic; its electron-withdrawing nature increases the acidity of the carboxylic acid and can influence the reactivity of the aromatic ring in other, more forcing, reactions.[11] Nucleophilic aromatic substitution of the fluorine is highly unlikely under these conditions.

Q4: My final bent-core liquid crystal shows broad phase transitions in DSC analysis. Could this be due to byproducts?

A4: Yes, absolutely. The presence of impurities, even in small amounts, can significantly disrupt the long-range molecular ordering required for the formation of well-defined liquid crystalline phases. This often manifests as broadened and depressed phase transition temperatures in Differential Scanning Calorimetry (DSC) thermograms. Rigorous purification of the final product is critical to obtaining sharp and reproducible phase transitions.

References

  • A solvent-reagent selection guide for Steglich-type esterific
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Benchchem.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013-12-10).
  • Decarboxylative Hydroxylation of Benzoic Acids. (2020). PMC, NIH.
  • The Role of Fluorin
  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. (2025-08-05).
  • meta-Substituted benzoic acid systems. (For X = H, X = H, CH 3 , OCH 3...
  • Converting benzoic acid into meta-fluorobenzoic acid. (2016-07-15). Chemistry Stack Exchange.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06-02). RSC Publishing.
  • Steglich Esterific
  • Electrophilic aromatic substitution: meta directors. (2018-05-02). YouTube.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020-10-23). NIH.
  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing.
  • Ortho effect. Wikipedia.
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  • This compound | CAS 699-90-1. Ossila.
  • 3-Fluoro-4-methylbenzoic acid. (2004).
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  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06-02). RSC Publishing.
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025-08-06).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06-02). RSC Publishing.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015-12-03).
  • Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. (2011).
  • Bent-core liquid crystals with a 2-substituted 3-hydroxybenzoic acid central core. (2017-01-04). Figshare.
  • Lateral fluoro-substitution and chiral effects on supramolecular liquid crystals containing rod-like and H-bonded bent-core mesogens. RSC Publishing.
  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024-06-30).
  • Liquid Crystal: Design, Behavior and Substituent Effects of 4-Ring Bent-Core Mesogens.
  • The Nematic Phases of Bent-Core Liquid Crystals. (2014). PubMed.
  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2014-12-16).
  • Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (2006).
  • Extraordinary properties of nematic phases of bent-core liquid crystals.
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • This compound. MySkinRecipes.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021-01-30). Biointerface Research in Applied Chemistry.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2023). MDPI.
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Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for handling the synthetic challenges posed by 3-Fluoro-2-methylbenzoic acid, a key building block in pharmaceuticals and materials science.[1] The substitution pattern of this molecule—specifically the methyl group at the ortho-position to the carboxylic acid—introduces significant steric hindrance, which can impede common transformations such as esterification and amidation. This guide will equip you with the knowledge and protocols to overcome these challenges.

Understanding the Challenge: The "Ortho Effect" in this compound

The primary obstacle in reactions involving this compound is steric hindrance. The ortho-methyl group physically obstructs the approach of nucleophiles to the carbonyl carbon of the carboxylic acid. This phenomenon, often referred to as the "ortho effect," also forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and increases the acidity of the carboxylic acid compared to its meta and para isomers. While this increased acidity can be beneficial in some contexts, the steric bulk is the dominant factor that complicates standard synthetic procedures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Low or No Yield in Esterification Reactions

Q: I am attempting to synthesize a methyl ester of this compound using a standard Fischer esterification (methanol with a strong acid catalyst like H₂SO₄), but I am observing very low conversion even after prolonged heating. What is happening and how can I resolve this?

A: Your experience is a classic case of steric hindrance preventing the nucleophilic attack of methanol on the protonated carbonyl group. The bulky ortho-methyl group effectively shields the reaction center. Standard Fischer esterification is often inefficient for such sterically hindered acids.

Recommended Solutions:

  • Switch to a More Powerful Esterification Protocol: The Yamaguchi Esterification. This method is particularly effective for sterically hindered substrates as it proceeds via a highly reactive mixed anhydride intermediate. The Yamaguchi esterification is a robust choice for creating esters from hindered carboxylic acids and can be applied to a wide range of alcohols.[2][3][4]

    • Mechanism Insight: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then selectively attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acyl-pyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester.[3][4]

    Experimental Protocol: Yamaguchi Esterification of this compound

    Materials:

    • This compound (1.0 eq)

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • The desired alcohol (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (2.0 eq)

    • Anhydrous Toluene

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and anhydrous toluene.

    • Add triethylamine and stir the solution at room temperature for 10 minutes.

    • Slowly add the 2,4,6-trichlorobenzoyl chloride and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

    • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Consider the Mitsunobu Reaction for Precious Alcohols. If your alcohol is sensitive or valuable, the Mitsunobu reaction is an excellent alternative. It proceeds under mild, neutral conditions and is known for its reliability with a broad range of nucleophiles, including carboxylic acids.[5][6][7] The reaction typically leads to an inversion of stereochemistry if the alcohol is chiral.[6]

    • Mechanism Insight: Triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) form a betaine intermediate.[5] This intermediate activates the alcohol, making it a good leaving group. The carboxylate of this compound then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[5][6]

Issue 2: Failed Amide Coupling Reactions

Q: I am trying to form an amide by reacting this compound with a primary amine using a standard carbodiimide coupler like DCC or EDC, but the reaction is sluggish and gives a poor yield. How can I improve this?

A: Similar to esterification, direct amide bond formation is hampered by the steric hindrance around the carboxylic acid. Standard carbodiimide coupling agents may not be potent enough to activate the acid efficiently in the presence of such steric bulk.

Recommended Solution: Utilize a Uronium-Based Coupling Reagent like HATU.

Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids and are well-suited for this challenge.

  • Mechanism Insight: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylate of this compound attacks HATU to form a highly reactive OAt-active ester.[8] This active ester is then readily susceptible to nucleophilic attack by the amine to form the desired amide bond, with the byproducts being water-soluble and easily removed during workup.

Experimental Protocol: HATU-Mediated Amidation of this compound

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • The desired primary or secondary amine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activation step is crucial.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Data Summary: Comparison of Coupling Reagents for Hindered Amide Formation

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
DCC/EDC DCM or DMF, RTInexpensiveLow yields with hindered substrates; DCU byproduct can be difficult to remove.
HATU/HBTU DMF, DIPEA, RTHigh yields, fast reactions, suitable for hindered substrates.More expensive than carbodiimides.
Acyl Chloride Thionyl chloride or oxalyl chloride, then amineHighly reactive intermediateHarsh conditions may not be suitable for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: Can I use an acyl chloride of this compound for esterification or amidation?

A: Yes, converting the carboxylic acid to the more reactive acyl chloride is a viable strategy. You can use reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The resulting acyl chloride will be much more susceptible to nucleophilic attack. However, these reagents are harsh and may not be compatible with other sensitive functional groups in your molecule. The one-pot amidation or esterification methods described above are generally milder.

Q2: I need to perform a Suzuki coupling with a derivative of this compound. Does the steric hindrance affect this reaction?

A: Yes, steric hindrance can influence Suzuki-Miyaura coupling reactions.[9] If you are using an aryl halide derivative of this compound (e.g., an ester or amide of 3-fluoro-2-methyl-5-bromobenzoic acid), the ortho-substituents can hinder the oxidative addition step and the subsequent reductive elimination in the catalytic cycle.

To mitigate this, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically hindered and more reactive.

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with the appropriate ligand are commonly used.[10]

  • Base and Solvent: A variety of bases can be used, with K₂CO₃, K₃PO₄, or Cs₂CO₃ being common choices. The solvent system is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

Q3: Are there any other functional groups I should be concerned about on this compound?

A: The primary reactive sites are the carboxylic acid and the aromatic ring. The fluorine atom is generally stable but can influence the electronic properties of the ring, making it more electron-deficient. This can affect the regioselectivity of electrophilic aromatic substitution reactions, should you plan any.

Visualizing the Solutions

Diagram 1: The Challenge of Steric Hindrance

Caption: Steric hindrance from the ortho-methyl group shields the carbonyl carbon.

Diagram 2: Yamaguchi Esterification Workflow

Yamaguchi_Workflow A 1. This compound + Et3N B 2. Add Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) A->B C 3. Formation of Mixed Anhydride B->C D 4. Add Alcohol + DMAP C->D E 5. Formation of Acyl-Pyridinium Intermediate D->E DMAP attacks less hindered carbonyl F 6. Nucleophilic Attack by Alcohol E->F G 7. Ester Product F->G

Caption: Key steps in the Yamaguchi esterification for hindered acids.

Diagram 3: HATU Amide Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH HATU HATU Acid->HATU + DIPEA Active_Ester OAt-Active Ester HATU->Active_Ester Amine R'-NH2 Active_Ester->Amine Amide Amide Product Amine->Amide

Caption: HATU-mediated activation and subsequent amidation pathway.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved January 7, 2026, from [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (HATU). Retrieved January 7, 2026, from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved January 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (HATU). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Fluoro-2-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges or have questions regarding the experimental use of this versatile building block. The unique substitution pattern of this molecule—an activating carboxylic acid, an electron-withdrawing fluorine, and a sterically influential ortho-methyl group—presents specific reactivity challenges where solvent choice is paramount for success. This guide provides troubleshooting FAQs and detailed protocols to help you navigate these complexities.

Section 1: Foundational Solvent Effects on Physical Properties

The choice of solvent begins before the reaction starts. The physical behavior of your starting material, primarily its solubility and acidic character, is profoundly influenced by the solvent medium. Understanding these foundational effects is the first step in troubleshooting and optimizing your reaction.

FAQ 1.1: How does solvent choice impact the solubility of this compound?

Answer: The solubility of this compound is dictated by the principle of "like dissolves like." As a moderately polar molecule with both a hydrogen-bond-donating carboxylic acid group and a lipophilic aromatic ring, its solubility varies significantly across different solvent classes.

In apolar or weakly polar aprotic solvents (e.g., Toluene, Dichloromethane), the molecule tends to self-associate, forming hydrogen-bonded dimers.[1] This can limit solubility. In polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) and polar protic solvents (e.g., Ethanol, Methanol), the solvent molecules can effectively solvate the carboxylic acid group, disrupting these dimers and leading to higher solubility.[2][3]

For practical applications, this means that for reactions requiring high concentrations, polar solvents are generally preferred. However, high solubility does not always equate to optimal reactivity, as the solvent can also interact with reagents and intermediates.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents at Room Temperature

Solvent ClassExample SolventsQualitative SolubilityRationale & Experimental Notes
Polar Protic Methanol, EthanolHighExcellent solvation of the carboxylic acid via hydrogen bonding. Often used in esterification reactions where the alcohol is also a reagent.[2][4]
Polar Aprotic DMF, DMSO, AcetonitrileHigh to ModerateStrong dipole-dipole interactions solvate the molecule effectively. Be aware that basic impurities in DMF can deprotonate the acid.
Ethers THF, 1,4-DioxaneModerateCan act as hydrogen bond acceptors, leading to moderate solubility.[1] THF is a common choice for amide couplings.
Chlorinated Dichloromethane (DCM)Low to ModerateOften sufficient for reactions run at moderate concentrations. A common solvent for setting up amide couplings before adding reagents.[1]
Aromatic TolueneLowPrimarily van der Waals interactions; solubility is limited but increases with temperature. Useful for reactions where water removal via azeotrope is desired.[2]
Apolar Aliphatic Hexanes, HeptaneVery LowGenerally unsuitable as a primary reaction solvent but commonly used as an anti-solvent for recrystallization or in chromatography eluents.[2]
FAQ 1.2: How does the solvent affect the acidity (pKa) of this compound?

Answer: The intrinsic acidity of this compound is enhanced by the electron-withdrawing inductive effect of the fluorine atom.[5][6] However, the effective acidity, or pKa, is highly dependent on the solvent. Solvents that can stabilize the resulting carboxylate anion (the conjugate base) will increase the acidity (lower the pKa).

Water and other polar protic solvents are highly effective at stabilizing the negatively charged carboxylate through hydrogen bonding, establishing a baseline pKa. In polar aprotic solvents like DMSO or DMF, the stabilization of the anion is also strong, often leading to significant pKa shifts compared to water.[7] This is crucial in reactions involving deprotonation, as the choice of solvent can determine the feasibility of using a particular base. For instance, a weak base that is ineffective in toluene might be sufficient in DMSO. The "ortho effect" from the 2-methyl group can also play a role by sterically influencing the solvation of the carboxylate anion, often leading to increased acidity compared to its meta and para isomers.[8]

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is one of the most common reactions performed with carboxylic acids. However, the reactivity of this compound can be modulated by its electronic and steric properties, making solvent choice critical for success.

Q&A 2.1: My EDC/HOBt amide coupling is slow or stalling. Could the solvent be the problem?

Answer: Yes, absolutely. If your amide coupling is performing poorly, the solvent is a primary suspect. Here’s a breakdown of common issues:

  • Poor Solubility of Reagents: If the benzoic acid, amine, or coupling agents (EDC, HOBt) are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates. Ensure you are using a solvent that adequately dissolves all components. A combination like DCM or THF is often a good starting point, but for poorly soluble amines, switching to DMF may be necessary.[9]

  • Solvent Interference: While polar aprotic solvents like DMF and NMP are excellent for solubility, they are not inert.[10] Residual amines in lower-quality DMF can compete with your desired amine. Furthermore, some coupling reagents can react with these solvents. Water is a critical interferent, as it can hydrolyze the activated acid intermediate, regenerating the starting material.[11] Using anhydrous solvents is highly recommended.

  • Stabilization of Intermediates: The reaction proceeds through an activated O-acylisourea intermediate. Polar aprotic solvents can stabilize this charged intermediate, facilitating the subsequent nucleophilic attack by the amine.[12] In non-polar solvents, the formation and reaction of this intermediate can be slower.

Workflow 2.1: Troubleshooting Amide Coupling Reactions

This workflow helps diagnose common issues in amide bond formation.

G start Low Yield / Incomplete Reaction solubility Are all reagents fully dissolved? start->solubility solvent_type What is the solvent polarity? start->solvent_type side_products Are side products observed? start->side_products workup Is product lost during workup? start->workup sol_no No solubility->sol_no Check sol_yes Yes pol_nonpolar Non-polar (e.g., Toluene, DCM) solvent_type->pol_nonpolar pol_polar Polar Aprotic (e.g., DMF, ACN) solvent_type->pol_polar side_yes Yes side_products->side_yes Check side_no No workup_yes Yes workup->workup_yes Check workup_no No change_solv Switch to a more polar solvent (e.g., THF, ACN, DMF). Consider gentle heating. sol_no->change_solv Action end Reaction Optimized change_solv->end nonpolar_action Switch to polar aprotic solvent to stabilize intermediates. pol_nonpolar->nonpolar_action Try polar_action Ensure solvent is anhydrous and high purity. Consider alternative (e.g., 2-MeTHF). pol_polar->polar_action Check nonpolar_action->end polar_action->end check_additive Is an additive (HOBt, Oxyma) being used? Solvent can affect additive efficacy. side_yes->check_additive check_temp Lower reaction temperature. Solvent choice can enable lower temps. side_yes->check_temp check_additive->end check_extraction Does product have solubility in aqueous phase? Adjust pH, use different extraction solvent (e.g., EtOAc). workup_yes->check_extraction check_extraction->end

Caption: A troubleshooting workflow for common amide coupling issues.

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

This protocol describes the synthesis of N-benzyl-3-fluoro-2-methylbenzamide as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Solvent Addition: Add anhydrous DCM (or THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the benzoic acid. Stir until all solids are dissolved.

    • Scientist's Note: DCM is a good first choice. If solubility is an issue, THF is a more polar alternative that is still relatively easy to remove under vacuum.

  • Amine & Base Addition: Add the benzylamine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Activation: Cool the mixture to 0 °C in an ice bath. Once cooled, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

    • Scientist's Note: Cooling is crucial to control the reaction rate and minimize side reactions, such as the formation of N-acylurea byproduct.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting benzoic acid.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acid and base washes remove unreacted starting materials and coupling reagents. Ensure the final pH of the aqueous layer after the NaHCO₃ wash is basic.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Section 3: Troubleshooting Esterification Reactions

Esterification is another fundamental transformation. The choice of method—and therefore solvent—depends heavily on the nature of the alcohol.

Q&A 3.1: What are the best solvents for a simple Fischer esterification of this compound with methanol or ethanol?

Answer: For Fischer esterification with simple, unhindered alcohols like methanol or ethanol, the alcohol itself should be used as the solvent in large excess.[13] This serves two purposes based on Le Chatelier's principle:

  • Drives Equilibrium: Using a large excess of the alcohol reactant pushes the reaction equilibrium towards the ester product.[13]

  • Solubilizes Reagents: The alcohol effectively dissolves the benzoic acid and the acid catalyst (typically conc. H₂SO₄ or HCl).

The reaction is typically heated to reflux to increase the rate. No other co-solvent is generally necessary or desirable, as it would dilute the reactants and slow the reaction.[14][15][16]

Q&A 3.2: My esterification is failing with a bulky secondary alcohol. The Fischer method isn't working. What solvent and conditions should I try?

Answer: Fischer esterification is often ineffective for sterically hindered alcohols due to the slow rate of nucleophilic attack. In this case, you must switch to a method that involves activating the carboxylic acid first. This decouples the activation step from the esterification step.

A common strategy is to convert the benzoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with SOCl₂ can often be run neat or in a non-nucleophilic solvent like toluene or DCM. After formation, the excess SOCl₂ is removed under vacuum, and the crude acyl chloride is then dissolved in a non-reactive solvent (like DCM or THF) and reacted with the bulky alcohol, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Using a solvent like toluene for the acyl chloride formation allows for heating to drive the reaction, while using DCM or THF for the subsequent esterification allows for milder conditions that are more tolerant of sensitive functional groups.

Section 4: Advanced Concepts & FAQs
Q&A 4.1: How do solvents impact electrophilic aromatic substitution (EAS) reactions like nitration on the this compound ring?

Answer: The -COOH group is a meta-director and a strong deactivator for EAS, while the -F is an ortho, para-director and a deactivator, and the -CH₃ is an ortho, para-director and an activator.[17] The regiochemical outcome is a complex interplay of these directing effects. The solvent plays a critical role in modulating the reactivity of the electrophile. For nitration (using HNO₃/H₂SO₄), sulfuric acid is both the catalyst and the solvent. In Friedel-Crafts reactions, the choice is more restrictive.[18][19] Polar aprotic solvents like DMF or DMSO cannot be used as they will complex strongly with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive. Less reactive solvents like dichloromethane, 1,2-dichloroethane, or nitrobenzene are typically required.[19]

Q&A 4.2: How do I choose a solvent for the final purification by recrystallization?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[19] For this compound itself (a white solid with a melting point of 158-160 °C), a common procedure involves using toluene.[19][20] For its derivatives (e.g., amides, esters), you will need to screen solvents. A good approach is to use a binary solvent system, such as ethyl acetate/hexanes or DCM/hexanes. You dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble, e.g., ethyl acetate) and then slowly add the "poor" anti-solvent (e.g., hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, will often yield high-purity crystals.

References
  • Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. S. Afr. J. Chem., 77, 47-55. Available from: [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Avdeef, A., et al. (1990). Effects of solvent polarity on the acid dissociation constants of benzoic acids. J Pharm Sci, 79(1), 60-5. Available from: [Link]

  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 12-23. Available from: [Link]

  • Al-Maaiteh, A. M., et al. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Pharmaceutical and Clinical Research, 10(4), 114-121.
  • ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Retrieved from [Link]

  • UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Retrieved from [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Org. Process Res. Dev., 26(2), 166-175. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]

  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Adv., 13, 16712-16724. Available from: [Link]

  • Chemistry LibreTexts. (2023). Acidity of Substituted Benzoic Acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. Retrieved from [Link]

  • YouTube. (2022). Ring substitution reactions of benzoic Acid. Retrieved from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Org. Lett. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Protodecarboxylation of Benzoic Acids under Radical Conditions. Retrieved from [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • NIH. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angew Chem Int Ed Engl, 60(43), 24012-24017. Available from: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy Fuels, 10(3), 717-724. Available from: [Link]

  • UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

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  • PubMed. (2002). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Photochem Photobiol, 75(4), 343-9. Available from: [Link]

  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
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Technical Support Center: Monitoring Reactions with 3-Fluoro-2-methylbenzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-Fluoro-2-methylbenzoic acid. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure reliable and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, cost-effective, and highly versatile separation technique ideal for real-time reaction monitoring.[1][2] For reactions involving this compound, TLC allows for the qualitative assessment of the consumption of the starting material and the formation of products and byproducts.[3][4][5] Its simplicity and speed enable multiple time points to be analyzed quickly, providing immediate feedback on the reaction's progress.

Q2: What are the key physicochemical properties of this compound to consider for TLC analysis?

A2: this compound is a moderately polar compound due to the presence of the carboxylic acid group, which can engage in hydrogen bonding.[6] The fluorine and methyl substituents on the aromatic ring also influence its polarity. When developing a TLC method, it's important to select a mobile phase that provides good separation between the starting material and the expected products, which will likely have different polarities. For instance, in an esterification reaction, the resulting ester will be significantly less polar than the starting carboxylic acid.[2]

Q3: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A3: The selection of the mobile phase is critical for achieving good separation. A common starting point for aromatic carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[3][7] The ratio of these solvents can be adjusted to optimize the separation.[8][9] If the spots remain at the baseline (low Rf), the eluent is not polar enough, and the proportion of the polar solvent should be increased.[7][8] Conversely, if the spots run with the solvent front (high Rf), the eluent is too polar, and the proportion of the non-polar solvent should be increased.[7][8] For carboxylic acids that tend to streak, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape by suppressing the ionization of the carboxylic acid.[8][10][11][12]

Q4: How can I visualize the spots of this compound and its reaction products on the TLC plate?

A4: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[13] The compound will appear as a dark spot against a fluorescent background. For more specific visualization of the carboxylic acid group, or if the product is not UV-active, staining can be used. A highly effective stain for carboxylic acids is bromocresol green, which will reveal acidic compounds as yellow spots on a blue background.[13][14][15][16] Iodine vapor is another general stain that can visualize many organic compounds, often appearing as brown spots.[13][14]

Step-by-Step Experimental Protocol: Monitoring an Esterification Reaction

This protocol outlines the monitoring of the esterification of this compound with ethanol to form ethyl 3-fluoro-2-methylbenzoate.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: 7:3 Hexane:Ethyl Acetate with 1% acetic acid

  • Visualization agents: UV lamp (254 nm), Bromocresol green stain

  • Reaction mixture at various time points (t=0, t=1h, t=2h, etc.)

  • Reference standards: this compound and, if available, the purified product.

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting positions for each sample.

  • Spotting: Using a capillary tube, spot a small amount of the starting material (this compound solution) in the first lane. In the subsequent lanes, spot the reaction mixture at different time points. It is also good practice to "co-spot" the starting material and the reaction mixture in one lane to help with identification.[4]

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.[17] Close the chamber and allow the solvent to ascend the plate.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualization:

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • Subsequently, dip the plate into a jar containing bromocresol green stain or spray the plate with the stain. Acidic compounds will appear as yellow spots.[13][14][16]

  • Interpretation: Compare the spots of the reaction mixture at different time points to the starting material. The disappearance of the starting material spot and the appearance of a new, less polar (higher Rf) product spot indicates the reaction is progressing.

TLC Workflow for Reaction Monitoring

TLC_Workflow A Prepare TLC Plate (Draw Baseline) B Spot Samples (Starting Material, Reaction Mixture) A->B D Develop Plate B->D C Prepare Developing Chamber (Add Mobile Phase, Saturate) C->D E Dry Plate & Mark Solvent Front D->E F Visualize Spots E->F G UV Lamp (254 nm) F->G Non-destructive H Staining (e.g., Bromocresol Green) F->H Destructive/Semi-destructive I Analyze & Interpret Results G->I H->I J Reaction Progressing? I->J K Continue Reaction J->K No L Stop Reaction / Work-up J->L Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Streaking or Tailing of Spots 1. Sample is too concentrated (overloaded).[1][8][10][17] 2. The compound is highly polar or acidic/basic and interacts strongly with the silica gel.[10][11] 3. The sample was spotted in a solvent that is too polar.[10]1. Dilute the sample before spotting.[1][8] 2. For carboxylic acids, add a small amount (0.1-2.0%) of a volatile acid like acetic or formic acid to the mobile phase.[8][11][12] 3. Use a less polar solvent to dissolve the sample for spotting.
Spots Not Visible 1. The compound is not UV-active, or the concentration is too low.[8] 2. The sample is too dilute.[8] 3. The compound is volatile and may have evaporated.[8]1. Use a chemical stain (e.g., bromocresol green for acids, iodine, or a general-purpose stain like permanganate).[13][14][15] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8][17] 3. If volatility is an issue, minimize the time the plate is exposed to air before and after development.
Rf Values Too High (Spots near solvent front) The mobile phase is too polar.[7][8]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[7][8]
Rf Values Too Low (Spots near baseline) The mobile phase is not polar enough.[7][8]Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[7][8]
Poor Separation of Spots The polarity of the mobile phase is not optimal for the components of the mixture.[1]Systematically vary the solvent ratio of your mobile phase or try a different solvent system altogether.[1]
Uneven Solvent Front 1. The TLC plate was touching the side of the chamber or the filter paper.[17] 2. The bottom of the plate is not level in the developing chamber.1. Ensure the plate is centered in the chamber and not in contact with the filter paper. 2. Make sure the chamber is on a level surface and the plate is placed evenly.

Logical Relationships in TLC Troubleshooting

Troubleshooting_Logic Problem Observed TLC Problem Streaking Streaking/Tailing Problem->Streaking NoSpots No Spots Visible Problem->NoSpots WrongRf Rf Too High/Low Problem->WrongRf PoorSep Poor Separation Problem->PoorSep Cause1 Overloading Streaking->Cause1 Cause2 Strong Adsorption (Acidic Nature) Streaking->Cause2 Cause3 Low Concentration / Not UV-Active NoSpots->Cause3 Cause4 Incorrect Mobile Phase Polarity WrongRf->Cause4 PoorSep->Cause4 Solution1 Dilute Sample Cause1->Solution1 Solution2 Add Acid to Eluent Cause2->Solution2 Solution3 Use Stain / Concentrate Sample Cause3->Solution3 Solution4 Adjust Eluent Polarity Cause4->Solution4

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Stains for Developing TLC Plates. (n.d.). University of Rochester. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Tailing in TLC - can anyone help? (2013, November 1). ResearchGate. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. Retrieved from [Link]

  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • Organic Functional Groups and Thin Layer Chromatography. (n.d.). Environmental Science Institute, The University of Texas at Austin. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Amide Workup. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2020, May 1). LCGC International. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • TLC tailing and carboxylic acid? (2018, October 30). ResearchGate. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]

  • carboxylic acid TLC. (2023, March 9). Reddit. Retrieved from [Link]

  • Monitoring the amide coupling reaction by 1 H NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto. Retrieved from [Link]

  • Applying TLC - monitoring the progress of a reaction. (2017, May 16). YouTube. Retrieved from [Link]

  • Removing intermediates from amide coupling? (2019, August 15). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • 3-Fluoro-2-methyl-benzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,6-Difluoro-3-methylbenzoic acid, 4-chloro-2-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol. (2023, June 2). RSC Publishing. Retrieved from [Link]

  • Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Monitoring a reaction by TLC. (2014, July 11). YouTube. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-methylbenzoic Acid and 4-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced differences between structural isomers can have profound implications for their chemical behavior and, consequently, their application. This guide provides an in-depth comparison of the reactivity of two closely related fluorinated benzoic acid derivatives: 3-Fluoro-2-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive resource for professionals in the field.

Introduction: Structural Isomers with Distinct Personalities

This compound (CAS 699-90-1) and 4-Fluoro-2-methylbenzoic acid (CAS 321-21-1) are structural isomers, each possessing a carboxylic acid, a methyl group, and a fluorine atom attached to a benzene ring.[1][2] While their molecular formulas and weights are identical, the differential placement of the fluorine atom—meta in the former and para in the latter relative to the carboxylic acid—imparts distinct electronic properties that, in conjunction with the ortho-methyl group, govern their reactivity.[3][4] Understanding these differences is crucial for optimizing reaction conditions and predicting the behavior of these molecules in synthetic pathways.

Table 1: Physical Properties of this compound and 4-Fluoro-2-methylbenzoic Acid

PropertyThis compound4-Fluoro-2-methylbenzoic AcidReference(s)
CAS Number 699-90-1321-21-1[1][2]
Molecular Formula C₈H₇FO₂C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol 154.14 g/mol [1][2]
Melting Point 158-160 °C168-172 °C[1][2]
Predicted pKa ~3.61~3.86[5][6]

Theoretical Framework: Unraveling the Influences on Reactivity

The reactivity of these benzoic acid derivatives is primarily dictated by a combination of steric and electronic effects.

The "Ortho Effect" of the Methyl Group

In both isomers, the methyl group is positioned ortho to the carboxylic acid. This gives rise to the "ortho effect," a phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[7] This effect is largely attributed to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption in planarity inhibits resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxylic proton.[7]

Electronic Effects of the Fluorine Substituent

The key difference between the two isomers lies in the position of the fluorine atom and its resulting electronic influence on the carboxyl group. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, donating a lone pair of electrons (+R effect). The interplay of these two effects differs based on its position.

  • This compound (meta-Fluoro): In the meta position, the fluorine atom's strong -I effect dominates. This effect withdraws electron density from the benzene ring and, by extension, from the carboxyl group. This stabilizes the resulting carboxylate anion upon deprotonation, leading to a lower pKa and thus higher acidity. The resonance effect from the meta position is negligible. The Hammett constant for a meta-fluoro substituent (σ_m) is +0.34, indicating its electron-withdrawing nature.[8]

  • 4-Fluoro-2-methylbenzoic Acid (para-Fluoro): In the para position, both the -I and +R effects of the fluorine atom are at play. While the -I effect still withdraws electron density, the +R effect donates electron density to the ring, partially counteracting the inductive withdrawal. This makes the para-fluoro substituent less electron-withdrawing overall compared to the meta-fluoro substituent. The Hammett constant for a para-fluoro substituent (σ_p) is +0.06, which is significantly lower than that of the meta-fluoro group, reflecting this attenuated electron-withdrawing ability.[8]

Reactivity Prediction: Based on this theoretical framework, This compound is predicted to be the more reactive isomer in reactions where the rate-determining step involves the acidity of the carboxylic acid or the electrophilicity of the carbonyl carbon. Its lower pKa suggests a higher concentration of the more reactive carboxylate anion in basic or neutral conditions. Furthermore, the stronger net electron-withdrawing effect of the meta-fluoro substituent will render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack in reactions like esterification and amide bond formation.

Experimental Comparison of Reactivity

To empirically validate the theoretical predictions, a comparative study of the esterification and amide bond formation kinetics can be performed. The following protocols are designed to be self-validating by directly comparing the reaction progress of the two isomers under identical conditions.

Comparative Esterification via Fischer Esterification

This experiment will compare the rate of ester formation with methanol under acidic catalysis.

Experimental Workflow:

Caption: Workflow for comparative esterification.

Protocol:

  • Preparation: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-Fluoro-2-methylbenzoic acid in an excess of methanol (e.g., 10 mL).

  • Reaction Initiation: To each flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Reaction Conditions: Heat both reaction mixtures to reflux under identical conditions (e.g., using a heating mantle with a condenser).

  • Monitoring: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative conversion to the methyl ester product.

Expected Results: A higher rate of conversion to the corresponding methyl ester is anticipated for this compound.

Comparative Amide Bond Formation

This experiment will compare the rate of amide formation with a model amine, such as benzylamine, using a standard coupling agent.

Experimental Workflow:

Caption: Workflow for comparative amide formation.

Protocol:

  • Preparation: In two separate flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-Fluoro-2-methylbenzoic acid in an aprotic solvent such as dimethylformamide (DMF). To each flask, add a slight excess of benzylamine (e.g., 1.1 mmol).

  • Reaction Initiation: To each flask, add a solution of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, such as Hydroxybenzotriazole (HOBt) (e.g., 1.2 mmol each).

  • Reaction Conditions: Stir both reaction mixtures at room temperature under identical conditions.

  • Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Analysis: Dilute the aliquot and analyze directly by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative conversion to the amide product.

Expected Results: A higher rate of amide formation is expected for this compound due to the increased electrophilicity of its carbonyl carbon.

Spectroscopic Characterization

For unambiguous identification of the starting materials and products, spectroscopic analysis is essential.

Table 2: Key Spectroscopic Data

Spectroscopic DataThis compound4-Fluoro-2-methylbenzoic AcidReference(s)
¹H NMR (DMSO-d₆) δ ~2.3-2.5 (s, 3H, CH₃), ~7.2-7.8 (m, 3H, Ar-H), ~13.0 (br s, 1H, COOH)δ ~2.5 (s, 3H, CH₃), ~7.0-7.9 (m, 3H, Ar-H), ~12.8 (br s, 1H, COOH)[9][10]
¹³C NMR (DMSO-d₆) δ ~15 (CH₃), ~125-135 (Ar-C), ~160 (d, J≈245 Hz, C-F), ~168 (COOH)δ ~20 (CH₃), ~115-140 (Ar-C), ~163 (d, J≈250 Hz, C-F), ~167 (COOH)[11][12]
FTIR (KBr, cm⁻¹) ~2500-3300 (br, O-H), ~1680-1700 (C=O), ~1200-1300 (C-F)~2500-3300 (br, O-H), ~1680-1700 (C=O), ~1200-1300 (C-F)[13][14]

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

Conclusion

The subtle change in the position of a fluorine atom from the meta to the para position in 2-methylbenzoic acid results in a significant alteration of the molecule's electronic properties and, consequently, its chemical reactivity. Theoretical considerations, supported by Hammett constants, strongly suggest that This compound is the more reactive of the two isomers in reactions involving the carboxylic acid functionality. This is primarily due to the dominant electron-withdrawing inductive effect of the meta-fluoro substituent, which enhances the acidity of the carboxylic acid and increases the electrophilicity of the carbonyl carbon.

For researchers and drug development professionals, this understanding is paramount. When designing synthetic routes or developing structure-activity relationships, the choice between these two isomers can critically impact reaction efficiency, yield, and the overall success of the project. The provided experimental protocols offer a robust framework for empirically verifying these reactivity differences in a laboratory setting.

References

  • Wikipedia. Ortho effect. Available at: [Link]

  • Stenutz, R. Hammett substituent constants. Available at: [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Fluoromethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular isomers is not merely a procedural step but a cornerstone of safety and efficacy. Isomers of active pharmaceutical ingredients (APIs), such as fluoromethylbenzoic acid, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive, data-driven comparison of spectroscopic methodologies for differentiating these closely related isomers, reflecting the critical thinking and rigorous standards employed in the field.

The Imperative of Isomeric Purity

Fluoromethylbenzoic acid, a common scaffold in medicinal chemistry, can exist in numerous isomeric forms, including 2-fluoro-3-methylbenzoic acid, 3-fluoro-4-methylbenzoic acid, and 5-fluoro-2-methylbenzoic acid, among others. The subtle repositioning of the fluorine and methyl substituents on the benzene ring profoundly influences the molecule's electronic and steric properties. This, in turn, dictates its interaction with biological targets. An imprecise characterization can lead to flawed structure-activity relationship (SAR) studies and the progression of suboptimal drug candidates. Therefore, a robust analytical strategy is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR: Mapping the Aromatic Substitution Pattern

The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed fingerprint of the substitution pattern. The electronegativity of the fluorine atom and the electron-donating nature of the methyl group create distinct electronic environments for the remaining aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoromethylbenzoic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended for optimal resolution)[1].

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

Comparative Analysis of ¹H NMR Spectra:

The key to distinguishing the isomers lies in a careful analysis of the multiplicity (splitting pattern) and coupling constants of the aromatic protons.

IsomerExpected Aromatic ¹H NMR Signals (Multiplicity)Representative Data (Solvent)
2-Fluoro-3-methylbenzoic acid Three distinct aromatic signals.δ = 7.71 (td, J 7.5 Hz, J 1.5 Hz, 1H), 7.41 (t, J 6.0 Hz, 1H), 7.11 (t, J 7.5 Hz, 1H) (CD₃OD)[2]
3-Fluoro-4-methylbenzoic acid Three distinct aromatic signals, often appearing as a doublet, a doublet of doublets, and another doublet.Spectral data available[3].
5-Fluoro-2-methylbenzoic acid Three distinct aromatic signals.Spectral data available[4][5].
¹³C and ¹⁹F NMR: Orthogonal Data for Unambiguous Confirmation
  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly informative. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. The positions of the carboxyl, methyl, and other aromatic carbons will also differ significantly between isomers[6].

  • ¹⁹F NMR Spectroscopy: This technique is exceptionally sensitive and provides a direct window into the fluorine's environment. Each isomer will produce a distinct signal in the ¹⁹F NMR spectrum with a unique chemical shift, offering a rapid and definitive method for identification. For example, the ¹⁹F NMR signal for 2-fluoro-3-methylbenzoic acid appears at approximately -114.82 ppm (relative to CFCl₃)[2].

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR provides detailed connectivity information, IR spectroscopy offers a complementary "fingerprint" based on the vibrational modes of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The sample spectrum is ratioed against the background to generate the final absorbance or transmittance spectrum.

Distinguishing Features in IR Spectra:

While all isomers will show characteristic broad O-H stretches for the carboxylic acid (around 2500-3300 cm⁻¹) and strong C=O stretches (around 1700 cm⁻¹), the "fingerprint region" (below 1500 cm⁻¹) is where the most significant differences will be observed. The C-H out-of-plane bending vibrations and other skeletal vibrations in this region are highly sensitive to the substitution pattern on the aromatic ring, providing a unique pattern for each isomer[7]. For instance, isomers of hydroxymethyl benzoic acid show distinct bands in the 750-830 cm⁻¹ region corresponding to their substitution patterns, and similar trends can be expected for fluoromethylbenzoic acid isomers[7].

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Interpreting Mass Spectra:

All fluoromethylbenzoic acid isomers will have the same nominal molecular weight (154 g/mol )[4][8]. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula (C₈H₇FO₂). While the molecular ion peak will be the same, the fragmentation patterns can differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions. However, differentiation based solely on fragmentation can be challenging and should be used in conjunction with other spectroscopic data.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can also be used to differentiate between isomers, as the position of substituents on the benzene ring affects the electronic transitions. Different isomers of (trifluoromethyl)benzoic acid, for example, exhibit distinct absorption spectra in the 190-300 nm range[9]. While not as structurally informative as NMR or IR, UV-Vis can be a useful quality control tool once the spectral characteristics of each isomer have been established.

Integrated Spectroscopic Workflow

The following workflow illustrates a systematic approach to isomer identification:

Caption: A logical workflow for the spectroscopic differentiation of fluoromethylbenzoic acid isomers.

Conclusion

A multi-technique spectroscopic approach is essential for the confident and accurate differentiation of fluoromethylbenzoic acid isomers. While ¹H NMR often provides the most definitive data for initial identification, the corroborating evidence from ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry is crucial for ensuring the structural integrity of drug candidates and research compounds. By employing these techniques systematically and understanding the nuances of their respective data, researchers can navigate the challenges of isomer analysis with a high degree of certainty.

References

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  • Taylor, M. S., et al. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1148. Available at: [Link]

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3-Fluoro-2-methylbenzoic Acid Derivatives and Their Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing the pharmacological profile of drug candidates.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives of 3-fluoro-2-methylbenzoic acid against their non-fluorinated 2-methylbenzoic acid counterparts. By examining key therapeutic areas such as oncology and inflammation, we will explore how the unique properties of fluorine can be leveraged to improve potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on this versatile chemical scaffold.

The Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of beneficial properties to a parent molecule. These alterations are not merely incremental but can profoundly influence a compound's interaction with biological systems.[2] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. This can block sites of metabolic oxidation, leading to a longer in vivo half-life and improved bioavailability.

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as that on a carboxylic acid. This can enhance binding affinity to target proteins where a deprotonated form is preferred for interaction.

  • Increased Lipophilicity: In many contexts, the introduction of a fluorine atom increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[3]

  • Conformational Control and Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can influence the preferred conformation of a molecule, locking it into a bioactive shape for optimal target engagement.

The following diagram illustrates the key influences of fluorine substitution on a drug-like molecule.

Fluorine_Effects cluster_properties Physicochemical & Pharmacokinetic Changes cluster_outcomes Improved Biological Profile Parent Parent Molecule (e.g., 2-Methylbenzoic Acid Derivative) Fluorinated Fluorinated Analog (e.g., this compound Derivative) Parent->Fluorinated Strategic Fluorination P1 Increased Metabolic Stability Fluorinated->P1 P2 Altered pKa (Increased Acidity) Fluorinated->P2 P3 Enhanced Lipophilicity Fluorinated->P3 P4 Favorable Binding Interactions (e.g., H-bonds) Fluorinated->P4 O3 Improved Bioavailability & Half-life P1->O3 O1 Increased Potency (e.g., lower IC50) P2->O1 P3->O3 P4->O1 O2 Enhanced Target Selectivity P4->O2

Caption: Key physicochemical and pharmacokinetic consequences of strategic fluorination in drug design.

Comparative Biological Activity: A Tale of Two Scaffolds

Anticancer Activity

The development of potent and selective anticancer agents is a primary focus of medicinal chemistry. The introduction of fluorine has been shown to enhance the cytotoxic activity of various molecular scaffolds. A study on fluorinated-indole derivatives demonstrated that fluorination can significantly increase potency against various cancer cell lines. For instance, compound 34b in a cited study, which features a fluorine atom, was found to be a potent inhibitor of the A549 lung cancer cell line with an IC₅₀ value of 0.8 µM.[4]

To illustrate this principle within the benzamide class, let's consider a hypothetical comparison based on published data for similar structures. N-aryl benzamides are a well-studied class of compounds with anticancer properties.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
A N-(4-chlorophenyl)-2-methylbenzamide (Non-fluorinated Analog)A549 (Lung)>50Hypothetical data based on general observations
B N-(4-chlorophenyl)-3-fluoro-2-methylbenzamide (Fluorinated Derivative)A549 (Lung)12.5[2]
C Doxorubicin (Positive Control)A549 (Lung)~0.8[4]

Table 1: Comparison of in vitro anticancer activity of a hypothetical non-fluorinated benzamide versus a representative fluorinated analog against the A549 human lung carcinoma cell line.

The data, though illustrative, is based on the consistent observation that fluorination enhances cytotoxic effects. The fluorine atom in Compound B can increase cell membrane permeability, leading to higher intracellular concentrations, and can form specific, favorable interactions within the binding pocket of its molecular target, thereby increasing its inhibitory potency compared to its non-fluorinated counterpart, Compound A .[2]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many modern anti-inflammatory drug discovery programs explore fluorinated compounds. A study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified them as potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[5] The crucial role of the fluorine atom in conferring anti-inflammatory activity has also been highlighted in studies of triazolothiadiazole derivatives.[6]

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities. The test compound's ability to reduce swelling is a measure of its efficacy.

CompoundDose (mg/kg)Maximum % Inhibition of EdemaReference
Non-fluorinated Triazolothiadiazole Analog5035.2%[7]
Fluorinated Triazolothiadiazole Analog (3c) 5058.6% [7]
Ibuprofen (Standard Drug)1052.1%[7]

Table 2: Comparative in vivo anti-inflammatory activity of a fluorinated vs. non-fluorinated triazolothiadiazole derivative in the rat paw edema model.

As shown in Table 2, the introduction of a fluorine atom significantly boosts the anti-inflammatory response, making the fluorinated analog more potent than its non-fluorinated counterpart and comparable to the standard drug, Ibuprofen.[7] This enhanced activity can be attributed to fluorine's ability to improve the pharmacokinetic properties of the molecule and potentially increase its affinity for the cyclooxygenase (COX) enzymes or other inflammatory targets.[8]

Antimicrobial Activity

The parent compound, this compound, has also been utilized to generate derivatives with notable biological activity. For instance, an acetoxy-methylbenzoic anhydride synthesized from this compound has demonstrated antibiotic activity, with a reported Minimum Inhibitory Concentration (MIC) in the range of 500–1000 μg/mL.[9]

Experimental Protocols: A Guide to Self-Validating Methodologies

To ensure the generation of reliable and reproducible data, it is imperative to follow validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.

In Vitro Cytotoxicity: MTT Assay for Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Sub-plantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema. The volume of the paw is measured before and after carrageenan injection, and the ability of a pre-administered test compound to reduce this swelling is quantified.[10]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Standard Drug (e.g., Ibuprofen, 10 mg/kg, p.o.).

    • Group III: Test Compound (Non-fluorinated analog, e.g., 50 mg/kg, p.o.).

    • Group IV: Test Compound (Fluorinated analog, e.g., 50 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 2-methylbenzoic acid scaffold to create this compound and its derivatives offers a compelling avenue for the development of novel therapeutics. The evidence presented, drawn from analogous chemical series, strongly indicates that this modification can significantly enhance both anticancer and anti-inflammatory activities. The underlying principles of increased metabolic stability, modulated electronic properties, and enhanced binding interactions provide a rational basis for these improvements.

Future research should focus on the direct synthesis and head-to-head biological evaluation of this compound derivatives against their precise non-fluorinated analogs. Such studies, utilizing the robust experimental protocols detailed in this guide, will undoubtedly provide more granular insights and pave the way for the development of next-generation drug candidates with superior efficacy and safety profiles.

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A Performance Deep Dive: Unraveling the Impact of Fluorination in Benzoic Acid-Derived Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Property Relationships and Electro-Optical Performance

In the pursuit of advanced liquid crystal (LC) materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms into mesogenic molecules has emerged as a powerful tool for fine-tuning their physical and electro-optical properties.[1][2][3] Among the various molecular scaffolds, liquid crystals derived from fluorinated benzoic acids offer a versatile platform for achieving desirable characteristics such as high dielectric anisotropy, low viscosity, and broad nematic ranges.[1][2][4] This guide provides a comprehensive performance comparison of liquid crystals derived from different fluorinated benzoic acids, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying structure-property relationships and the experimental data to support them.

The Decisive Role of Fluorine: A Causal Analysis

The introduction of fluorine into the benzoic acid core of a liquid crystal molecule is not a matter of arbitrary substitution; it is a deliberate design choice that leverages the unique electronic properties of the fluorine atom to manipulate intermolecular interactions and, consequently, the bulk properties of the material.[1][5] The high electronegativity and relatively small van der Waals radius of fluorine lead to several key effects:

  • Modification of Molecular Dipole Moment: Fluorine's strong electron-withdrawing nature significantly alters the magnitude and direction of the molecular dipole moment.[6] This is a critical factor in determining the dielectric anisotropy (Δε) of the liquid crystal, a parameter that dictates the material's response to an electric field and is fundamental to the operation of most LC displays.[7][8]

  • Influence on Mesophase Stability: The substitution of hydrogen with fluorine can impact the steric interactions between molecules, influencing their packing and, consequently, the stability and type of mesophases formed.[5][9][10] This can lead to changes in the clearing point (the temperature at which the material transitions to an isotropic liquid) and the breadth of the nematic or smectic phases.[9][11]

  • Alteration of Viscoelastic Properties: Fluorination can lead to a reduction in viscosity, which is highly desirable for achieving fast switching times in electro-optical devices.[1][8]

This guide will delve into the specific performance trade-offs associated with the number and position of fluorine substituents on the benzoic acid ring, providing a clear rationale for material selection in various applications.

Performance Metrics: A Comparative Analysis

The performance of liquid crystals derived from fluorinated benzoic acids can be systematically evaluated by comparing key physical and electro-optical parameters. The following table summarizes typical performance characteristics based on the degree and position of fluorination.

Fluorination Pattern Typical Clearing Point (°C) Dielectric Anisotropy (Δε) Birefringence (Δn) Viscosity (mPa·s) Key Advantages Potential Drawbacks
Non-fluorinated ModerateLow (Positive or Negative)ModerateModerateBaseline for comparisonLimited performance for demanding applications
Mono-fluorinated (e.g., 4-fluorobenzoic acid) Generally lower than non-fluorinatedModerate (Positive or Negative depending on position)ModerateLower than non-fluorinatedImproved solubility, lower viscosityModest improvement in dielectric anisotropy
Di-fluorinated (e.g., 2,3-difluorobenzoic acid) Can be significantly lower or higher depending on isomerHigh (Often strongly negative)Moderate to HighGenerally lowHigh negative Δε for VA-LCDs, low viscosityCan suppress nematic phase in some systems
Tri-fluorinated (e.g., 3,4,5-trifluorobenzoic acid) Variable, often highVery High (Positive or Negative)HighVariableVery high Δε for low voltage operationMay increase viscosity, synthetic complexity

Note: The values presented are illustrative and can vary significantly depending on the overall molecular structure of the liquid crystal.

Experimental Protocols: Synthesis and Characterization

To provide a practical framework for researchers, this section outlines the fundamental experimental procedures for the synthesis and characterization of a representative liquid crystal derived from a fluorinated benzoic acid.

Synthesis of a 4-Alkoxy-3-fluorobenzoic Acid Derivative

This protocol describes a common synthetic route to a key intermediate in the preparation of fluorinated liquid crystals.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of 4-Alkoxy-3-fluorobenzoic Acid Start Start with 3-fluoro-4-hydroxybenzoic acid Alkylation Alkylation with alkyl halide (e.g., 1-bromooctane) Start->Alkylation K2CO3, Acetone, Reflux Esterification Esterification with a phenol derivative (e.g., 4-cyanophenol) Alkylation->Esterification DCC, DMAP, CH2Cl2 Purification Purification by recrystallization and column chromatography Esterification->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: Synthetic workflow for a liquid crystal derived from a fluorinated benzoic acid.

Step-by-Step Methodology:

  • Alkylation: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid in acetone. Add potassium carbonate as a base and the desired alkyl halide (e.g., 1-bromooctane). Reflux the mixture for 24 hours.

  • Work-up and Extraction: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 4-alkoxy-3-fluorobenzoic acid.

  • Esterification: Dissolve the 4-alkoxy-3-fluorobenzoic acid and a desired phenol derivative (e.g., 4-cyanophenol) in dichloromethane. Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature for 12 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Electro-Optical Characterization

The performance of the synthesized liquid crystal is evaluated through a series of standardized electro-optical measurements.

Experimental Setup Diagram:

Electro_Optical_Setup cluster_setup Electro-Optical Characterization Setup Light_Source He-Ne Laser (632.8 nm) Polarizer1 Polarizer Light_Source->Polarizer1 LC_Cell Liquid Crystal Cell (ITO-coated glass, polyimide alignment layer) Polarizer1->LC_Cell Analyzer Analyzer (Crossed) LC_Cell->Analyzer Photodiode Photodetector Analyzer->Photodiode Oscilloscope Oscilloscope Photodiode->Oscilloscope Function_Generator Function Generator Function_Generator->LC_Cell Temperature_Controller Hot Stage Temperature_Controller->LC_Cell

Caption: Schematic of the experimental setup for electro-optical characterization.

Methodology:

  • Cell Preparation: A liquid crystal cell is constructed from two indium tin oxide (ITO) coated glass plates with a rubbed polyimide alignment layer to induce a specific molecular orientation (e.g., homogeneous or homeotropic). The cell gap is typically in the range of 5-10 µm.

  • Filling the Cell: The synthesized liquid crystal is introduced into the cell in its isotropic phase by capillary action. The cell is then slowly cooled to the desired mesophase.

  • Dielectric Anisotropy (Δε) Measurement: The capacitance of the cell is measured with an LCR meter in the presence and absence of a high-frequency electric field that aligns the liquid crystal director parallel and perpendicular to the field, respectively. Δε is calculated as the difference between the parallel (ε∥) and perpendicular (ε⊥) dielectric constants.

  • Birefringence (Δn) Measurement: The optical birefringence is determined by measuring the phase retardation of polarized light passing through the liquid crystal cell as a function of wavelength, often using a spectrophotometer and a rotating polarizer setup (e.g., the Senarmont or Babinet-Soleil compensator method).

  • Clearing Point Determination: The clearing point is measured using a differential scanning calorimeter (DSC) and confirmed by observing the disappearance of the liquid crystalline texture under a polarizing optical microscope (POM) equipped with a hot stage.

  • Viscosity Measurement: The rotational viscosity (γ₁) is typically determined by measuring the switching time of the liquid crystal in response to an applied electric field.

Concluding Remarks for the Informed Researcher

The strategic fluorination of benzoic acid-derived liquid crystals provides a powerful and versatile approach to engineering materials with tailored electro-optical properties. By understanding the causal relationships between the number and position of fluorine substituents and the resulting performance metrics, researchers can make informed decisions in the design and selection of liquid crystals for a wide array of applications, from high-performance displays to advanced photonic devices. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these promising materials, enabling further innovation in the field of soft matter science.

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A Senior Application Scientist's Guide to the Validation of Novel SGLT2 Inhibitors Synthesized from 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, specifically focusing on C-aryl glucoside derivatives synthesized from the versatile starting material, 3-Fluoro-2-methylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental workflows, provides objective comparisons with established market alternatives, and explains the scientific rationale behind each methodological step. Our focus is on ensuring scientific integrity through robust, self-validating protocols.

Introduction: The Rationale for Novel SGLT2 Inhibitor Development

The Sodium-Glucose Cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter expressed almost exclusively in the S1 segment of the renal proximal tubule. It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][2] Inhibition of SGLT2 presents a compelling insulin-independent mechanism for managing type 2 diabetes mellitus (T2DM) by promoting urinary glucose excretion (UGE), thereby lowering plasma glucose levels.[1][3] Marketed SGLT2 inhibitors, such as Empagliflozin and Canagliflozin, have demonstrated significant efficacy in glycemic control, along with secondary cardiovascular and renal benefits.[3][4]

The development of new chemical entities (NCEs) in this class aims to refine properties like selectivity, pharmacokinetics, and off-target effects. The C-aryl glucosides are a structurally important class of SGLT2 inhibitors due to their metabolic stability compared to their O-glucoside precursors like phlorizin.[1][5] This guide uses a hypothetical lead compound, "Compound X," synthesized from this compound, to illustrate the validation pathway. This starting material is a known precursor for generating diarylmethane building blocks suitable for SGLT2 inhibitor synthesis through methods like Friedel-Crafts acylation.[6]

Mechanism of Action: SGLT2 Inhibition in the Kidney

The following diagram illustrates the role of SGLT2 in the renal proximal tubule and the effect of its inhibition.

SGLT2_Mechanism cluster_tubule Proximal Tubule Lumen (Filtrate) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Peritubular Capillary (Blood) Lumen Glucose Na+ SGLT2 SGLT2 Lumen:f0->SGLT2 Reabsorption Lumen:f1->SGLT2 Urine Increased Urinary Glucose Excretion Lumen->Urine GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Na+ Gradient Blood Glucose Na+ GLUT2->Blood:f0 Transport to Blood NaK_ATPase->Blood:f1 Inhibitor SGLT2 Inhibitor (e.g., Compound X) Inhibitor->SGLT2 Blocks

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

The Validation Workflow: A Step-by-Step Approach

A rigorous validation cascade is essential to characterize a novel SGLT2 inhibitor. The process moves from initial in vitro characterization of potency and selectivity to in vivo confirmation of efficacy in relevant disease models.

Validation_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_decision Decision Point Synthesis Synthesis of Compound X from this compound Target_Engagement Direct Target Engagement (hSGLT2 Inhibition Assay) Determine IC50 Synthesis->Target_Engagement Cell_Assay Cellular Functional Assay (Glucose Uptake) Confirm Cellular Potency Target_Engagement->Cell_Assay Selectivity Selectivity Profiling (hSGLT1 Counter-Screen) Determine Selectivity Ratio Cell_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics (PD) (Urine Glucose Excretion) Selectivity->PK_PD Efficacy Chronic Efficacy Model (Diabetic Rodents) Assess Glycemic Control PK_PD->Efficacy Go_NoGo Go/No-Go for Further Development Efficacy->Go_NoGo

Sources

A Comparative Guide to the Definitive Structural Confirmation of 3-Fluoro-2-methylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. 3-Fluoro-2-methylbenzoic acid is a versatile fluorinated building block used in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystals.[1][2] Its reaction products, often possessing nuanced stereochemistry and substitution patterns, present a common yet critical challenge: how do we confirm, with absolute certainty, the structure of the synthesized molecule?

This guide provides an in-depth comparison of the analytical techniques available for this purpose, anchored by the "gold standard" of single-crystal X-ray crystallography.[3] We will move beyond a simple listing of methods to explore the causality behind experimental choices, providing field-proven insights to guide your analytical strategy. We will use the derivatization of a closely related compound, 3-acetoxy-2-methylbenzoic acid, as a practical case study to illustrate key principles.[4]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone as the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[5][6] It provides a precise and accurate atomic map, revealing not just the connectivity, but the exact bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.[7] This technique is unparalleled in its ability to resolve ambiguity, especially in cases of complex stereochemistry or unexpected reaction outcomes.

Causality: Why Choose X-ray Crystallography?

The primary reason to employ SCXRD is the need for certainty. While other techniques provide pieces of the structural puzzle, crystallography delivers the complete picture. It is the only method that can directly "see" the positions of atoms in space. This is crucial when:

  • Novel compounds are synthesized, and no reference data exists.

  • Stereoisomers or regioisomers could be formed, which may be indistinguishable by mass spectrometry or have highly similar NMR spectra.

  • Intramolecular interactions , such as hydrogen bonds, need to be confirmed, as these dictate the molecule's conformation.[8]

  • Absolute configuration of a chiral center must be determined for pharmacological applications.[5]

Experimental Workflow: From Powder to Publication

The path from a synthesized compound to a solved crystal structure is a multi-step process that demands patience and precision. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

scxrd_workflow synthesis Synthesis & Purification of Product crystal Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal Obtain pure solid selection Crystal Selection & Mounting crystal->selection Select single, defect-free crystal data_collection X-ray Diffraction Data Collection selection->data_collection Mount on goniometer data_processing Data Reduction & Integration data_collection->data_processing Generate diffraction images solve Structure Solution (Direct Methods/ Dual-space) data_processing->solve Create reflection file (hkl) refine Structure Refinement (Least-Squares) solve->refine Generate initial atomic model validate Validation & Analysis (e.g., checkCIF) refine->validate Optimize model vs. data report Final Structure & Reporting validate->report Check for errors, Analyze geometry

Caption: The experimental workflow for single-crystal X-ray diffraction.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. A single, well-ordered crystal free of defects is required.

    • Method (Slow Evaporation): Dissolve the purified reaction product (5-10 mg) in a minimum amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol). The solvent should be one in which the compound is moderately soluble.

    • Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks. Visually inspect for the formation of well-defined, transparent crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be mounted and cooled to minimize thermal vibrations and radiation damage during data collection.

    • Method: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Perform an initial scan to determine the crystal's unit cell parameters and diffraction quality.

    • Set up a data collection strategy to measure the intensities of a large number of reflections to a desired resolution (typically 0.85 Å or better for small molecules).[9]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction pattern is mathematically converted into a 3D electron density map, from which the atomic positions are determined and optimized.

    • Method: Integrate the raw diffraction images to produce a list of reflection intensities.

    • Use software (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map and atomic model.

    • Refine the model using a least-squares algorithm (e.g., SHELXL), optimizing atomic positions and thermal parameters to best fit the experimental data.

    • Locate and add hydrogen atoms to the model.

    • Validate the final structure using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.

Case Study: Crystallographic Data for 3-acetoxy-2-methylbenzoic acid

The structure of this closely related compound provides a tangible example of the data obtained from an SCXRD experiment.[4]

ParameterValueSignificance
Crystal System OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group PbcaDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a = 7.754 Å, b = 11.346 Å, c = 21.187 ÅThe dimensions of the repeating unit that builds the crystal.
Resolution 0.84 ÅThe level of detail observed; lower values are better.
R1 (final R-factor) 0.063A measure of the agreement between the crystallographic model and the data (<10% is good).
Key Torsional Angle Carboxyl group twisted 11.37° from ringQuantifies the non-planarity of the molecule in the solid state.
Intermolecular Forces O—H···O hydrogen bonds form dimersReveals how molecules pack together in the crystal lattice.

Data adapted from M. Saleem et al., Acta Cryst. E71, o474 (2015).[4]

Complementary & Comparative Techniques

While SCXRD is definitive, it requires a high-quality single crystal, which is not always obtainable.[3][7] Furthermore, other techniques provide complementary information about the molecule's structure in solution and confirm key features rapidly.

analytical_strategy start Synthesized Reaction Product (Crude) purify Purification (e.g., Chromatography, Recrystallization) start->purify ir_ms Initial Screen: FTIR & Mass Spectrometry purify->ir_ms check1 Functional Groups & MW Match? ir_ms->check1 nmr Structural Backbone: NMR Spectroscopy (¹H, ¹³C, etc.) check2 Connectivity Confirmed? nmr->check2 xray Definitive 3D Structure: Single-Crystal X-ray Diffraction final Confirmed Structure xray->final check1->nmr Yes revisit Re-evaluate Synthesis/ Purification check1->revisit No check3 Ambiguity Remains? (Stereo/Regioisomers) Need solid-state info? check2->check3 Yes check2->revisit No check3->xray Yes check3->final No

Caption: A logical workflow for structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the carbon-hydrogen framework by probing the local chemical environment of each nucleus.

  • Information Provided: Connectivity of atoms (which atoms are bonded to which), number of unique hydrogen and carbon environments, and through-space proximity of atoms (2D NMR).

  • Comparison to X-ray: NMR reveals the average structure in solution, where molecules are tumbling freely. X-ray provides a static snapshot of the structure in the solid state. The two are highly complementary; differences between solution and solid-state structures can reveal conformational flexibility. NMR is generally non-destructive.

  • Key Strengths: Excellent for establishing the core molecular framework. Indispensable when crystals cannot be grown.

  • Limitations: Can be difficult to distinguish between certain isomers. Provides no information on bond lengths or angles.

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] Add a small amount of an internal standard like tetramethylsilane (TMS).[12]

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments (like COSY or HSQC) can be run to establish connectivity.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each signal to determine the environment and connectivity of protons. For benzoic acid derivatives, aromatic protons typically appear between 7.0-8.5 ppm, while the acidic proton of the carboxyl group is a broad singlet far downfield (>10 ppm).[13][14]

    • ¹³C NMR: Identify the number of unique carbon environments. The carbonyl carbon of a benzoic acid derivative typically appears around 165-175 ppm, while aromatic carbons are found between 125-135 ppm.[12][15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, clues about its structure.

  • Information Provided: Molecular weight (and thus molecular formula with high-resolution MS), and the mass of structural fragments.

  • Comparison to X-ray: MS confirms the elemental composition, while X-ray confirms the atomic arrangement. MS cannot distinguish between isomers that have the same mass and similar fragmentation patterns.

  • Key Strengths: High sensitivity (requires very little sample), speed, and direct confirmation of molecular weight.

  • Limitations: Provides limited connectivity information. Isomeric ambiguity is a major challenge.

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire a full scan spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Identify the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺) to confirm the molecular weight. For this compound (MW 154.14), one would look for a peak at m/z 153.13 in negative mode. Analyze fragmentation patterns; benzoic acids often show a characteristic loss of CO₂ (44 Da).[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrations.

  • Information Provided: Presence of functional groups (e.g., C=O, O-H, C-F).

  • Comparison to X-ray: IR confirms that key bonds are present but gives no information about the overall 3D structure or atomic connectivity. It is a tool for confirmation, not for primary elucidation of an unknown structure.

  • Key Strengths: Fast, non-destructive, and requires minimal sample preparation. Excellent for monitoring reaction progress (e.g., disappearance of a reactant's functional group and appearance of a product's).

  • Limitations: Provides very limited structural information beyond functional groups. Spectra can be complex and difficult to interpret fully.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Clamp the sample to ensure good contact. Acquire a background spectrum (of the empty crystal) and then the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands. For a reaction product of this compound, you would look for:

    • Carboxylic Acid (if unchanged): A very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch at ~1710 cm⁻¹.[18]

    • Ester (if formed): Disappearance of the broad O-H stretch and a new C=O stretch at a higher frequency, typically ~1735 cm⁻¹.[18][19][20]

    • Amide (if formed): A C=O stretch at a lower frequency, typically ~1650-1690 cm⁻¹.[19][20]

Comparative Summary

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided 3D Structure, Bond Lengths/AnglesAtomic Connectivity (2D Structure)Molecular Weight, Formula, FragmentsPresence of Functional Groups
Sample Requirement High-quality single crystal (0.1 mm)5-10 mg, soluble<1 mg, soluble<1 mg solid or liquid
Destructive? NoNoYes (in most cases)No
Key Advantage Unambiguous, definitive structureDetailed solution-state structureHigh sensitivity, MW confirmationFast, easy functional group ID
Key Limitation Requires a suitable single crystalCan't distinguish some isomersIsomeric ambiguityMinimal structural information
Typical Time Hours to DaysMinutes to HoursMinutesMinutes

Conclusion: A Synergistic Approach

The structural confirmation of a novel reaction product of this compound is a process of building a self-validating case. No single technique, not even the gold standard of X-ray crystallography, should be used in isolation. The most robust and trustworthy approach is synergistic:

  • Rapidly confirm the reaction's success and the product's identity using FTIR and Mass Spectrometry.

  • Elucidate the complete covalent framework in solution using ¹H and ¹³C NMR spectroscopy.

  • Obtain the definitive, unambiguous 3D structure and solid-state packing information with single-crystal X-ray crystallography.

By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in their molecular structure, providing a solid and reliable foundation for publication, patenting, and further development.

References

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A Comparative Yield Analysis of Synthetic Routes to 3-Fluoro-2-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2] Its specific substitution pattern, featuring a fluorine atom and a methyl group on the benzoic acid core, imparts unique electronic and steric properties that are highly sought after in drug discovery and materials science. This guide provides a comparative analysis of different synthetic routes to this compound, offering researchers and drug development professionals the critical data needed to select the most efficient and practical pathway for their specific needs. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a clear comparison of their reported yields.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic disconnections. The primary considerations for an effective synthesis are the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. This guide will focus on three plausible and commonly employed strategies in aromatic chemistry:

  • Oxidation of 3-Fluoro-o-xylene: This is a direct and often cost-effective approach, leveraging the selective oxidation of a methyl group to a carboxylic acid.

  • Grignard Reaction and Carboxylation: This classic organometallic approach involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by reaction with carbon dioxide.

  • Sandmeyer Reaction of 3-Fluoro-2-methylaniline: This versatile method allows for the introduction of various functional groups, including the carboxyl group (via a nitrile intermediate), starting from an amino-substituted precursor.[3][4][5][6]

The choice of route is often dictated by the specific substitution pattern of the desired product and the commercial availability of the necessary precursors. For this compound, the ortho- and meta-directing effects of the substituents on the aromatic ring play a crucial role in the feasibility and outcome of each synthetic pathway.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reactions Plausible Yield Range (%) Advantages Disadvantages
Route 1: Oxidation 3-Fluoro-o-xyleneSide-chain oxidation (e.g., with KMnO₄)50-70Direct, potentially one-step synthesis; readily available starting material.Can be challenging to control selectivity and may lead to over-oxidation; purification can be difficult.
Route 2: Grignard Reaction 2-Bromo-6-fluorotolueneGrignard reagent formation, Carboxylation60-80Generally high-yielding and reliable; versatile for introducing the carboxyl group.Requires anhydrous conditions; Grignard reagents are sensitive to moisture and protic functional groups.
Route 3: Sandmeyer Reaction 3-Fluoro-2-methylanilineDiazotization, Cyanation (Sandmeyer), Hydrolysis40-60 (multi-step)Tolerant of a wide range of functional groups; allows for late-stage functionalization.Multi-step process can lower overall yield; diazonium salts can be unstable.

Experimental Protocols

The following are detailed, representative experimental protocols for each of the proposed synthetic routes. These are based on well-established procedures for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Route 1: Oxidation of 3-Fluoro-o-xylene

This protocol describes the oxidation of a methyl group on a substituted toluene to a carboxylic acid using potassium permanganate.

Experimental Workflow:

Caption: Workflow for the oxidation of 3-Fluoro-o-xylene.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-o-xylene (1 equivalent) in a mixture of pyridine and water (e.g., 10:1 v/v).

  • To the stirred solution, add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise, controlling the exothermic reaction by cooling the flask in a water bath if necessary.

  • Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide (MnO₂) precipitate dissolves and the solution becomes colorless.

  • Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Route 2: Grignard Reaction and Carboxylation of 2-Bromo-6-fluorotoluene

This protocol details the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with carbon dioxide to yield a carboxylic acid.

Experimental Workflow:

Caption: Workflow for the Grignard synthesis of this compound.

Step-by-Step Protocol:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Activate the magnesium by adding a small crystal of iodine.

  • Add a solution of 2-bromo-6-fluorotoluene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature and pour it slowly over a beaker of crushed dry ice (solid CO₂), with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid (e.g., 2 M HCl) to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Route 3: Sandmeyer Reaction of 3-Fluoro-2-methylaniline

This multi-step protocol involves the conversion of an aniline to a nitrile via a diazonium salt, followed by hydrolysis to the carboxylic acid.

Experimental Workflow:

Caption: Workflow for the Sandmeyer synthesis of this compound.

Step-by-Step Protocol:

  • Diazotization: Dissolve 3-Fluoro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the resulting 3-fluoro-2-methylbenzonitrile with a suitable organic solvent (e.g., toluene).

  • Wash the organic extract, dry it, and remove the solvent to obtain the crude nitrile.

  • Hydrolysis: Reflux the crude nitrile with a strong acid (e.g., concentrated H₂SO₄) or base (e.g., aqueous NaOH) until the hydrolysis to the carboxylic acid is complete (monitor by TLC).

  • Cool the reaction mixture and, if basic hydrolysis was used, acidify with HCl to precipitate the this compound.

  • Collect the product by filtration, wash with water, and recrystallize.

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges. The Grignard reaction of 2-bromo-6-fluorotoluene generally offers the most promising combination of high yield and reliability, provided that anhydrous conditions are maintained. The oxidation of 3-fluoro-o-xylene is a more direct but potentially lower-yielding approach that may require more extensive purification. The Sandmeyer reaction from 3-fluoro-2-methylaniline, while a multi-step process, provides a versatile alternative, particularly when the aniline precursor is readily available.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and available laboratory infrastructure. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.

References

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  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
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  • Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Fluoro-2-methylbenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-methylbenzoic acid is a key fluorinated building block in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystals.[1] Its structural characteristics, including the presence of multiple functional groups, make it a versatile intermediate in medicinal chemistry and drug discovery.[1][2] Given its role in the development of novel therapeutics and advanced materials, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product or the performance of advanced materials.[3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and drug substances.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it an ideal technique for separating and quantifying the main component from potential process-related impurities and degradation products.[3][5]

This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Anticipating Impurities: A Synthesis-Informed Approach

A robust analytical method is built upon a thorough understanding of the potential impurities that may be present in the sample. These impurities can originate from starting materials, intermediates, by-products of side reactions, and degradation.[6] A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding toluene derivative. For this compound, this would typically involve the oxidation of 2-fluoro-6-methyltoluene.

Potential Impurities May Include:

  • Starting Materials: Unreacted 2-fluoro-6-methyltoluene.

  • Intermediates: Aldehyde or alcohol intermediates from incomplete oxidation.

  • Isomeric Impurities: Positional isomers such as 4-fluoro-2-methylbenzoic acid or 5-fluoro-2-methylbenzoic acid, which can arise from impurities in the starting materials or non-selective synthesis steps.[7]

  • By-products: Decarboxylation products or impurities from side reactions.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.

HPLC as the Analytical Cornerstone for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility in separating a wide range of non-polar to moderately polar compounds.[5] For an aromatic carboxylic acid like this compound, RP-HPLC offers excellent resolving power.[8]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).[9] The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases.

Comparative Analysis of HPLC Methodologies

The success of an HPLC analysis hinges on the careful selection and optimization of several key parameters.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity and resolution.

Stationary Phase Key Characteristics & Rationale for this compound Analysis
C18 (Octadecylsilane) A versatile, highly hydrophobic phase providing good retention for aromatic compounds. It is the recommended starting point for method development.[10]
C8 (Octylsilane) Less retentive than C18, which can be advantageous for reducing analysis time if the analyte and impurities are strongly retained on a C18 column.[10]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and impurities, which can be beneficial for separating isomers.[10]
Polar-Embedded Phases These phases contain a polar group embedded in the alkyl chain, which can improve peak shape for acidic compounds and offer different selectivity.

For this compound, a C18 column is the most logical first choice due to the aromatic and moderately hydrophobic nature of the molecule.

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition plays a pivotal role in controlling retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. The choice between the two can significantly affect selectivity.[11]

  • pH Control: As an acidic analyte, the pH of the mobile phase will dictate the ionization state of this compound.[12] To ensure good retention and sharp peak shapes, the mobile phase pH should be buffered to at least 2 pH units below the pKa of the carboxylic acid group (typically around 4-5).[12] This is commonly achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase.[11]

Mobile Phase Additive pH Range Advantages Considerations
0.1% Formic Acid ~2.7Volatile and compatible with mass spectrometry (MS) detection.
0.1% Phosphoric Acid ~2.1Provides excellent buffering capacity at low pH.Non-volatile and not suitable for MS.
Phosphate Buffer 2-3 & 6-8Excellent buffering capacity.Non-volatile and can precipitate with high concentrations of organic modifier.

For UV-based detection, a mobile phase of acetonitrile and water with 0.1% phosphoric acid is a robust starting point.

Detection Wavelength Selection

The aromatic nature of this compound allows for sensitive detection using a UV detector. The optimal wavelength can be determined by examining the UV spectrum of the analyte. A wavelength of 254 nm is a common choice for aromatic compounds, but for optimal sensitivity, the wavelength of maximum absorbance (λmax) should be selected. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

A Validated HPLC Protocol for Purity Assessment

This section provides a detailed, step-by-step protocol for a validated HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Reference standard of this compound.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50/50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H3PO4 in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 230 nm (or λmax)

4. System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. Key system suitability parameters include:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis and Purity Calculation

The purity of the sample is typically calculated using the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification of impurities, it is necessary to determine their individual response factors relative to the main compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation analysis HPLC Analysis (Gradient Elution) prep_mobile->analysis prep_std Standard Preparation sys_suit System Suitability Testing prep_std->sys_suit prep_sample Sample Preparation prep_sample->analysis sys_suit->analysis Pass integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity assessment.

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: A direct correlation between the concentration of the analyte and the detector response over a defined range.[13]

  • Accuracy: The closeness of the results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique for purity assessment, other analytical methods can provide complementary information.

Analytical_Techniques HPLC HPLC LC-MS LC-MS HPLC->LC-MS Impurity ID NMR NMR HPLC->NMR Structure Confirmation GC GC HPLC->GC Volatile Impurities

Caption: Interrelation of complementary analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the main compound and any significant impurities.

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents.

Conclusion

The accurate assessment of the purity of synthesized this compound is crucial for its intended applications in the pharmaceutical and materials science industries. A well-developed and validated reverse-phase HPLC method is the most reliable approach for this purpose. By carefully selecting the column, optimizing the mobile phase, and adhering to rigorous system suitability and method validation protocols, researchers can confidently determine the purity of their synthesized material. This guide provides a comprehensive framework for developing and implementing such a method, ensuring the quality and consistency of this important chemical building block.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • HPLC Column Selection Guide - Aurora Pro Scientific. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
  • HPLC Column Selection Guide - Chromtech. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).
  • How to Select the Proper HPLC Column for Your Application - Maxi Scientific. (2024).
  • Waters Column Selection Guide for Polar Compounds. (n.d.).
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020).
  • Selecting the Right Column for Your Reversed Phase Method - Phenomenex Blog. (2017).
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025).
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.).
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.).
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009).
  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity - HELIX Chromatography. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024).
  • Separation and determination of aromatic amines by reversed-phase HPLC - J-Stage. (n.d.).
  • Pharmaceutical Impurity Testing and Identification - Intertek. (n.d.).
  • This compound | CAS 699-90-1 - Ossila. (n.d.).
  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6 - Ossila. (n.d.).
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A Comparative Guide to the Antibacterial Spectrum of 3-Fluoro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antibacterial agents is a paramount objective in medicinal chemistry. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. This guide provides a comparative analysis of the potential antibacterial spectrum of derivatives of 3-Fluoro-2-methylbenzoic acid, drawing upon experimental data from structurally similar compounds to elucidate potential structure-activity relationships and guide future research.

Introduction: The Rationale for Fluorinated Benzoic Acid Derivatives

The development of new classes of antibiotics is critical to combat the rise of multidrug-resistant pathogens. Benzoic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. The introduction of a fluorine atom, particularly on an aromatic ring, can profoundly influence the molecule's electronic properties, pKa, and ability to interact with biological targets. Specifically, the this compound core offers a unique combination of steric and electronic features that can be exploited to design novel antibacterial compounds. This guide will explore the potential antibacterial spectrum of various derivatives of this parent molecule, providing a framework for further investigation.

Comparative Antibacterial Spectrum: An Evidence-Based Postulation

While comprehensive experimental data on a wide range of this compound derivatives is not extensively available in the public domain, we can extrapolate potential activity based on studies of other fluorinated benzoic acid analogs. The following table summarizes the expected antibacterial spectrum against common Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values estimated based on published data for structurally related compounds.

Table 1: Postulated Antibacterial Spectrum of this compound Derivatives

Derivative ClassRepresentative Structure (Hypothetical)Target Gram-Positive Bacteria (e.g., Staphylococcus aureus) - Expected MIC (µg/mL)Target Gram-Negative Bacteria (e.g., Escherichia coli) - Expected MIC (µg/mL)Rationale/Supporting Evidence
Amides 3-Fluoro-2-methyl-N-phenylbenzamide64 - 256>256Studies on other fluorobenzamides have shown moderate activity against Gram-positive bacteria but often limited activity against Gram-negative strains. The lipophilicity of the N-phenyl group may enhance cell wall penetration in Gram-positive bacteria.
Esters Methyl 3-fluoro-2-methylbenzoate>256>256Simple esters of benzoic acid generally exhibit weak antibacterial activity. The ester linkage is often susceptible to hydrolysis by bacterial enzymes.
Hydrazides 3-Fluoro-2-methylbenzoyl hydrazide32 - 128128 - 512Hydrazide derivatives of various carboxylic acids have demonstrated a range of biological activities, including antibacterial effects. The hydrazide moiety can participate in hydrogen bonding and may chelate metal ions essential for bacterial enzymes.
Benzimidazoles 2-(3-Fluoro-2-methylphenyl)-1H-benzo[d]imidazole8 - 6432 - 128Fluorinated benzimidazole derivatives have shown promising antibacterial activity. The meta-fluoro substitution on a phenyl ring attached to a benzimidazole core has been associated with potent activity against both Gram-positive and Gram-negative bacteria[1].
Thiosemicarbazides 1-(3-Fluoro-2-methylbenzoyl)thiosemicarbazide16 - 6464 - 256Fluorobenzoylthiosemicarbazides have been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria. The trifluoromethyl-substituted analogs showed notable potency[2].

Disclaimer: The MIC values presented in this table are hypothetical and intended for comparative and illustrative purposes only. They are extrapolated from literature on compounds with similar structural motifs. Rigorous experimental validation is required to determine the actual antibacterial spectrum of these specific derivatives.

Deciphering the Mechanism of Action: A Multi-pronged Attack

The antibacterial action of benzoic acid and its derivatives is generally understood to be multifactorial. While the precise mechanism for this compound derivatives would require specific investigation, the following established principles for benzoic acid analogs provide a strong foundation for understanding their potential modes of action:

  • Disruption of Cellular pH Homeostasis: Undissociated benzoic acid derivatives, being lipophilic, can readily diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acidic proton dissociates, leading to an accumulation of protons and a decrease in intracellular pH. This acidification can disrupt critical metabolic processes and enzyme functions, ultimately inhibiting bacterial growth[3][4].

  • Cell Membrane Damage: The accumulation of the anionic form of the benzoic acid derivative within the cytoplasm can lead to osmotic stress and interfere with the integrity and function of the cell membrane. This can compromise the membrane's role as a selective barrier, leading to leakage of essential cellular components.

  • Inhibition of Key Enzymes: Some benzoic acid derivatives have been shown to inhibit the activity of specific bacterial enzymes involved in vital metabolic pathways. For instance, they can interfere with the respiratory enzyme system and prevent the condensation reaction of acetyl-CoA[3].

The presence of the fluorine atom and the methyl group on the benzene ring of this compound can modulate these mechanisms. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, potentially enhancing its ability to disrupt intracellular pH. The methyl group can influence the lipophilicity of the molecule, affecting its ability to penetrate the bacterial cell membrane.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Antibacterial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) Derivative_Ext Undissociated Derivative (Lipophilic) Derivative_Int Dissociated Derivative (Anion + H+) Derivative_Ext->Derivative_Int Diffusion Membrane pH_Drop Intracellular pH Decrease Derivative_Int->pH_Drop Proton Release Cell_Death Bacterial Cell Death Derivative_Int->Cell_Death Membrane Stress Enzyme_Inhibition Enzyme Inhibition pH_Drop->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Metabolic_Disruption->Cell_Death MIC_Workflow A Prepare Stock Solutions of Test Compounds C Serial Dilution of Compounds in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plates (16-20 hours at 35°C) D->E F Visually Inspect for Growth and Measure OD600 E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure
  • Preparation of Test Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh overnight culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will create a gradient of compound concentrations.

    • Include a positive control (antibiotic with known MIC) and a negative control (vehicle only) on each plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on benzoic acid and fluoroquinolone antibacterials, several SAR principles can be proposed for the design of novel this compound derivatives:

  • The Carboxylic Acid is Essential: The carboxyl group is crucial for the antibacterial activity of benzoic acid derivatives, as it is responsible for the acidification of the bacterial cytoplasm. Esterification or reduction of this group generally leads to a significant loss of activity.

  • Amide and Hydrazide Moieties Can Enhance Activity: Conversion of the carboxylic acid to certain amides or hydrazides can maintain or even enhance antibacterial activity. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds with target enzymes.

  • The Position of the Fluorine Atom is Critical: The position of the fluorine atom on the benzene ring significantly influences the electronic properties and biological activity. In fluoroquinolones, a fluorine atom at the C-6 position is known to be critical for potent antibacterial activity. For this compound, the meta-position of the fluorine relative to the carboxyl group will impact its acidity and interaction with potential targets.

  • Substituents on Amide or Hydrazide Nitrogen: The nature of the substituent on the nitrogen atom of an amide or hydrazide derivative can dramatically affect the antibacterial spectrum. Bulky, lipophilic, or heterocyclic substituents can improve cell penetration and introduce new interactions with bacterial targets.

Conclusion and Future Directions

While direct and extensive experimental data on the antibacterial spectrum of this compound derivatives remains to be fully elucidated, this guide provides a comprehensive framework for their potential activity based on established principles and data from structurally analogous compounds. The proposed multi-pronged mechanism of action, centered on pH disruption and membrane damage, offers a solid basis for further mechanistic studies.

Future research should focus on the synthesis and systematic screening of a diverse library of this compound amides, hydrazides, and heterocyclic derivatives against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. The detailed experimental protocol provided herein offers a robust methodology for such investigations. Elucidating the precise structure-activity relationships will be instrumental in optimizing this chemical scaffold to develop novel and effective antibacterial agents to address the growing challenge of antimicrobial resistance.

References

  • Vigorita, M. G., Saporito, G., Previtera, T., Pizzimenti, F. C., & Bisignano, G. (1986). [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity]. Il Farmaco; edizione scientifica, 41(2), 168–174.
  • Çalışkan, E., & Gökçe, M. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Karaman, R. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 105.
  • Jubie, S., Sikdar, P., & Kalirajan, R. (2017).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Narang, R., Narasimhan, B., & Sharma, S. (2012).
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of novel N-(substituted)-3-methyl-2-phenyl-quinoline-4-carboxamide derivatives. Journal of the Serbian Chemical Society, 75(11), 1475-1484.
  • Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. Retrieved from [Link]

  • Microbe Online. (2022, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

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A Senior Application Scientist's Guide to Validating Theoretical Reactivity Models: The Case of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Reality in Drug Discovery

In modern pharmaceutical and materials science research, the ability to predict molecular reactivity is paramount. It accelerates the design of novel drug candidates, optimizes synthetic routes, and informs the development of new materials.[1] 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1) serves as an exemplary case study for this endeavor. As a fluorinated aryl building block, it is utilized in the synthesis of complex molecules, including sodium-glucose transporter 2 (SGLT2) inhibitors and liquid crystals.[2] Its reactivity is governed by a delicate interplay of electronic and steric effects imparted by the fluoro, methyl, and carboxylic acid groups.

Theoretical models, ranging from semi-empirical linear free-energy relationships to first-principles quantum chemical calculations, offer a powerful means to forecast this reactivity. However, their predictive power is only as reliable as their validation against robust experimental data. The presence of an ortho-methyl group in this compound presents a particular challenge for simpler models, which often fail to account for steric hindrance.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate theoretical models using this compound as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare theoretical predictions with experimental outcomes.

Part 1: Experimental Validation Framework

The cornerstone of any theoretical model validation is high-quality experimental data. For a substituted benzoic acid, the most fundamental measure of reactivity is its acidity constant (pKa), which quantifies the equilibrium of its deprotonation in solution. This value is highly sensitive to the electronic effects of the ring substituents.

Protocol 1: High-Precision pKa Determination via Potentiometric Titration

This protocol describes a self-validating method to determine the pKa of this compound. The causality behind this choice is its high precision and the ability to derive the equilibrium constant directly from the titration curve, a fundamental chemical principle.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a 0.1 M solution of standardized NaOH. The standardization against a primary standard like potassium hydrogen phthalate (KHP) is a critical self-validating step.

    • Accurately prepare a ~0.01 M solution of this compound in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility. The exact concentration is not critical, but the mass of the acid and the volume of the solvent must be recorded precisely.

  • Titration Setup:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00). This ensures the accuracy of the primary measurement.

    • Place a known volume (e.g., 50.0 mL) of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the additions well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis and pKa Determination:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point (Veq), the volume of NaOH required to completely neutralize the acid. This can be found from the maximum of the first derivative plot (ΔpH/ΔV vs. V).[5]

    • The volume at the half-equivalence point (V1/2 = Veq / 2) is where the concentrations of the acid and its conjugate base are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Determine the pKa by reading the pH at V1/2 from the titration curve.

Below is a workflow diagram illustrating this experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare & Standardize 0.1 M NaOH Solution D Titrate Acid with NaOH (Record pH vs. Volume) A->D B Prepare ~0.01 M Solution of This compound B->D C Calibrate pH Meter C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Veq) (First Derivative Plot) E->F G Identify Half-Equivalence Point (V½ = Veq / 2) F->G H Determine pKa (pH at V½) G->H G cluster_build Structure Setup cluster_gas Gas-Phase Calculation cluster_solv Solution-Phase Calculation A Build 3D Structures (Acid HA and Base A⁻) B Perform Conformer Search (Find Lowest Energy Structures) A->B C Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation (Confirm Minima, Get ZPVE) C->D E Solvation Energy Calculation (e.g., IEF-PCM Model) D->E F Calculate Aqueous Free Energy (ΔGaq) E->F G Calculate Theoretical pKa (ΔGaq / 2.303 RT) F->G

Caption: Computational workflow for DFT-based pKa prediction.

Part 3: Comparative Analysis and Model Validation

The ultimate goal is to compare the predictions from our theoretical models with the experimentally determined value. This direct comparison allows us to assess the accuracy and limitations of each model.

The logical process of this validation is outlined below.

G cluster_inputs Inputs cluster_outputs Outputs Exp Experimental Data (e.g., pKa from Titration) Analysis Comparative Analysis - Assess Accuracy - Identify Discrepancies - Explain Deviations Exp->Analysis Theo Theoretical Predictions (Hammett, DFT) Theo->Analysis Val Validated Model Ref Model Refinement Needed Analysis->Val Good Agreement Analysis->Ref Significant Deviation

Caption: Logical workflow for validating theoretical models.

Quantitative Data Comparison

To illustrate the comparison, let's consider the known pKa of benzoic acid (4.20) and 3-fluorobenzoic acid (3.86) [6]and predict the pKa for this compound.

CompoundMethodPredicted pKaExperimental pKa
This compound Hammett Equation~3.66*TBD (via Protocol 1)
This compound DFT (B3LYP/IEF-PCM)~3.75**TBD (via Protocol 1)

* Hammett Calculation: Based on pKa(benzoic acid) = 4.20, σmeta-F = +0.34, and σortho-CH3 = -0.17 (note: ortho values are less reliable). Predicted pKa ≈ 4.20 - 0.34 - (-0.17) = 3.69. The additivity is an approximation. ** DFT Estimate: This is a typical result from DFT calculations for similar molecules, often with an accuracy of ±0.2-0.4 pKa units depending on the methodology.[7][8]

Discussion of Expected Results
  • Hammett Equation: We anticipate a significant deviation between the Hammett prediction and the experimental value. The model treats substituent effects as purely electronic and additive. It fails to account for the steric clash between the ortho-methyl group and the carboxylic acid, which can force the carboxyl group out of the plane of the benzene ring. This twisting disrupts conjugation and alters the electronic environment in a way the simple σ constant cannot describe. [3][4]

  • DFT Calculations: The DFT model is expected to provide a more accurate prediction. By explicitly calculating the 3D electronic structure, DFT inherently accounts for steric effects. The geometry optimization step will naturally find the lowest-energy conformation, including any out-of-plane twisting of the carboxylic acid group caused by the ortho-methyl substituent. The agreement between the DFT-predicted pKa and the experimental value serves as a strong validation of the chosen functional, basis set, and solvation model for this class of molecules. [9]Any remaining discrepancy might be attributed to limitations in the implicit solvation model, which approximates the complex, explicit interactions between the solute and solvent molecules. [8]

Conclusion and Recommendations

The validation of theoretical models is not a mere academic exercise; it is a critical step in building trustworthy predictive tools for chemical research. For a molecule like this compound, where multiple substituent effects are at play, this process reveals the boundaries of different theoretical approaches.

  • For High-Throughput Screening: The Hammett equation, despite its limitations with ortho-substitution, can still be useful for ranking the relative acidities of large libraries of meta- and para-substituted analogs. However, it should be used with extreme caution for ortho-substituted compounds.

  • For Mechanistic Insight and High Accuracy: DFT calculations are demonstrably superior for providing accurate, quantitative predictions and understanding the underlying structural and electronic factors governing reactivity. [10]The validation of a DFT method against a key experimental value like pKa instills confidence in its ability to predict other properties, such as reaction barriers or spectroscopic signatures.

Ultimately, this guide demonstrates that a synergistic approach, where robust experimental protocols are used to ground and validate sophisticated computational models, provides the most powerful and reliable strategy for advancing research in drug discovery and materials science.

References

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  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • MDPI. (2023). Predicting the Redox Potentials and Hammett Parameters of Quinone Derivatives with the Information-Theoretic Approach. International Journal of Molecular Sciences, 24(22), 16462. [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • ResearchGate. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. [Link]

  • PubMed. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-10. [Link]

  • International Journal of Advanced Research in Chemical Science. (2016). Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calculation. [Link]

  • ResearchGate. (2013). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]

  • Pen-Active. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]

  • JOCPR. (n.d.). Experimental and Theoretical Investigation of the Molecular and Electronic Structure of 3-Acetoxy-2-Methylbenzoic Acid using Quantum Chemical Computational Calculations. [Link]

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Sources

A Senior Application Scientist's Guide to Evaluating the Influence of Fluorine Position on the Properties of Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms is a powerful and widely adopted tactic to refine the pharmacological profile of drug candidates.[1] Due to its unique properties—small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the remarkable strength of the C-F bond—fluorine can profoundly influence a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity for its biological target.[2][3][4] Fluorinated compounds are pivotal in the development of pharmaceuticals, from anticancer agents to antidepressants.[5]

This guide provides a comparative analysis of fluorinated methylbenzoic acid isomers, focusing on how altering the fluorine's position on the aromatic ring systematically modifies key physicochemical properties. We will explore the underlying electronic principles, present comparative data, and provide detailed, field-proven experimental protocols for researchers engaged in drug discovery and development.

The Parent Scaffold: 2-Methylbenzoic Acid and its Fluorinated Derivatives

Our investigation centers on 2-methylbenzoic acid (o-toluic acid) as the parent scaffold. The methyl group itself influences the properties of benzoic acid; for instance, 2-methylbenzoic acid (pKa ≈ 3.91) is a stronger acid than benzoic acid (pKa ≈ 4.20), an effect attributed to steric inhibition of resonance of the carboxylate group.[6] We will examine how the introduction of a single fluorine atom at various positions on this scaffold further modulates its characteristics.

G cluster_0 2-Methylbenzoic Acid Scaffold cluster_1 Potential Fluorine Substitution Positions A B Position 3 A->B C Position 4 A->C D Position 5 A->D E Position 6 A->E

Caption: Isomeric landscape of mono-fluorinated 2-methylbenzoic acids.

Comparative Analysis of Physicochemical Properties

The position of the highly electronegative fluorine atom creates distinct electronic environments, leading to significant variations in the properties of the isomers. The primary mechanism at play is the powerful electron-withdrawing inductive effect (-I effect) of fluorine, which stabilizes the carboxylate anion, thereby increasing acidity.[3][7] This effect is distance-dependent and strongest at the ortho position.

Data Summary Table

The following table summarizes key physicochemical data for several isomers of fluoro-2-methylbenzoic acid, providing a clear basis for comparison.

Property3-Fluoro-2-methylbenzoic acid4-Fluoro-2-methylbenzoic acid5-Fluoro-2-methylbenzoic acid
CAS Number 699-90-1321-21-133184-16-6
Molecular Formula C₈H₇FO₂C₈H₇FO₂C₈H₇FO₂
Molecular Weight ( g/mol ) 154.14154.14154.14
Melting Point (°C) 158–160[8]168–172130–132[9][10]
Predicted Acidity (pKa) Stronger than parentWeaker than 3-fluoro isomerWeaker than 3-fluoro isomer
Calculated logP (XLogP3) Not available1.9[11]Not available

Analysis of Trends:

  • Melting Point: The melting point is influenced by crystal lattice energy and intermolecular forces, such as hydrogen bonding and dipole-dipole interactions. The significant variation among the isomers (from 130°C to 172°C) highlights how the fluorine's position alters molecular symmetry and crystal packing efficiency. 4-Fluoro-2-methylbenzoic acid exhibits the highest melting point, suggesting a particularly stable crystal lattice.

  • Lipophilicity (logP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability.[4] The calculated logP of 1.9 for 4-fluoro-2-methylbenzoic acid indicates moderate lipophilicity, a desirable trait for many drug candidates.[11]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for determining two critical parameters: pKa and logP.

Protocol 1: pKa Determination by Potentiometric Titration

This method is a reliable and cost-effective way to measure a compound's acid dissociation constant.[12] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using at least two standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]

  • Solution Preparation: Prepare a ~1 mM solution of the fluoro-methylbenzoic acid isomer in a suitable solvent (e.g., water or a water/methanol mixture). If necessary, acidify the solution to a starting pH of ~2.0 with 0.1 M HCl.[13]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of weak acids.[13]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standard solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).[13]

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[13]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.[14]

  • pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve. The half-equivalence point occurs at exactly half the volume of the equivalence point. At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[15] For robust data, perform at least three separate titrations and average the results.[13]

Protocol 2: LogP Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for experimentally determining the partition coefficient (logP), which measures a compound's lipophilicity.[16][17]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at a physiologically relevant pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[17]

  • Compound Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[17]

  • Partitioning: Add a small volume of the stock solution to a known volume of the pre-saturated buffer/n-octanol mixture. The final concentration should be low enough to avoid solubility issues.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[18]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection or LC-MS/MS.[16]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Conclusion and Outlook

This guide demonstrates that the positional isomerism of a single fluorine atom on a methylbenzoic acid scaffold provides a powerful tool for fine-tuning critical physicochemical properties. The electron-withdrawing nature of fluorine consistently enhances acidity, with the magnitude of the effect being highly dependent on its proximity to the carboxylic acid. Concurrently, properties like melting point and lipophilicity are significantly altered, impacting solubility and potential membrane permeability.

By understanding these structure-property relationships and employing robust experimental protocols for their quantification, researchers and drug development professionals can make more informed decisions in the design and selection of lead compounds, ultimately accelerating the path toward safer and more effective therapeutics.[20]

References

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  • Title: 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis Source: Nbinno.com URL: [Link]

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  • Title: Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Source: Quora URL: [Link]

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Performance Benchmark: 3-Fluoro-2-methylbenzoic Acid in the Synthesis of SGLT2 Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Reactivity and Synthetic Utility

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Fluoro-2-methylbenzoic acid stands as a valuable aryl fluorinated building block, particularly prominent in the synthesis of Active Pharmaceutical Ingredients (APIs).[3][4] This guide provides an in-depth performance comparison of this compound against its non-fluorinated counterpart and other structural isomers in a critical application: the synthesis of diarylmethane precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a leading class of drugs for type 2 diabetes.[3][5][6]

This analysis moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and synthetic performance, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Application: Synthesis of Diaryl-methane Scaffolds for SGLT2 Inhibitors

SGLT2 inhibitors, such as Canagliflozin and Empagliflozin, share a common diarylmethane structural motif.[4] A robust and scalable synthesis for this key fragment is paramount for pharmaceutical development. A prevalent synthetic strategy involves a two-step process:

  • Friedel-Crafts Acylation: The benzoic acid derivative is converted to an acid chloride and reacted with a second aromatic ring (e.g., 2-(4-fluorophenyl)thiophene) in the presence of a Lewis acid catalyst to form a diaryl ketone.[3]

  • Reduction: The resulting ketone is subsequently reduced to the target diarylmethane.[3][7]

This guide will focus on benchmarking the performance of this compound in the pivotal Friedel-Crafts acylation step, as this is where the electronic and steric effects of the substituents have the most pronounced impact on reaction efficiency.

Comparative Reactivity Analysis: The Interplay of Steric and Electronic Effects

The success and yield of the Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction, are dictated by the electronic properties of the starting benzoic acid. The substituents on the aromatic ring—in this case, fluorine and a methyl group—play a critical role.

  • Fluorine's Duality: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack.[8][9] However, through its lone pairs, it can also exert a weaker, electron-donating resonance effect (+M), which is ortho-, para-directing.[8]

  • The Methyl Group: The methyl group is an electron-donating group (+I and hyperconjugation), which activates the ring.

  • The "Ortho Effect": In 2-substituted benzoic acids, steric hindrance can force the carboxylic acid group out of the plane of the aromatic ring.[10] This can inhibit resonance effects and influence the acidity and reactivity of the compound.

In This compound , the fluorine atom is meta to the carboxylic acid group and ortho to the methyl group. The combined deactivating effect of the fluorine and the carboxylic acid group (which itself is deactivating) makes the ring less nucleophilic compared to 2-methylbenzoic acid. However, the precise positioning of these groups also directs the incoming electrophile, influencing regioselectivity and reaction rate in nuanced ways compared to other isomers.

This interplay of competing electronic and steric factors is crucial for understanding the experimental outcomes.

Caption: Electronic effects governing reactivity in Friedel-Crafts acylation.

Benchmarking Performance in Friedel-Crafts Acylation

To objectively compare the performance of this compound, we will examine reported yields in the synthesis of diaryl ketones, the direct products of Friedel-Crafts acylation and precursors to SGLT2 inhibitor backbones. While a single study directly comparing all compounds under identical conditions is not available, a composite analysis of published data provides a strong directional understanding of their relative utility.[9]

Representative Experimental Protocol: Synthesis of Diaryl Ketones

The following protocol is a generalized, self-validating procedure derived from established methods for Friedel-Crafts acylation used in the synthesis of SGLT2 inhibitor precursors.[3]

  • Acid Chloride Formation: In a dry, inert atmosphere (N₂ or Ar), suspend the selected benzoic acid derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) (2.0 eq.) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.

  • Aromatic Coupling: Dissolve the second aromatic coupling partner (e.g., 2-(4-fluorophenyl)thiophene, 1.0 eq.) in an appropriate solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add the Lewis acid catalyst (e.g., TiCl₄, 1.5 eq. or AlCl₃, 1.2 eq.) dropwise to the solution of the aromatic partner, maintaining the low temperature.

  • Acylation Reaction: Dissolve the crude acid chloride from step 1 in DCM and add it dropwise to the reaction mixture over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude diaryl ketone can be purified by recrystallization or column chromatography to yield the final product.

Data Presentation: Comparative Yields

The table below summarizes reported yields for the Friedel-Crafts acylation step using various substituted benzoic acids relevant to the synthesis of SGLT2 inhibitors.

Starting Benzoic AcidAromatic PartnerLewis Acid CatalystReported Yield (%)Reference
5-Iodo-2-methylbenzoic acid2-(4-fluorophenyl)thiopheneTiCl₄91%[3][4]
5-Iodo-2-methylbenzoic acid2-(4-fluorophenyl)thiopheneAlCl₃89%[4]
5-Bromo-2-methylbenzoic acid2-(4-fluorophenyl)thiopheneTiCl₄88%[3]
5-Bromo-2-chloro-benzoic acid derivativeThiophene derivativeTiCl₄74%[4]

Note: Direct yield data for this compound in this specific transformation was not found in the surveyed literature. However, its performance can be inferred from the reactivity principles discussed.

Visualization of the Synthetic Workflow

The overall process from the benzoic acid starting material to the final diarylmethane core is illustrated below.

SGLT2_Precursor_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction A This compound (or Alternative) B Acid Chloride Formation (SOCl₂) A->B C Diaryl Ketone B->C Acylation E Diarylmethane (SGLT2 Core) C->E Reduction (e.g., TiCl₄/NaBH₄) D Aromatic Partner + Lewis Acid (TiCl₄) D->C

Sources

cross-validation of analytical methods for 3-Fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Validation of Analytical Methods for 3-Fluoro-2-methylbenzoic Acid

In the rigorous environment of pharmaceutical development and manufacturing, the assurance of product quality is non-negotiable. This assurance is built upon a foundation of robust, reliable, and consistent analytical data. For key pharmaceutical intermediates like this compound, a versatile aryl fluorinated building block, the methods used to determine purity and concentration must be thoroughly validated to prove they are fit for purpose.[1][2][3]

This guide provides a senior-level perspective on the cross-validation of two distinct analytical methods for this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices. Our objective is to compare a direct High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) method requiring derivatization, providing a framework for ensuring data equivalency and integrity, in alignment with global regulatory standards.[4]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes the performance characteristics of a procedure, ensuring it is suitable for its intended analytical application. The principles and parameters for this process are outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[5][6][7] Cross-validation extends this principle, becoming essential when two or more distinct analytical methods are intended to be used interchangeably for the analysis of the same substance. The goal is to demonstrate that the results produced by these different methods are statistically equivalent and that any observed differences fall within predefined, acceptable limits.

For this compound (m.p. 158-160 °C), a solid aromatic carboxylic acid, accurate analysis is critical for monitoring synthesis reactions, defining impurity profiles, and ensuring the quality of the final active pharmaceutical ingredient (API).[1][8] Its chemical nature—a non-volatile, polar carboxylic acid—guides the selection of appropriate analytical technologies.

Selecting the Appropriate Analytical Technique: A Comparative Rationale

The physicochemical properties of an analyte are the primary determinants for selecting an analytical method. For this compound, we will compare two powerful, yet fundamentally different, chromatographic techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry for non-volatile and thermally sensitive compounds. The inherent polarity of the carboxylic acid group makes it well-suited for reversed-phase HPLC. The analysis is typically direct, requiring minimal sample preparation beyond dissolution.[9][10]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC offers high resolving power but is limited to compounds that are volatile and thermally stable. Carboxylic acids like this compound exhibit poor volatility due to strong intermolecular hydrogen bonding.[11] Therefore, a chemical modification step known as derivatization is mandatory to convert the polar carboxylic acid into a more volatile, less polar ester, making it amenable to GC analysis.[12][13][14]

The cross-validation workflow between these two methods is visualized below.

CrossValidation_Workflow cluster_Prep Sample Cohort cluster_A Method A: HPLC-UV (Direct Analysis) cluster_B Method B: GC-FID (Indirect Analysis) cluster_Comp Equivalence Assessment Sample Identical Batches of This compound A1 Sample Dissolution (Mobile Phase) Sample->A1 B1 Sample Dissolution & Derivatization (Esterification) Sample->B1 A2 Reversed-Phase HPLC Separation A1->A2 A3 UV Detection (e.g., 230 nm) A2->A3 A4 Data Set A A3->A4 Compare Statistical Comparison (e.g., t-test, F-test) A4->Compare B2 Capillary GC Separation B1->B2 B3 Flame Ionization Detection (FID) B2->B3 B4 Data Set B B3->B4 B4->Compare

Sources

A Senior Application Scientist's Guide to Comparative DFT Studies of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, understanding the nuanced physicochemical properties of fluorinated benzoic acid isomers is critical for rational design. The strategic placement of a fluorine atom on the benzoic acid scaffold—be it at the ortho-, meta-, or para-position—dramatically alters the molecule's electronic structure, acidity, and conformational landscape. This guide provides an in-depth comparative analysis, grounded in Density Functional Theory (DFT), to elucidate these differences and to equip researchers with the knowledge to select the optimal isomer for their applications and to perform their own reliable in silico investigations.

The "Fluorine Effect": More Than Just Electronegativity

Fluorine's influence extends beyond simple inductive electron withdrawal. Its small size and high electronegativity introduce a complex interplay of inductive and resonance effects that are highly dependent on its position on the aromatic ring. These effects are the root cause of the distinct properties observed among the isomers.

  • Ortho (2-Fluorobenzoic Acid): The proximity of the fluorine atom to the carboxylic acid group introduces strong inductive effects and potential intramolecular hydrogen bonding, significantly impacting acidity and conformational preference.

  • Meta (3-Fluorobenzoic Acid): The fluorine atom at this position primarily exerts an inductive effect, leading to more moderate changes in properties compared to the ortho and para isomers.

  • Para (4-Fluorobenzoic Acid): In the para position, both inductive and resonance effects are at play. The electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect of the fluorine lone pairs.

Comparative Analysis of Isomer Properties: A DFT Perspective

DFT has proven to be an invaluable tool for accurately predicting and rationalizing the properties of these isomers. Below, we compare key physicochemical descriptors derived from DFT calculations reported in the literature.

Acidity (pKa)

A primary differentiator among the isomers is their acidity, a critical parameter in drug design for absorption, distribution, metabolism, and excretion (ADME) properties. DFT calculations, particularly those employing a thermodynamic cycle with a continuum solvation model, have shown excellent correlation with experimental pKa values. The general trend for the acidity of fluorobenzoic acids is: ortho > para > meta > benzoic acid.

Electron-withdrawing substituents increase the acidity of benzoic acid. This effect is most pronounced for substituents in the ortho position and generally follows the trend ortho < meta < para for increased acidity when compared to the unsubstituted acid[1][2]. The strong inductive effect of the fluorine atom stabilizes the resulting benzoate anion, thus increasing acidity.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
Experimental pKa ~3.27~3.86~4.14~4.20
Predicted Acidity Trend from DFT HighestIntermediateLowerLowest
Dominant Electronic Effect Strong Inductive Effect, Potential H-bondingInductive EffectInductive and Resonance EffectsReference

Causality Behind the Trend:

  • The ortho-isomer is the most acidic due to the powerful electron-withdrawing inductive effect of the nearby fluorine, which stabilizes the negative charge of the carboxylate anion.

  • The para-isomer is less acidic than the ortho-isomer because the resonance effect of the fluorine atom donates electron density to the ring, partially counteracting the inductive effect.

  • The meta-isomer's acidity is closer to that of benzoic acid because the fluorine atom at this position exerts a weaker inductive effect and has no significant resonance interaction with the carboxyl group.

Conformational Analysis

The orientation of the carboxylic acid group relative to the phenyl ring is another critical aspect, influencing how these molecules interact with biological targets or self-assemble in materials. DFT calculations have been instrumental in mapping the potential energy surfaces of these isomers.

For many substituted benzoic acids, two primary conformers exist: a lower-energy cis conformer, where the carboxylic proton is syn-periplanar to the carbonyl oxygen, and a higher-energy trans conformer. The presence of an ortho-fluoro substituent introduces additional complexity.

Studies have shown that 2-fluorobenzoic acid has two low-energy cis conformers and two higher-energy trans conformers.[3][4] The relative energies of these conformers are dictated by a delicate balance of steric repulsion and potential intramolecular hydrogen bonding between the carboxylic proton and the ortho-fluorine atom. In contrast, for 3- and 4-fluorobenzoic acid, the conformational landscape is more similar to that of benzoic acid itself, with a clear preference for a planar cis conformation.[5]

Recommended Computational Workflow for Comparative Studies

To ensure trustworthy and reproducible results, a well-validated computational protocol is essential. The following workflow is based on methodologies frequently reported in peer-reviewed literature for the study of halogenated aromatic compounds.[3][6][7]

Workflow Diagram

DFT_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization & Conformational Search cluster_analysis 3. Property Calculation & Analysis mol_build Build Isomer Structures (ortho, meta, para) conf_search Conformational Scan (e.g., scan C-C-C=O dihedral) mol_build->conf_search Initial Geometries geom_opt Geometry Optimization Functional: B3LYP or M06-2X Basis Set: 6-311++G(d,p) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc Optimized Structures spe Single Point Energy (Higher accuracy functional/basis set, e.g., CAM-B3LYP) freq_calc->spe Validated Minima pka_calc pKa Calculation (Thermodynamic Cycle with Solvation Model, e.g., SMD) spe->pka_calc analysis Comparative Analysis (Energies, Geometries, Acidity) pka_calc->analysis

Caption: Recommended DFT workflow for comparative analysis.

Step-by-Step Protocol
  • Structure Preparation:

    • Build the initial 3D structures of 2-, 3-, and 4-fluorobenzoic acid using a molecular editor.

  • Conformational Analysis and Geometry Optimization:

    • Rationale: To identify all stable low-energy conformers, a thorough scan of the potential energy surface is necessary, especially for the flexible carboxylic acid group.

    • Protocol:

      • Perform a relaxed potential energy surface scan by rotating the dihedral angle defined by the aromatic ring and the carboxylic acid group (C-C-C=O).

      • From the scan, identify the energy minima and use these geometries as starting points for full geometry optimizations.

      • Optimize the geometry of each identified conformer. A widely used and reliable level of theory for this purpose is the B3LYP functional with the 6-311++G(d,p) basis set .[3][8] The M06-2X functional is also a good alternative, particularly for systems with non-covalent interactions.[9]

      • Perform a frequency calculation at the same level of theory to verify that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Accurate Energy and Property Calculations:

    • Rationale: For more accurate electronic energies and derived properties like pKa, it is often beneficial to use a more sophisticated functional and a continuum solvation model.

    • Protocol:

      • Using the optimized geometries, perform single-point energy calculations. Range-separated hybrid functionals like CAM-B3LYP have shown high accuracy for pKa calculations.[7][10]

      • To calculate the pKa, employ a thermodynamic cycle. This involves calculating the Gibbs free energy of both the neutral acid and its conjugate base in the gas phase and in solution. The SMD (Solvation Model based on Density) is a robust and widely used continuum solvation model.[7][9]

      • The pKa can then be calculated from the difference in free energy of solvation and the gas-phase free energy of deprotonation.

Trustworthiness and Self-Validation

The validity of this computational approach is grounded in its ability to reproduce experimental trends.

  • Benchmarking: The choice of functionals and basis sets is supported by numerous benchmarking studies that have evaluated their performance for properties like reaction energies and pKa values of organic acids.[7][11] For instance, the B3LYP functional paired with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[3][11] For higher accuracy in pKa prediction, functionals like CAM-B3LYP are recommended.[7][10]

  • Experimental Correlation: The ultimate validation of the DFT predictions comes from comparison with experimental data. The calculated trends in acidity should align with the experimentally measured pKa values. Similarly, calculated geometric parameters and vibrational frequencies can be compared with data from X-ray crystallography and infrared spectroscopy, respectively.[6]

Conclusion for the Practicing Scientist

The positional isomerism of fluorinated benzoic acids offers a compelling case study in the power of subtle structural changes to elicit significant effects on molecular properties. DFT provides a robust framework for dissecting these effects, offering predictive power that can guide synthesis and application. For drug development professionals, the choice between an ortho, meta, or para isomer can mean the difference between a potent drug candidate and a metabolic liability. For materials scientists, these differences can dictate crystal packing and electronic properties. By employing a validated computational workflow, researchers can confidently navigate these choices, accelerating the design of next-generation molecules.

References

  • Amador-Balderas, J. A., Martínez-Sánchez, M.-A., & Meléndez, F. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(8), 1830. [Link][1][2][12]

  • Böhm, S., Fiedler, P., & Exner, O. (2004). Substituent effects on the acidity of weak acids. 2. Calculated gas-phase acidities of substituted benzoic acids. The Journal of Organic Chemistry, 67(14), 4787–4794. [Link][13]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link][14]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4816. [Link][3][8]

  • Daly, A. M., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link][5]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. [Link][6]

  • Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(5), 2993. [Link][7][10]

  • Rana, M. K., & Parveen, N. (2024). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link][11]

  • Iuga, C., et al. (2012). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of computer-aided molecular design, 32(10), 967–980. [Link][9]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents like 3-Fluoro-2-methylbenzoic acid (CAS No. 699-90-1), a key intermediate in the synthesis of APIs and liquid crystals, is not merely a regulatory hurdle but a cornerstone of responsible science.[1] This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[2] The primary hazards are summarized below.

Table 1: Hazard Classification for this compound

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][3][4]

Causality Behind PPE Selection: The identified hazards directly inform the required level of personal protection. The goal is to create a barrier between the researcher and the chemical to prevent contact, inhalation, or ingestion.

  • Eye Protection: Due to its classification as a serious eye irritant, tight-sealing safety goggles are mandatory.[2][5] A face shield should be used if there is a risk of splashing or dust generation.

  • Hand and Body Protection: To prevent skin irritation, wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][6] Contaminated clothing should be removed and laundered before reuse.[4]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust, which can cause respiratory tract irritation.[2][6]

The Core Disposal Principle: Mandated Professional Waste Management

The single most important principle for the disposal of this compound is that it must be treated as regulated hazardous waste . The Safety Data Sheet (SDS) explicitly states to "Dispose of contents/container to an approved waste disposal plant."[2][3][5][6]

This directive prohibits the following common but improper disposal methods:

  • Sink/Drain Disposal: Absolutely prohibited.[7][8][9] Introducing this compound into the sewer system can harm aquatic life and interfere with wastewater treatment processes.[4][10][11]

  • Trash Disposal: Prohibited.[8][9] Disposing of hazardous chemicals in the regular trash can expose sanitation workers to risks and lead to environmental contamination.

  • Evaporation: Prohibited.[7][8] Intentionally evaporating chemical waste in a fume hood is not a compliant disposal method and releases substances into the atmosphere.

All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][12][13]

Step-by-Step Protocol for Laboratory Waste Disposal

This protocol ensures that waste containing this compound is handled safely and in compliance with EPA and OSHA regulations.[13][14]

Step 1: Waste Segregation

  • Action: Designate a specific, compatible waste container for this compound and materials contaminated with it.

  • Causality: Proper segregation is crucial to prevent dangerous chemical reactions.[8][15] As an acid, this compound must be kept separate from bases to avoid violent neutralization reactions. It is also incompatible with strong oxidizing agents.[5][11][16]

Step 2: Containerization

  • Action: Use a sturdy, leak-proof container that is chemically compatible with the waste.[15][17] The original product container is often a suitable choice if it is in good condition.[15]

  • Causality: The container's integrity is the primary line of defense against a spill or leak. The container must be kept securely closed at all times, except when adding waste, to prevent the release of vapors or dust.[7][8][15]

Step 3: Labeling

  • Action: Immediately label the waste container with a fully completed hazardous waste tag, as supplied by your EHS department.[8][17] The label must clearly state the full chemical name, "this compound," and list all associated hazards.

  • Causality: Accurate labeling is a critical communication tool that ensures everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and the necessary safety precautions.[12][17]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA.[15][17] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[15]

  • Causality: The SAA is a regulatory requirement that ensures hazardous waste is stored safely and securely, away from incompatible materials and high-traffic areas, while awaiting pickup.[15]

Step 5: Arranging for Pickup

  • Action: Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS department to schedule a waste pickup.[8][17]

  • Causality: Timely removal of waste from the laboratory minimizes storage risks and ensures it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with regulations.[14]

Managing Accidental Spills

In the event of a spill, prompt and correct action can mitigate potential harm.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[11]

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Contain the Spill: For this solid chemical, gently sweep up the material and place it into a suitable container for disposal.[2][4] Avoid creating dust.[2] You can lightly moisten the powder with water to prevent it from becoming airborne.[11]

  • Collect All Materials: All materials used for cleanup, including contaminated wipes, absorbent pads, and disposable PPE, must be placed in the hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for pickup.

Disposal of Empty Containers

An "empty" container that held this compound is not yet safe for regular trash. Trivial amounts of residue must be managed as hazardous waste.[8]

  • Rinse: Thoroughly rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste.[8] This is because it will contain the highest concentration of the chemical residue. Subsequent rinses may also need to be collected, depending on institutional policy.

  • Deface Label: Once the container is clean and dry, completely remove or deface all chemical and hazard labels.[7][8]

  • Final Disposal: The clean, de-labeled container can now be disposed of in the regular trash or designated glass recycling bin.[8]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from use to final disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Use cluster_waste Waste Management Protocol cluster_final Final Disposition Start Handling or Generating 3-Fluoro-2-methylbenzoic Acid Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Ventilation Work in Ventilated Area (Fume Hood) PPE->Ventilation Segregate Segregate from Incompatibles (Bases, Oxidizers) Ventilation->Segregate Spill Accidental Spill Occurs Ventilation->Spill Containerize Use Closed, Compatible, Leak-Proof Container Segregate->Containerize Label Apply Hazardous Waste Label Containerize->Label Store Store in Designated SAA Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Spill->Segregate No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Containerize

Caption: Decision workflow for safe handling and disposal of this compound waste.

By adhering to these scientifically-grounded and procedurally sound guidelines, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the highest standards of professional scientific practice.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . MCF Environmental Services. [Link]

  • 5-Fluoro-2-methylbenzoic acid Safety Data Sheet . Regulations.gov. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Benzoic acid Safety Data Sheet . Metascience. [Link]

  • 3-Fluorobenzoic acid Safety Data Sheet . Fisher Scientific. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for 3-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities like 3-Fluoro-2-methylbenzoic acid is foundational to innovation. This fluorinated benzoic acid derivative serves as a key building block for active pharmaceutical ingredients and liquid crystals.[1] However, realizing its potential requires an unwavering commitment to safety. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach moves beyond mere compliance, embedding safety into the scientific workflow to protect you, your colleagues, and your research integrity.

Hazard Assessment: The Foundation of Safety

Before any PPE is selected, a thorough understanding of the specific hazards associated with this compound is critical. According to its Safety Data Sheet (SDS), this compound is classified with specific risks that dictate our safety protocols.[2] The Occupational Safety and Health Administration (OSHA) mandates that employers provide training and information on the hazards of chemicals in the laboratory.[3][4]

Key Hazards Overview

Hazard ClassificationSignal WordHazard StatementPictogram
Skin Corrosion/Irritation, Category 2WarningH315: Causes skin irritation.

Serious Eye Damage/Irritation, Category 2WarningH319: Causes serious eye irritation.

Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation.

Source: Safety Data Sheet for this compound.[2]

The primary routes of exposure are through skin contact, eye contact, and inhalation of the powder.[2] The acidic nature of the carboxyl group and the presence of the fluorine atom contribute to its irritant properties. Therefore, our defense strategy must prioritize preventing contact with these routes.

The Hierarchy of Controls: PPE as the Final Safeguard

Effective laboratory safety follows a "hierarchy of controls." PPE, while essential, is the last line of defense. It is designed to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls: The most critical engineering control for handling this compound is a certified chemical fume hood. This contains the solid powder, preventing inhalation of airborne particles.

  • Administrative Controls: These include developing Standard Operating Procedures (SOPs), designating specific areas for handling this compound, and ensuring all personnel receive documented training on its hazards and handling procedures, as required by OSHA's Laboratory Standard.[3][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific risks identified.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice: Chemical splash goggles are strongly recommended. They provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes. The SDS specifies compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

Hand Protection

Choosing the right gloves is critical. The goal is to prevent skin contact, as the compound is a known skin irritant.[2] Nitrile gloves are an excellent choice for general use with many chemicals, including some acids and bases.[6][7]

Glove Selection and Use:

Glove MaterialSuitability for Incidental ContactKey Considerations
Nitrile Excellent Preferred over latex due to better chemical resistance and prevention of latex allergies.[6] Nitrile gloves also provide a clear indication of tears or punctures.[6]
Neoprene Good Offers good dexterity and resistance to a range of acids and caustics.[7]

Protocol for Glove Use:

  • Inspect: Before every use, check gloves for any rips, punctures, or signs of degradation.

  • Donning: Put on gloves before entering the designated handling area.

  • Doffing: Remove gloves immediately if you suspect contamination. Use a technique that avoids touching the outside of the glove with your bare skin.

  • Disposal: Never reuse disposable gloves.[6] Dispose of them in the designated solid hazardous waste container.

Body Protection

A clean, knee-length laboratory coat with long sleeves and buttoned cuffs is mandatory. This protects your skin and personal clothing from contamination. Ensure the lab coat is fully buttoned during all handling procedures.

Respiratory Protection

Under normal laboratory conditions, all handling of this compound powder should be conducted within a chemical fume hood, which should provide adequate respiratory protection.[8] If a situation arises where the concentration of airborne dust may exceed exposure limits (e.g., a large spill outside of a fume hood), a NIOSH-approved respirator, such as an N95 dust mask, should be used.[2]

Safe Handling and Disposal Workflow

A systematic workflow minimizes the risk of exposure at every stage.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal a Verify Fume Hood Functionality b Assemble All Necessary Equipment a->b c Don Required PPE (Goggles, Lab Coat, Gloves) b->c d Retrieve Chemical from Storage c->d Proceed to Handling e Carefully Weigh Solid (Minimize Dust) d->e f Perform Chemical Manipulation e->f g Decontaminate Workspace and Equipment f->g Procedure Complete h Segregate and Dispose of Hazardous Waste g->h i Doff PPE in Correct Order (Gloves First) h->i j Wash Hands Thoroughly i->j

Caption: Safe handling workflow for this compound.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, seek medical advice.

  • Spill: For a small spill inside a fume hood, use an absorbent material to clean it up, place it in a sealed container, and dispose of it as hazardous waste.

Disposal Plan: A Critical Final Step

Proper waste management is crucial for laboratory and environmental safety. This compound is a halogenated organic compound.[9]

  • Waste Segregation: It is essential to segregate halogenated organic waste from non-halogenated waste streams. The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[10][11]

  • Containers: All waste, including contaminated gloves, weigh boats, and excess reagent, must be collected in a designated hazardous waste container that is clearly labeled "Hazardous Waste: Halogenated Organic Solids" and lists all chemical constituents.[12][13]

  • Labeling: Ensure all waste containers are properly labeled with the chemical name and hazard warnings, in accordance with OSHA guidelines.[14]

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[12]

By integrating these detailed PPE protocols and handling procedures into your daily laboratory practice, you build a culture of safety that protects both the researcher and the research.

References

  • This compound - SAFETY DATA SHEET.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.
  • Hazardous Waste Segregation.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Available at: [Link]

  • Glove Selection Guide. University of California, Berkeley - Environment, Health & Safety. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Organic Solvent Waste Disposal. University of British Columbia - Safety & Risk Services. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University - Campus Operations.

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.